2-Borono-4-chlorobenzoic acid
Description
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Properties
IUPAC Name |
2-borono-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIPTCHUAWBCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657456 | |
| Record name | 2-Borono-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-67-2 | |
| Record name | 2-Borono-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Borono-4-chlorobenzoic Acid: Synthesis, Applications, and Core Methodologies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of Boronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of unique chemical moieties to enhance pharmacological profiles is paramount. Among these, organoboron compounds, and specifically arylboronic acids, have emerged as indispensable tools. Their utility extends beyond their foundational role as versatile intermediates in carbon-carbon bond-forming reactions; they are increasingly recognized as key pharmacophores in their own right.[1][2] The boron atom, with its vacant p-orbital, imparts unique electronic properties, enabling reversible covalent interactions with biological targets, a feature that has been successfully exploited in the design of potent enzyme inhibitors.[2]
This guide provides a comprehensive technical overview of 2-Borono-4-chlorobenzoic acid (CAS No. 874290-67-2) , a halogenated arylboronic acid with significant potential in medicinal chemistry.[3][4][5][6] We will delve into its physicochemical properties, synthesis, and key applications, with a particular focus on its role in the Suzuki-Miyaura coupling reaction – a cornerstone of modern synthetic chemistry. This document is intended to serve as a practical resource for researchers and scientists, offering not just theoretical background but also actionable experimental protocols and insights into the causality behind methodological choices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is the bedrock of successful and reproducible research. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 874290-67-2 | [3][4][5][6] |
| Molecular Formula | C₇H₆BClO₄ | [4] |
| Molecular Weight | 200.38 g/mol | [4] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synthesis of this compound: A Strategic Approach via Miyaura Borylation
The introduction of a boronic acid moiety onto an aromatic ring is a pivotal transformation in organic synthesis. The Miyaura borylation reaction stands out as a robust and widely adopted method for this purpose, offering a direct route to arylboronic esters from aryl halides.[8][9][10] These esters can then be readily hydrolyzed to the corresponding boronic acids.
The synthesis of this compound can be strategically achieved from a suitable precursor such as 2-bromo-4-chlorobenzoic acid through a palladium-catalyzed borylation reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).
Conceptual Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
The Suzuki-Miyaura Coupling: Harnessing this compound for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryls, styrenes, and polyenes.[11][12] It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. This compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 4-chloro-2-carboxyphenyl moiety into a wide array of molecular scaffolds. This is of particular interest in drug discovery, where the construction of complex biaryl structures is a common strategy.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework for the coupling of an aryl bromide with this compound. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Analytical Characterization
The structural integrity and purity of this compound and its reaction products are confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. For this compound, one would expect characteristic signals for the aromatic protons and carbons, with splitting patterns consistent with the substitution pattern. The presence of the boronic acid group can sometimes lead to broadened signals.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include the O-H stretch of the carboxylic acid and boronic acid groups, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition, confirming the molecular formula.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors and derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][13]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Given its sensitivity, storage under an inert atmosphere is recommended.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction allows for the efficient synthesis of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is crucial for its effective application in the quest for novel therapeutics. This guide serves as a foundational resource to empower researchers in their synthetic endeavors.
References
- Supporting Inform
- Biological Magnetic Resonance Bank. bmse000332 2-Chlorobenzoic Acid. [Link]
- Organic Chemistry Portal.
- Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Bromo-4-chlorobenzoic Acid: A Key Player in Chemical Synthesis. [Link]
- Thermo Fisher Scientific.
- PubChem. 2-Bromo-4-chlorobenzoic acid. [Link]
- SpectraBase. 2-Bromo-4-chlorobenzoic acid - Optional[FTIR] - Spectrum. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Syntheses.
- Biological Magnetic Resonance Bank. bmse000438 4-Chlorobenzoic Acid. [Link]
- MDPI.
- ResearchGate.
- MDPI.
- PMC. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. [Link]
- ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... [Link]
- ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90)
- The Good Scents Company. 4-chlorobenzoic acid. [Link]
- NIST WebBook. 4-Bromo-2-chlorobenzoic acid. [Link]
- Carl ROTH. Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. [Link]
- CAS Common Chemistry. 4-Bromo-2-chlorobenzoic acid. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 3. This compound | 874290-67-2 [sigmaaldrich.com]
- 4. 874290-67-2|this compound|BLD Pharm [bldpharm.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. arctomsci.com [arctomsci.com]
- 7. nbinno.com [nbinno.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. fishersci.com [fishersci.com]
physicochemical properties of 2-Borono-4-chlorobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Borono-4-chlorobenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the compound's properties, characterization, and handling. We will explore the causality behind its chemical behavior, provide robust analytical protocols, and ground all claims in authoritative references.
Molecular Identity and Structural Framework
This compound (CAS No. 874290-67-2) is a substituted phenylboronic acid featuring both a carboxylic acid and a boronic acid group on a chlorobenzene ring.[1] This unique arrangement of electron-withdrawing (chloro, carboxylic acid) and Lewis acidic (boronic acid) functionalities dictates its reactivity and physical properties, making it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions.[2][3]
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The interplay of the three functional groups on the aromatic ring governs the compound's physical characteristics. These properties are critical for predicting its behavior in reaction media, purification schemes, and formulation studies.
| Property | Value | Source |
| CAS Number | 874290-67-2 | [1] |
| Molecular Formula | C₇H₆BClO₄ | [1] |
| Molecular Weight | 200.38 g/mol | [1] |
| Melting Point | 236-238 °C | [1] |
| Boiling Point | 447.1 ± 55.0 °C (Predicted) | [1] |
| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | Biphasic; approx. 4 (COOH) and 8-9 (B(OH)₂) (Estimated) | [4][5] |
| Appearance | Solid |
Acidity (pKa)
This compound possesses two acidic protons, one from the carboxylic acid group and one from the boronic acid group.
-
Carboxylic Acid pKa: The carboxylic acid is the more acidic of the two functional groups. For comparison, the pKa of benzoic acid is 4.2. The presence of the electron-withdrawing chlorine atom at the para-position is expected to slightly increase the acidity (lower the pKa) through an inductive effect, which stabilizes the resulting carboxylate anion.[5] The pKa of 4-chlorobenzoic acid is approximately 4.0.[5] The ortho-boronic acid group will also exert an electronic influence.
-
Boronic Acid pKa: Phenylboronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate species, with typical pKa values in the range of 8-9.[4] The acidity is influenced by the substituents on the phenyl ring.[4]
Understanding these distinct pKa values is crucial for designing extraction and purification protocols. For instance, at a pH between 5 and 7, the carboxylic acid will be deprotonated (carboxylate), while the boronic acid remains protonated, allowing for selective separation based on charge and solubility.
Solubility Profile
The compound's solubility is dictated by its dual hydrophilic and hydrophobic character.
-
Aqueous Solubility: It is expected to be sparingly soluble in neutral water. Solubility significantly increases under basic conditions (pH > 10) where both the carboxylic acid and boronic acid groups are deprotonated, forming a more polar dianionic salt.[6]
-
Organic Solubility: It is generally soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which can engage in hydrogen bonding with the carboxylic and boronic acid moieties.[7]
This differential solubility is the cornerstone of its purification. The compound can be dissolved in an organic solvent, washed with a neutral or slightly acidic aqueous solution to remove basic impurities, and then extracted into a basic aqueous phase to separate it from neutral organic impurities.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of this compound, as impurities can significantly impact downstream applications like catalysis and drug discovery.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups. Key expected absorptions include:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
O-H Stretch (Boronic Acid): A broad band around 3200-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.[8]
-
B-O Stretch (Boronic Acid): A strong band in the 1310-1380 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, with chemical shifts and coupling constants determined by the substitution pattern. A very broad signal, often exchangeable with D₂O, would be present for the acidic protons of the -COOH and -B(OH)₂ groups.[9][10]
-
¹³C NMR: The spectrum would show seven distinct carbon signals: four for the aromatic ring (two substituted, two protonated), one for the carboxyl carbon (~167 ppm), and signals influenced by the boron and chlorine substituents.[9][11]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is often effective for boronic acids.[12] The mass spectrum would show a prominent ion for [M-H]⁻. A key feature would be the characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and boron (¹⁰B/¹¹B in a ~1:4 ratio), which helps in unambiguous identification.[12][13]
Chromatographic Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for assessing the purity of boronic acids.[14] However, a critical challenge is the potential for on-column hydrolysis of boronate esters or dehydration of the boronic acid to form boroxines, which can complicate analysis.[14][15]
Expert Insight: The choice of stationary phase and mobile phase is critical. Columns with low silanol activity (e.g., end-capped C18 phases) and mobile phases without strong pH modifiers are often preferred to minimize unwanted on-column reactions.[15]
Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust framework for in-house analysis.
Protocol: Purity Determination by RP-HPLC
This method is optimized to provide accurate purity assessment while minimizing the risk of on-column degradation.
Caption: Workflow for RP-HPLC purity analysis of this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
-
Instrumentation:
-
Column: Waters XSelect™ Premier HSS T3 or equivalent low-silanol C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear ramp from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B and equilibrate.
-
-
Data Analysis: Integrate all peaks and calculate the purity based on the relative peak area of the main component. The use of a mild formic acid modifier helps ensure good peak shape for the carboxylic acid without promoting significant boronic acid degradation.[15]
Protocol: pKa Determination by Potentiometric Titration
This protocol allows for the experimental determination of the carboxylic acid pKa.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation: Prepare a ~0.002 M solution of this compound in an aqueous solution with a constant ionic strength (e.g., 0.1 M KCl).[4]
-
Calibration: Calibrate a pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Titration: Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25 °C) under a nitrogen atmosphere to exclude CO₂. Titrate the solution with a standardized ~0.1 M NaOH solution, recording the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The first equivalence point corresponds to the neutralization of the carboxylic acid. The pKa of the carboxylic acid is the pH at the point where half of the volume to the first equivalence point has been added.
Stability and Storage
Like many boronic acids, this compound can undergo dehydration to form cyclic anhydrides (boroxines), especially upon heating or under vacuum.
-
Storage: The compound should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure.[1] Recommended storage is often at 2-8°C.[1]
-
Handling: Avoid strong oxidizing agents and strong bases, as these can degrade the molecule.[16]
Conclusion
This compound is a functionally rich building block whose utility is fundamentally linked to its physicochemical properties. A thorough understanding of its acidity, solubility, and analytical signatures is not merely academic; it is a prerequisite for its effective and reproducible application in synthesis and materials science. The protocols and insights provided in this guide offer a robust framework for researchers to harness the full potential of this versatile compound with confidence and scientific rigor.
References
- Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
- 2-Bromo-4-chlorobenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2012). Analytical Methods.
- 2-Bromo-4-chlorobenzoic acid. (n.d.). PubChem.
- Fine Chemical Synthesis: The Versatility of 2-Bromo-4-chlorobenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2022). MDPI.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... (n.d.). ResearchGate.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (n.d.). ResearchGate.
- 4-Bromo-2-chlorobenzoic acid. (n.d.). PubChem.
- 2-Bromo-4-chlorobenzoic acid. (n.d.). Chemsrc.
- 4-Chlorobenzoic Acid. (n.d.). BMRB.
- 4-Chlorobenzoic Acid. (n.d.). PubChem.
- 4-Bromo-2-chlorobenzoic acid. (n.d.). CAS Common Chemistry.
- 4-Chlorobenzoic acid. (n.d.). Solubility of Things.
- My friends IR-spectre of p-chlorobenzoic acid without the acid. What could it be? (2021). Reddit.
- Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? (2016). Quora.
- charge 2 4-chlorobenzoic acid. (2018). YouTube.
- Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). (n.d.). ResearchGate.
- Benzoic acid, 4-chloro-. (n.d.). NIST WebBook.
- 4-Chlorobenzoic acid. (n.d.). Wikipedia.
- 2-Chlorobenzoic Acid. (n.d.). BMRB.
Sources
- 1. 874290-67-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. waters.com [waters.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Chlorbenzoesäure 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrb.io]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chlorobenzoic acid(118-91-2) MS spectrum [chemicalbook.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 2-溴-4-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to 2-Borono-4-chlorobenzoic Acid for Advanced Research and Drug Development
Abstract: 2-Borono-4-chlorobenzoic acid (CAS No. 874290-67-2) is a specialized arylboronic acid that serves as a critical building block in modern medicinal chemistry and materials science. Its unique trifunctional structure—featuring a carboxylic acid, a chloro substituent, and a boronic acid moiety—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, the fundamental chemistry of its boronic acid group, protocols for its use and characterization, and its significant applications in drug discovery. It is intended for researchers, chemists, and professionals in pharmaceutical development who seek to leverage this compound's unique reactivity for creating novel therapeutics and advanced materials.
Core Molecular Profile
This compound is a halogenated phenylboronic acid derivative. The strategic placement of the boronic acid and chloro groups on the benzoic acid scaffold makes it a highly valuable intermediate. The boronic acid group is the cornerstone of its utility, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The chloro group and carboxylic acid provide additional handles for synthetic modification or can act as key pharmacophoric features influencing the biological activity and pharmacokinetic properties of derivative compounds.
Physicochemical and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-chloro-2-(dihydroxyboryl)benzoic acid | [1] |
| CAS Number | 874290-67-2 | [1][2][3] |
| Molecular Formula | C₇H₆BClO₄ | [2][4] |
| Molecular Weight | 200.38 g/mol | [2][4] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |
The Boronic Acid Moiety: A Gateway to Molecular Diversity
The immense utility of this compound stems from the unique chemical properties of the boronic acid functional group, B(OH)₂. Arylboronic acids are indispensable tools in synthetic chemistry, prized for their stability, low toxicity, and versatile reactivity.[5][6]
Key Chemical Principles:
-
Lewis Acidity: The boron atom possesses a vacant p-orbital, making it an effective Lewis acid. This allows it to interact with Lewis bases, a key feature in its role as a covalent enzyme inhibitor where it can form a reversible tetrahedral adduct with nucleophilic residues (e.g., serine) in an enzyme's active site.[7][8]
-
Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning reaction is the most prominent application of arylboronic acids.[9] It facilitates the formation of a carbon-carbon bond between the arylboronic acid and an organic halide (or pseudohalide) using a palladium catalyst and a base. This reaction is a cornerstone of modern drug synthesis, enabling the construction of biaryl structures prevalent in many pharmaceuticals.[9][10]
The Suzuki-Miyaura Catalytic Cycle
The mechanism involves three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the activated boronate to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]
Sources
- 1. This compound | 874290-67-2 [sigmaaldrich.com]
- 2. 874290-67-2|this compound|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound | 874290-67-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Melting Point of 2-Borono-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of a Seemingly Simple Parameter
In the landscape of pharmaceutical development and molecular synthesis, the melting point stands as a fundamental, yet critically informative, physical constant. It is a sentinel of purity, a clue to crystalline structure, and a key parameter in establishing the identity and stability of a chemical entity. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a mere statement of value. It delves into the causality behind the precise determination of the melting point for 2-Borono-4-chlorobenzoic acid, a substituted phenylboronic acid of increasing interest in medicinal chemistry and organic synthesis. We will explore the nuances of its measurement, the factors that govern its value, and the authoritative protocols that ensure data integrity, thereby providing a self-validating framework for its assessment.
Physicochemical Profile of this compound
This compound (CAS 874290-67-2) is a bifunctional organic compound featuring both a boronic acid and a carboxylic acid moiety, meta-substituted with a chlorine atom on a benzene ring. This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity, solubility, and, pertinently, its melting point. Boronic acids, as a class, are known to have relatively high melting points due to their capacity for intermolecular hydrogen bonding and the potential to form cyclic anhydrides (boroxines) upon heating.[1] The presence of the carboxylic acid group further enhances this potential for strong intermolecular interactions.
The experimentally reported melting point for this compound is in the range of 236-238 °C .[2] This high melting point is indicative of a stable crystal lattice with significant intermolecular forces.
The Influence of Substitution on Melting Point: A Comparative Analysis
To appreciate the structural contribution to the melting point of this compound, it is instructive to compare it with related substituted benzoic acids. The substitution pattern on the aromatic ring significantly impacts crystal packing and, consequently, the energy required to disrupt the crystal lattice.
| Compound Name | CAS Number | Molecular Structure | Reported Melting Point (°C) | Citation(s) |
| This compound | 874290-67-2 | C₇H₆BClO₄ | 236-238 | [2] |
| 2-Bromo-4-chlorobenzoic acid | 936-08-3 | C₇H₄BrClO₂ | 157-161 | [3] |
| 4-Bromo-2-chlorobenzoic acid | 59748-90-2 | C₇H₄BrClO₂ | 169-177, 171-175 | [4][5] |
| 4-Chlorobenzoic acid | 74-11-3 | C₇H₅ClO₂ | 238-242, 243 | [6][7] |
This table summarizes the melting points of this compound and structurally related compounds, illustrating the impact of substituent identity and position on this physical property.
The data clearly indicates that the replacement of the boronic acid group with a bromine atom significantly lowers the melting point. Furthermore, the positional isomerism between 2-Bromo-4-chlorobenzoic acid and 4-Bromo-2-chlorobenzoic acid also results in a noticeable difference in their melting points, highlighting the sensitivity of crystal packing to substituent placement. Interestingly, the melting point of 4-Chlorobenzoic acid is quite high and in a similar range to the target compound, suggesting that the para-chloro substitution plays a significant role in stabilizing the crystal lattice.
The Principle of Melting Point Depression: A Hallmark of Purity
A pure crystalline solid typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0 °C. The presence of even small amounts of impurities will generally cause a depression of the melting point and a broadening of the melting range.[8][9] This phenomenon, known as melting point depression, is a colligative property and serves as a rapid and effective initial assessment of a compound's purity.[2][9] Therefore, a sharp melting range for a synthesized batch of this compound that is consistent with the reported value is a strong indicator of high purity.
Authoritative Methodology for Melting Point Determination: A Step-by-Step Protocol
To ensure accuracy, reproducibility, and compliance with regulatory expectations, the determination of a melting point should adhere to established protocols. The United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature" provides a widely accepted standard for this measurement.[3][5][10] The following protocol is synthesized from the principles outlined in USP <741> and best laboratory practices.
Apparatus
A capillary melting point apparatus is the standard instrument for this determination.[2] This can range from a simple oil bath-based setup (Thiele tube) to a modern digital instrument with automated detection. The essential components are:
-
A heating block or bath with a controllable heating rate.
-
A calibrated thermometer or temperature sensor with a precision of at least 0.5 °C.
-
A means of illuminating and observing the sample.
-
Glass capillary tubes (typically 0.8-1.2 mm internal diameter).[3]
Sample Preparation: The Foundation of Accuracy
Careless sample preparation is a primary source of error in melting point determination.[11] The sample of this compound must be:
-
Thoroughly Dry: Any residual solvent can act as an impurity, leading to a depressed and broadened melting range. Samples should be dried under vacuum to a constant weight.
-
Finely Powdered: A fine, homogenous powder ensures uniform heat transfer throughout the sample.[4][12] If necessary, gently pulverize the crystalline sample using a mortar and pestle.
-
Properly Packed: The powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently on a hard surface, or the sample is compacted by dropping the tube through a long glass tube, to create a densely packed column of 2.5-3.5 mm in height at the bottom of the sealed tube.[13]
Experimental Procedure
-
Initial Rapid Determination (Optional but Recommended): For an unknown sample or a new batch, a rapid heating rate (e.g., 10-20 °C/minute) can be used to quickly determine an approximate melting range. This allows for a more efficient and accurate subsequent determination.
-
Instrument Setup: Set the starting temperature of the apparatus to at least 20 °C below the expected melting point of 236-238 °C.
-
Heating Rate: The rate of temperature increase is a critical parameter.[7] For an accurate determination, once the temperature is within 15-20 °C of the expected melting point, the heating rate should be reduced to 1-2 °C per minute.[7][8] This slow rate ensures that the temperature of the heating block and the sample are in thermal equilibrium.
-
Observation and Recording: The melting range is defined by two temperatures:
-
T₁: The temperature at which the first droplet of liquid is observed.
-
T₂: The temperature at which the last solid particle melts completely. The melting range is reported as T₁ - T₂. For a pure sample of this compound, this range should be narrow and fall within the expected 236-238 °C.
-
-
Post-Measurement: Allow the apparatus to cool sufficiently before performing another measurement. A fresh sample in a new capillary tube must be used for each subsequent determination.[4]
Workflow for Melting Point Determination
Advanced Considerations: The Impact of Polymorphism
For active pharmaceutical ingredients (APIs), the existence of multiple crystalline forms, known as polymorphs, is a common phenomenon.[6][14][15][16] Different polymorphs of the same compound can exhibit distinct physical properties, including different melting points, solubilities, and stabilities.[6][15][17] While there is no specific literature detailing polymorphic forms of this compound, it is a critical consideration during drug development. An unexpected polymorphic transformation during manufacturing or storage could alter the drug product's performance.[6] Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are essential for characterizing the solid-state properties of such compounds and identifying any potential polymorphism.[16]
Conclusion: A Foundational Measurement of Quality and Identity
The accurate determination of the melting point of this compound, established at 236-238 °C, is more than a routine measurement. It is a scientifically rigorous process that provides profound insights into the compound's purity and identity. By adhering to authoritative protocols, such as those outlined by the USP, and understanding the physicochemical principles that govern this property, researchers and drug development professionals can ensure the integrity of their data and the quality of their materials. This guide provides the necessary framework to approach this fundamental measurement with the expertise and trustworthiness required in the scientific endeavor.
References
- University of Alberta.
- Chem-Impex. 4-Bromo-2-chlorobenzoic acid. [Link]
- Stanford Research Systems.
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
- NANOLAB.
- ResolveMass Laboratories Inc.
- Protheragen. Melting Point Test. [Link]
- Wikipedia. Boronic acid. [Link]
- PubChem. 4-Chlorobenzoic Acid. [Link]
- uspbpep.com.
- Scite.ai. Polymorphism of Active Pharmaceutical Ingredients. [Link]
- ResearchGate. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). [Link]
- USP-NF.
- All About Drugs. Polymorphism. [Link]
- National Center for Biotechnology Information. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. [Link]
- University of Colorado Boulder.
- Clarion University.
- IUPAC. Compendium of Chemical Terminology. [Link]
- Chemistry LibreTexts. 6.
Sources
- 1. Melting Point Solutions - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. uspbpep.com [uspbpep.com]
- 4. westlab.com [westlab.com]
- 5. scribd.com [scribd.com]
- 6. scite.ai [scite.ai]
- 7. mt.com [mt.com]
- 8. Home Page [chem.ualberta.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. drugfuture.com [drugfuture.com]
- 11. thinksrs.com [thinksrs.com]
- 12. Melting Point Test - Protheragen [protheragen.ai]
- 13. thinksrs.com [thinksrs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Polymorphism – All About Drugs [allfordrugs.com]
- 17. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 2-Borono-4-chlorobenzoic Acid
This guide provides a comprehensive overview of the critical factors influencing the solubility of this compound. It details the theoretical underpinnings, established experimental protocols for solubility determination, and robust analytical methods for quantification. This document is designed to equip researchers with the necessary knowledge to accurately measure and interpret the solubility of this compound, a crucial parameter in drug discovery and development.
Introduction to the Physicochemical Landscape of this compound
This compound is an organic compound that incorporates both a carboxylic acid and a boronic acid functional group. This unique structure dictates its solubility, which is a complex interplay of its acidic protons, the polarity imparted by the oxygen and chlorine atoms, and the aromatic ring. A thorough understanding of its physicochemical properties is paramount for any formulation or synthetic application.
Arylboronic acids, in general, are known to have limited aqueous solubility, which is significantly influenced by the solution's pH.[1][2] The presence of the carboxylic acid group in this compound introduces an additional ionization site, further complicating its solubility profile.
Theoretical Framework for Solubility
The solubility of this compound is governed by several key equilibria. These include the dissociation of the carboxylic acid and boronic acid protons, and the potential for self-condensation to form a cyclic anhydride (a boroxine).
pH-Dependent Solubility
The solubility of this compound is highly dependent on the pH of the aqueous medium. Both the carboxylic acid and the boronic acid moieties can exist in either a protonated (neutral) or deprotonated (anionic) state. The anionic forms are generally more soluble in water.[3] The relevant equilibria are:
-
Carboxylic Acid Dissociation: R-COOH ⇌ R-COO⁻ + H⁺ (pKa₁)
-
Boronic Acid Dissociation: R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺ (pKa₂)
The intrinsic solubility (the solubility of the neutral species) is expected to be the lowest observed solubility.[4] As the pH increases, deprotonation of the carboxylic acid and then the boronic acid will lead to a significant increase in solubility.
Boroxine Formation
A critical consideration for boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5] This equilibrium can be influenced by factors such as temperature and the solvent. The formation of the less polar boroxine can decrease the aqueous solubility of the compound.
Experimental Determination of Solubility
The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7] This method ensures that the solution reaches equilibrium with the solid phase, providing a thermodynamically accurate measurement.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the essential steps for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvent(s) (e.g., water, buffers of varying pH, organic solvents)
-
Temperature-controlled shaker or incubator
-
Sealed vials or flasks
-
Filtration apparatus (e.g., syringe filters with a low-binding membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container. The excess solid is crucial to ensure that the solution becomes saturated and is in equilibrium with the solid phase.[7]
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.[8]
-
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique.[8]
-
Analytical Methods for Quantification
The accurate determination of the concentration of this compound in the saturated solution is a critical step in the solubility measurement. Several analytical techniques can be employed, with the choice depending on the required sensitivity, selectivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy |
| Principle | Differential partitioning of the analyte between a mobile and stationary phase. | Absorption of ultraviolet or visible light by the analyte.[9] |
| Applicability | Ideal for routine analysis of complex mixtures; can separate the analyte from impurities.[10] | Suitable for pure compounds in a non-absorbing solvent. |
| Selectivity | High, especially with UV or mass spectrometric detection.[10] | Low; any substance that absorbs at the same wavelength will interfere. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of compounds in a mixture.[11]
Typical HPLC Method Parameters:
-
Column: A reversed-phase column (e.g., C18) is generally suitable for this type of analyte.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method for quantification, but it is less selective than HPLC.[8]
Procedure:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze the Sample: Measure the absorbance of the diluted, saturated solution and use the calibration curve to determine its concentration.
Factors Influencing Solubility Measurements
Several factors can significantly impact the measured solubility of this compound. Careful control of these variables is essential for obtaining accurate and reproducible results.
-
Temperature: Solubility is generally temperature-dependent. It is crucial to maintain a constant and recorded temperature throughout the experiment.[3][12]
-
pH of the Medium: As discussed, the pH of the aqueous solution will have a profound effect on the solubility of this compound due to the ionization of the acidic groups.[13]
-
Purity of the Compound: The presence of impurities can affect the measured solubility.[4]
-
Solid-State Properties: Different polymorphic forms of a compound can exhibit different solubilities.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner. A table summarizing the solubility in different solvents and at various temperatures is highly recommended.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 2) | 25 | Hypothetical Value |
| Water (pH 7) | 25 | Hypothetical Value |
| Water (pH 10) | 25 | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value |
| Acetonitrile | 25 | Hypothetical Value |
Visualization of Key Concepts
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
pH Effect on Ionization and Solubility
Caption: The effect of pH on the ionization state and solubility.
References
- BenchChem Technical Support Team. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Dabrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Kansas University ScholarWorks. (n.d.).
- ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of (4-(Difluoromethyl)phenyl)boronic Acid. BenchChem.
- Solubility of Things. (n.d.). 4-Chlorobenzoic acid. Solubility of Things.
- BenchChem Technical Support Team. (2025).
- World Health Organization. (n.d.). Analytical methods and achievability. NCBI Bookshelf.
- Gemo, A., et al. (2020). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
Sources
- 1. d-nb.info [d-nb.info]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
2-Borono-4-chlorobenzoic acid spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of 2-Borono-4-chlorobenzoic Acid
This guide provides a detailed analytical framework for researchers, scientists, and drug development professionals focused on the structural elucidation of this compound. While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, this document leverages foundational spectroscopic principles and data from structurally analogous molecules to present a robust, predictive analysis. The methodologies and interpretations herein are designed to serve as a practical reference for characterizing this and similar substituted arylboronic acids.
Introduction: The Structural Landscape
This compound is a trifunctional aromatic compound featuring a carboxylic acid, a boronic acid, and a chlorine atom on a benzene ring. This unique substitution pattern (1,2,4-) results in a distinct electronic environment that profoundly influences its spectroscopic signature. Understanding these signatures is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in applications such as Suzuki-Miyaura cross-coupling reactions.
This guide will deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral output.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous information about the aromatic substitution pattern and the presence of the functional groups.
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are governed by the electronic effects of the substituents. The carboxylic acid (-COOH) and boronic acid (-B(OH)₂) are electron-withdrawing groups, which deshield adjacent protons (shifting them downfield). The chlorine atom (-Cl) is also electron-withdrawing via induction but can be a weak resonance donor.
-
H-6: This proton is ortho to the strongly withdrawing carboxylic acid group, leading to significant deshielding. It is expected to appear as a doublet, split by H-5.
-
H-5: This proton is situated between the boronic acid and chlorine substituents. It will be split by H-6 and H-3, appearing as a doublet of doublets.
-
H-3: This proton is ortho to the chlorine atom and meta to the carboxylic acid. It is expected to appear as a doublet, split by H-5.
-
-COOH and -B(OH)₂ Protons: The acidic protons of the carboxylic acid and boronic acid groups are exchangeable and will likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In DMSO-d₆, the carboxylic proton is often observed far downfield (>12 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.8 - 8.0 | Doublet (d) | J ≈ 8.0 Hz | Ortho to electron-withdrawing COOH group. |
| H-5 | ~7.5 - 7.7 | Doublet of Doublets (dd) | J ≈ 8.0, 2.0 Hz | Influenced by adjacent Cl and B(OH)₂ groups. |
| H-3 | ~7.4 - 7.6 | Doublet (d) | J ≈ 2.0 Hz | Ortho to Cl and meta to COOH. |
| COOH | > 12.0 | Broad Singlet (br s) | N/A | Acidic proton, subject to exchange. |
| B(OH)₂ | ~8.0 - 9.0 | Broad Singlet (br s) | N/A | Boronic acid protons, subject to exchange. |
Predicted ¹³C NMR Spectral Data
Due to the lack of symmetry in the 1,2,4-substitution pattern, all six aromatic carbons are chemically distinct and should produce six separate signals in the ¹³C NMR spectrum, in addition to the carboxyl carbon.
-
C-7 (Carboxyl): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing around 165-170 ppm.
-
C-1 (ipso-COOH): The carbon atom attached to the carboxylic acid group.
-
C-2 (ipso-B(OH)₂): The carbon atom bearing the boronic acid group. The C-B bond often results in a broader signal, and its chemical shift is difficult to predict precisely but is expected to be significantly downfield.
-
C-4 (ipso-Cl): The carbon attached to the chlorine atom will be deshielded by the halogen.
-
C-3, C-5, C-6: These carbons will have shifts influenced by their proximity to the various substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-7 (COOH) | ~167 | Carboxylic acid carbonyl carbon. |
| C-4 (C-Cl) | ~138 | Deshielded by attached chlorine. |
| C-2 (C-B(OH)₂) | ~135-140 | Carbon attached to boron; can be broad. |
| C-6 | ~132 | Influenced by ortho-COOH and meta-B(OH)₂. |
| C-1 | ~130 | ipso-Carbon to the COOH group. |
| C-5 | ~129 | Influenced by ortho-Cl and meta-COOH. |
| C-3 | ~127 | Influenced by ortho-Cl and meta-B(OH)₂. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar analytes and to slow the exchange of acidic protons, allowing for their potential observation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ 39.52 ppm).
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Caption: NMR experimental and data processing workflow.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions from the carboxylic and boronic acid groups.
Predicted IR Spectral Data
-
O-H Stretching: A very broad and intense band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The O-H stretches from the B(OH)₂ group will also contribute to this region.
-
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid should appear between 1680 and 1710 cm⁻¹.[1]
-
C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
-
B-O Stretching: A strong, characteristic band for the B-O single bond stretch is expected in the 1310-1380 cm⁻¹ region.
-
C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl stretch.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2500 - 3300 | Strong, Broad | O-H stretch (from COOH and B(OH)₂) |
| 1680 - 1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | C=C Aromatic ring stretches |
| 1310 - 1380 | Strong | B-O stretch |
| ~1290 | Medium | C-O stretch (Carboxylic acid) |
| 700 - 800 | Medium-Strong | C-Cl stretch |
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Ensure the solid sample is dry.
-
Place a small amount of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Spectrum Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Perform an ATR correction if necessary (this is often done automatically by the software).
-
Label the major peaks with their corresponding wavenumbers.
-
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Borono-4-chlorobenzoic Acid
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-borono-4-chlorobenzoic acid, a key building block in synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control.
Introduction: The Structural Significance of this compound
This compound belongs to the versatile class of arylboronic acids, which are widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The precise arrangement of the boronic acid, carboxylic acid, and chloro substituents on the benzene ring dictates its reactivity and the geometry of the resulting products. Accurate structural confirmation is therefore paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This guide will delve into the theoretical and practical aspects of the ¹H NMR spectrum of this compound, providing a framework for its unambiguous identification.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While a publicly available, experimentally verified ¹H NMR spectrum of this compound is not readily found in the literature, a highly accurate prediction can be made based on the analysis of structurally similar compounds and fundamental NMR principles. The following analysis is based on spectra of related benzoic acid derivatives recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.[1]
Molecular Structure and Proton Environments:
The structure of this compound presents three distinct aromatic proton environments, along with protons from the carboxylic acid and boronic acid functional groups.
Figure 1: Chemical structure and proton designations of this compound.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants:
The predicted spectral data are summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid, boronic acid, and chloro groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-6 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.0 (³JHH) | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. It is coupled to H-5. |
| H-5 | ~ 7.5 - 7.7 | Doublet of doublets (dd) | ~ 8.0 (³JHH), ~ 2.0 (⁴JHH) | This proton is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling). |
| H-3 | ~ 7.4 - 7.6 | Doublet (d) | ~ 2.0 (⁴JHH) | This proton is ortho to the chloro group and meta to the carboxylic acid group. It exhibits a smaller meta-coupling to H-5. |
| -COOH | > 12 | Broad Singlet (br s) | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water in the solvent.[1] |
| -B(OH)₂ | Variable | Broad Singlet (br s) | - | The protons of the boronic acid hydroxyl groups are also acidic and exchangeable, typically appearing as a broad singlet. Its chemical shift can vary depending on concentration and water content. |
The "Why" Behind the Spectrum: Causality of Experimental Choices
The predicted spectrum is a direct consequence of the molecular structure and the conditions of the NMR experiment.
-
Choice of Solvent (DMSO-d₆): DMSO-d₆ is a polar aprotic solvent that is excellent for dissolving polar compounds like carboxylic acids.[1] Its high boiling point makes it suitable for variable temperature studies, and its residual proton signal at ~2.50 ppm does not typically interfere with the aromatic region of the spectrum. Crucially, it allows for the observation of exchangeable protons like those in the carboxylic and boronic acid groups, which might be lost in protic solvents like D₂O.
-
Magnetic Anisotropy and Inductive Effects: The downfield chemical shifts of the aromatic protons are a result of the combined electron-withdrawing inductive effects of the chloro, carboxylic acid, and boronic acid substituents. Furthermore, the magnetic anisotropy of the benzene ring and the carbonyl group of the carboxylic acid contribute to the deshielding of the ortho protons (H-6).
-
Spin-Spin Coupling: The observed multiplicities (doublets and doublet of doublets) arise from through-bond scalar coupling between adjacent non-equivalent protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the protons. Ortho protons (³JHH) typically have a larger coupling constant (7-10 Hz) compared to meta protons (⁴JHH, 2-3 Hz).
Experimental Protocol: A Self-Validating System
To obtain a high-quality ¹H NMR spectrum of this compound, the following step-by-step methodology is recommended.
1. Sample Preparation:
- Purity is Key: Ensure the sample is of high purity (>95%) to avoid misleading signals from impurities.
- Weighing: Accurately weigh 5-10 mg of this compound.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆. The solvent should ideally contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition (400 MHz Spectrometer):
- Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- ¹H NMR Parameters:
- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
- Spectral Width: A range of -2 to 14 ppm is generally sufficient.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons between scans.
- Acquisition Time: 3-4 seconds.
3. Data Processing and Analysis:
- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
- Integration: Integrate the signals to determine the relative ratios of the different protons.
- Peak Picking and Coupling Constant Measurement: Identify the chemical shifts of the peaks and measure the coupling constants.
Workflow Diagram:
Figure 2: Experimental workflow for acquiring the ¹H NMR spectrum.
Troubleshooting and Further Considerations
-
Broad Signals: The broadness of the -COOH and -B(OH)₂ signals can be affected by temperature and the presence of water. A D₂O exchange experiment can be performed to confirm these peaks; upon addition of a drop of D₂O, these signals will disappear from the spectrum.
-
Impurities: Be aware of potential impurities from the synthesis of this compound, which may introduce additional signals.
-
¹¹B Coupling: Boron has two NMR active isotopes, ¹¹B (I=3/2) and ¹⁰B (I=3). While direct coupling of boron to protons is not typically resolved in standard ¹H NMR spectra of arylboronic acids, it can contribute to some line broadening of the proton attached to the same carbon as the boronic acid group.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. A thorough understanding of the predicted chemical shifts, multiplicities, and the underlying principles of NMR spectroscopy, as outlined in this guide, enables researchers to confidently identify this important chemical building block. The provided experimental protocol serves as a robust starting point for obtaining high-quality spectral data, ensuring the integrity of subsequent research and development activities.
References
- Royal Society of Chemistry.
- Royal Society of Chemistry.
Sources
An In-depth Technical Guide to the ¹³C NMR of 2-Borono-4-chlorobenzoic Acid: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-borono-4-chlorobenzoic acid. While experimental data for this specific compound is not publicly available, this guide offers a detailed, predictive interpretation based on established NMR principles and empirical data from structurally analogous compounds. We will delve into the theoretical underpinnings of chemical shifts, the influence of substituents on the benzene ring, and a robust, step-by-step protocol for acquiring high-quality ¹³C NMR spectra for this class of molecules. This document is intended for researchers, scientists, and drug development professionals who utilize boronic acid derivatives as versatile building blocks in the synthesis of novel therapeutic agents.
Introduction: The Significance of this compound in Medicinal Chemistry
Boronic acids and their derivatives have emerged as privileged structures in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with biological targets.[1] This characteristic has been successfully exploited in the development of enzyme inhibitors and other therapeutic agents. This compound is a valuable bifunctional building block, incorporating a boronic acid moiety for potential biological interactions or further synthetic transformations (e.g., Suzuki-Miyaura coupling), a carboxylic acid group for amide bond formation or to enhance solubility, and a chloro-substituted phenyl ring that can modulate the electronic properties and metabolic stability of a parent molecule.[2]
A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization in drug design and synthesis. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such small molecules. This guide will provide a detailed exposition of the expected ¹³C NMR spectrum of this compound, enabling researchers to confidently identify and characterize this important synthetic intermediate.
Predicted ¹³C NMR Spectrum and Chemical Shift Assignments
The ¹³C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three substituents: the boronic acid [-B(OH)₂], the carboxylic acid [-COOH], and the chlorine [-Cl] atom.
To predict the chemical shifts, we can start with the known chemical shifts of benzene (128.5 ppm) and apply additive substituent chemical shift (SCS) effects. However, for a more accurate prediction, we will analyze the experimental data of closely related compounds: 4-chlorobenzoic acid and 2-chlorobenzoic acid.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 (-COOH) | ~168-172 | The carboxylic acid carbon is highly deshielded due to the two electronegative oxygen atoms. Its chemical shift is expected to be in the typical range for benzoic acids. |
| C2 (-B(OH)₂) | ~135-140 | The carbon atom directly attached to the boron is expected to be deshielded. The broadness of this signal is a key characteristic due to quadrupolar relaxation of the boron nucleus. |
| C3 | ~130-134 | This carbon is ortho to the boronic acid and meta to the chlorine, and will be influenced by both. |
| C4 (-Cl) | ~138-142 | The carbon bearing the chlorine atom is expected to be deshielded due to the electronegativity of chlorine. |
| C5 | ~128-132 | This carbon is meta to the boronic acid and ortho to the chlorine, and will be influenced by both. |
| C6 | ~133-137 | This carbon is para to the chlorine and ortho to the carboxylic acid, leading to a downfield shift. |
| C=O (Carboxyl) | ~168-172 | The carbonyl carbon of the carboxylic acid group. |
Disclaimer: The chemical shifts presented are predicted values based on the analysis of analogous compounds and established NMR theory. Actual experimental values may vary depending on the solvent and other experimental conditions.
In-depth Analysis of Substituent Effects
-
Carboxylic Acid Group (-COOH): This group is a meta-director and deactivating. It will cause a downfield shift (deshielding) of the ipso-carbon (C1) and the ortho-carbons (C2 and C6).
-
Chlorine Atom (-Cl): Chlorine is an ortho-, para-director and deactivating. It has a significant deshielding effect on the ipso-carbon (C4) and a smaller effect on the ortho- and para-carbons.
-
Boronic Acid Group [-B(OH)₂]: The boronic acid group is a weak deactivating group and a meta-director. The carbon atom directly attached to the boron (C2) often exhibits a broad signal in the ¹³C NMR spectrum due to the quadrupolar nature of the boron atom (both ¹⁰B and ¹¹B isotopes have nuclear spins > 1/2). This broadening can sometimes make the signal difficult to observe.
Experimental Protocol for ¹³C NMR Spectroscopy
Obtaining a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting points for polar compounds like benzoic acids.
-
Concentration: For a standard ¹³C NMR experiment, dissolve 15-30 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).
Caption: Experimental workflow for ¹³C NMR analysis.
Spectrometer Parameters
The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.
-
Acquisition Time: 1-2 seconds.
Structural Verification and Data Interpretation
The assignment of the signals in the ¹³C NMR spectrum can be confirmed using two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
-
HSQC: This experiment correlates carbon signals with the signals of directly attached protons. This is particularly useful for assigning the protonated aromatic carbons (C3, C5, and C6).
-
HMBC: This experiment shows correlations between carbons and protons that are two or three bonds away. This is invaluable for assigning the quaternary carbons (C1, C2, and C4) by observing their correlations to nearby protons.
Caption: Logic diagram for spectral assignment.
Conclusion
References
- Biological Magnetic Resonance Bank. (n.d.). bmse000332: 2-Chlorobenzoic Acid. BMRB.
- D'yakonov, V. A., et al. (2021). Boron-Containing Compounds in Medicinal Chemistry. Molecules, 26(15), 4615.
- Hall, D. G. (Ed.). (2011).
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 43(1), 412-443.
- Soriano-Ursúa, M. A., et al. (2019). Boron-containing drugs: from serendipity to design. Future Medicinal Chemistry, 11(5), 451-466.
Sources
An In-Depth Technical Guide to the Synthesis of 2-Borono-4-chlorobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Borono-4-chlorobenzoic acid, a valuable building block in medicinal chemistry and materials science. Recognizing the critical role of this compound, particularly as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, this document outlines a robust and reproducible synthetic strategy. The primary focus is on the palladium-catalyzed Miyaura borylation of 2-bromo-4-chlorobenzoic acid. This guide delves into the mechanistic underpinnings of this transformation, offers a detailed, step-by-step experimental protocol, and discusses key reaction parameters and purification strategies. Furthermore, it provides essential characterization data and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering them the foundational knowledge and practical insights required for the successful preparation of this compound.
Introduction: The Significance of this compound
This compound is a bifunctional aromatic compound that has garnered significant interest in the fields of drug discovery and materials science. Its utility stems from the presence of three key functional groups on a single phenyl ring: a boronic acid, a carboxylic acid, and a chlorine atom.
The boronic acid moiety is the cornerstone of its reactivity, serving as a crucial partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful carbon-carbon bond-forming reaction allows for the facile construction of complex biaryl and heteroaryl structures, which are prevalent motifs in many biologically active molecules.[3] The ability to introduce diverse substituents at the 2-position through Suzuki-Miyaura coupling makes this compound a highly versatile building block for creating libraries of novel compounds.
The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation or esterification. This allows for the attachment of the molecule to other scaffolds or the modulation of its physicochemical properties, such as solubility and bioavailability.
The chlorine atom at the 4-position offers an additional site for chemical diversification. It can participate in various cross-coupling reactions or nucleophilic aromatic substitution, further expanding the synthetic possibilities.
The unique combination of these functional groups makes this compound a valuable starting material for the synthesis of a wide range of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and organic electronics.
Synthetic Strategy: The Miyaura Borylation Approach
The most direct and efficient method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of a suitable precursor. This reaction involves the conversion of an aryl halide to an arylboronic acid or its ester using a diboron reagent in the presence of a palladium catalyst and a base.[4]
Choice of Starting Material
The logical and readily available starting material for this synthesis is 2-bromo-4-chlorobenzoic acid . The carbon-bromine bond is more reactive towards oxidative addition to palladium(0) than the carbon-chlorine bond, allowing for selective borylation at the 2-position. 2-Bromo-4-chlorobenzoic acid can be synthesized from commercially available 2-amino-4-chlorobenzoic acid via a Sandmeyer-type reaction.
The Catalytic Cycle of Miyaura Borylation
The mechanism of the Miyaura borylation is a well-established catalytic cycle involving a palladium(0)/palladium(II) couple. The key steps are:
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl halide (2-bromo-4-chlorobenzoic acid) to form a palladium(II) intermediate.
-
Transmetalation: The palladium(II) complex reacts with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The base activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and regenerating the halide.
-
Reductive Elimination: The resulting palladium(II)-boryl complex undergoes reductive elimination to furnish the desired arylboronic acid pinacol ester and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
The following diagram illustrates the catalytic cycle for the Miyaura borylation of 2-bromo-4-chlorobenzoic acid.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Miyaura borylation of 2-bromo-4-chlorobenzoic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| 2-Bromo-4-chlorobenzoic acid | 936-08-3 | 235.46 | Sigma-Aldrich, Alfa Aesar |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | Combi-Blocks, Oakwood |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 95464-05-4 | 816.64 | Strem Chemicals |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Acros Organics |
| Ethyl Acetate | 141-78-6 | 88.11 | VWR Chemicals |
| Hexanes | 110-54-3 | 86.18 | EMD Millipore |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | J.T. Baker |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Macron Fine Chemicals |
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the synthesis.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-chlorobenzoic acid (2.35 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (245 mg, 0.30 mmol), and potassium acetate (2.94 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (50 mL) via a syringe.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite, washing the Celite pad with additional ethyl acetate (3 x 20 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
-
-
Hydrolysis of the Pinacol Ester:
-
Dissolve the crude pinacol ester in a mixture of acetone (50 mL) and water (50 mL).
-
Add 1M aqueous HCl until the pH of the solution is approximately 1-2.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes) to afford the pure this compound as a white to off-white solid.
Key Reaction Parameters and Optimization
The success of the Miyaura borylation is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended | Rationale and Causality |
| Catalyst | PdCl₂(dppf)-CH₂Cl₂ adduct | The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is an electron-rich and bulky phosphine that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. It is also known to be effective for sterically hindered substrates.[5] |
| Base | Potassium Acetate (KOAc) | A weak base like KOAc is crucial to prevent the premature hydrolysis of the diboron reagent and to avoid promoting side reactions such as the Suzuki-Miyaura coupling of the product with the starting material. It facilitates the transmetalation step by forming a more reactive palladium-acetate complex.[4] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | B₂pin₂ is a stable, easy-to-handle solid that is a common and effective boron source in Miyaura borylations. The resulting pinacol ester is generally stable to chromatography, allowing for purification before hydrolysis if necessary. |
| Solvent | Anhydrous 1,4-Dioxane | A polar aprotic solvent like 1,4-dioxane is typically used as it can dissolve the reactants and maintain the catalyst in solution at the reaction temperature. The use of an anhydrous solvent is important to prevent the premature hydrolysis of the diboron reagent. |
| Temperature | 80-90 °C | This temperature range provides sufficient thermal energy to drive the reaction forward at a reasonable rate without causing significant decomposition of the catalyst or reactants. |
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | Aromatic protons will appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The carboxylic acid proton will be a broad singlet at δ ~13 ppm. The boronic acid protons will also appear as a broad singlet, typically in the range of δ 8.0-8.5 ppm. |
| ¹³C NMR (in DMSO-d₆) | Aromatic carbons will be observed in the range of δ 125-140 ppm. The carbon bearing the boron group will be difficult to observe due to quadrupolar relaxation. The carbonyl carbon of the carboxylic acid will appear around δ 167 ppm. |
| FT-IR (KBr pellet) | A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and boronic acid. A strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. C-Cl stretching vibration in the fingerprint region (around 700-800 cm⁻¹). B-O stretching vibrations around 1350 cm⁻¹. |
| Mass Spectrometry | In electrospray ionization mass spectrometry (ESI-MS) in negative mode, the [M-H]⁻ ion should be observed at m/z corresponding to the molecular weight of the deprotonated molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Melting Point | A sharp melting point is indicative of a pure compound. The reported melting point for this compound is typically in the range of 160-170 °C, though this can vary depending on the crystalline form. |
Safety Considerations
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of volatile and potentially hazardous reagents and solvents.
-
Reagent Handling:
-
Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Avoid contact with skin and eyes and work in a well-ventilated area.
-
Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has detailed a reliable and well-precedented synthetic route to this compound via the Miyaura borylation of 2-bromo-4-chlorobenzoic acid. By understanding the underlying reaction mechanism and carefully controlling the key experimental parameters, researchers can confidently and efficiently prepare this valuable synthetic intermediate. The provided step-by-step protocol, coupled with insights into optimization and characterization, serves as a comprehensive resource for scientists engaged in drug discovery and organic synthesis. The versatility of this compound as a building block ensures its continued importance in the development of novel and complex molecular architectures.
References
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- 2a biotech. This compound. [Link]
- Organic Chemistry Portal.
- Lassalas, P., et al. (2018). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 16(4), 526-530. [Link]
- CHEM 2325 Module 12: Preparation of Organoboron Reagent for Suzuki Coupling. (2024). [Link]
- PubChem. 2-Bromo-4-chlorobenzoic acid. [Link]
- Biological Magnetic Resonance Bank. 4-Chlorobenzoic Acid. [Link]
- MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). [Link]
- The Royal Society of Chemistry.
- ResearchGate.
- Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
- ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- The Royal Society of Chemistry. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. [Link]
- PMC.
- NIST WebBook. Benzoic acid, 4-chloro-. [Link]
- MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]
- YouTube. 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. [Link]
- National Institutes of Health. The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. [Link]
Sources
An In-depth Technical Guide on the Safety and Handling of 2-Borono-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Borono-4-chlorobenzoic acid. As a bifunctional molecule incorporating both a boronic acid and a chlorobenzoic acid moiety, this compound is a valuable building block in medicinal chemistry, particularly in the synthesis of complex organic molecules through cross-coupling reactions. Understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental success.
Compound Profile and Applications
This compound is an arylboronic acid derivative. The boronic acid group makes it a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[1][2] The presence of the chloro- and carboxylic acid functionalities offers additional sites for chemical modification, making it a versatile reagent in the synthesis of pharmaceutical intermediates and other fine chemicals.[3][4] Boron-containing compounds, in general, have gained significant attention in drug discovery for their unique chemical properties that can enhance the potency and efficacy of drug candidates.[5]
Chemical and Physical Properties
| Property | Inferred Value/Characteristic | Rationale and Key Considerations |
| Appearance | White to off-white solid. | Consistent with similar arylboronic and benzoic acid derivatives.[4] |
| Molecular Formula | C₇H₆BClO₄ | Derived from its chemical structure. |
| Molecular Weight | 200.39 g/mol | Calculated from the molecular formula. |
| Solubility | Likely soluble in organic solvents such as alcohols, ethers, and DMSO. Limited solubility in water. | Common for arylboronic acids. The carboxylic acid group may slightly increase water solubility compared to non-acidic analogues. |
| Stability | Sensitive to oxygen and moisture. May be unstable under certain conditions. | Arylboronic acids can be susceptible to hydrolysis and oxidation.[9] Some are known to be inherently unstable.[10] |
| Reactivity | Reacts with strong oxidizing agents. The boronic acid moiety can undergo various transformations. | The carboxylic acid group can react with bases. The boronic acid is reactive in the presence of palladium catalysts and a base. |
Hazard Identification and Risk Assessment
Based on the GHS classifications of analogous compounds like 2-bromo-4-chlorobenzoic acid and other arylboronic acids, this compound should be handled as a hazardous substance.[11]
-
Acute Oral Toxicity: Likely harmful if swallowed.[7]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[12]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[12]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[12]
Arylboronic acids have also been found to be weakly mutagenic in some microbial assays, and as such, should be considered potentially genotoxic impurities in active pharmaceutical ingredients (APIs).[13] However, subsequent in vivo studies on a variety of arylboronic compounds did not show mutagenic effects.[14]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls, is crucial when handling this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[15]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from dust particles and potential splashes of the chemical.[11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation.[16] |
Safe Handling and Storage Protocols
Adherence to strict operational protocols is essential for the safe handling of this compound.
Handling Protocol
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[15]
-
The work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
The work area should be clean and free of clutter.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Chemical Handling:
-
Keep the container of this compound tightly closed when not in use.[12]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If preparing solutions, add the solid to the solvent slowly.
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not eat, drink, or smoke when using this product.[7]
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Dispose of contaminated gloves and other disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.[11] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Spill Response
The response to a spill depends on its size and the immediate hazards.
-
Minor Spills (manageable by trained lab personnel):
-
Alert people in the immediate area of the spill.
-
Ensure proper PPE is worn before cleanup.[3]
-
If the material is a solid, carefully sweep or vacuum the material to avoid generating dust and place it into a suitable, labeled disposal container.[3]
-
If the material is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Clean the spill area with soap and water.[15]
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.[17]
-
-
Major Spills (presenting an immediate danger):
-
Evacuate the area immediately.[15]
-
Notify your institution's emergency response team and/or local emergency services.
-
Provide details about the spilled chemical if it is safe to do so.
-
Disposal Considerations
Waste from this compound must be handled as hazardous waste.
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[18]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and the full chemical name.[18]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.[18][19] While some simple boric acids in small, dilute quantities may be approved for drain disposal by local authorities, this is not a recommended general practice for a substituted arylboronic acid.[18][19]
Experimental Workflow Example: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving an arylboronic acid like this compound. This visualization underscores the points at which safe handling practices are critical.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Hierarchy of Controls
This diagram illustrates the hierarchy of controls for safely handling this compound, from most effective to least effective.
Caption: The hierarchy of controls for chemical safety.
References
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
- Chemtalk. (2022, April 29). Boric acid.
- Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- PubMed. (2013, November 1). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy.
- ACS Publications. (n.d.). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com.
- PubMed. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters.
- EHSO. (2025-2026). Spill Control/Emergency Response. EHSO Manual.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PubMed Central. (n.d.). The Pharmacology and Toxicology of Boron Compounds.
- PubMed. (n.d.). The pharmacology and toxicology of boron compounds.
- PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid.
- Florida State University Emergency Management. (n.d.). Chemical Spills.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- HCI Environmental. (2025, August 20). Emergency Response to Chemical Spills.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.
- National Institute of Standards and Technology. (2014, February 27). m-Chlorobenzoic Acid Safety Data Sheet.
- PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 874290-67-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. laballey.com [laballey.com]
An In-depth Technical Guide to the Stability of 2-Borono-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Borono-4-chlorobenzoic acid is a pivotal building block in modern synthetic and medicinal chemistry, valued for its utility in cross-coupling reactions to construct complex molecular architectures. However, the inherent instability of the boronic acid functional group presents significant challenges, impacting reaction reproducibility, product purity, and overall process efficiency. This guide offers a comprehensive analysis of the stability profile of this compound, grounded in established chemical principles. We will dissect the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and elucidate the causal mechanisms behind them. By providing field-proven protocols for stability assessment and best practices for storage and handling, this document serves as an essential resource for any scientist working with this versatile yet sensitive reagent.
Introduction: The Duality of Reactivity and Instability
Arylboronic acids are indispensable reagents in organic synthesis, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] this compound, with its strategically placed chloro and carboxylic acid moieties, offers synthetic handles for diverse functionalization, making it a valuable precursor for active pharmaceutical ingredients (APIs) and other high-value chemical entities.
However, the very features that make the C–B bond reactive also render it susceptible to degradation. An incomplete understanding of the stability of this compound can lead to inconsistent reaction yields, the generation of difficult-to-remove impurities, and flawed analytical characterization. This guide aims to provide the foundational knowledge and practical tools necessary to mitigate these risks, ensuring the integrity of the reagent and the success of the downstream application.
Physicochemical Properties
A baseline understanding of the molecule's physical properties is crucial for its proper handling, dissolution, and analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₆BClO₄ | [2] |
| Molecular Weight | 200.39 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | 236-238°C | [2] |
| Boiling Point | 429.2°C at 760 mmHg | [2] |
| pKa | ~9 (for the boronic acid group) | [3] |
Core Stability Challenges: Mechanisms of Degradation
The stability of this compound is primarily compromised by three competing chemical processes. Understanding these pathways is the first step toward controlling them.
Protodeboronation: The Unwanted Side Reaction
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process converts the starting material into 4-chlorobenzoic acid, an often-problematic impurity.[4][5] This reaction is a common side reaction that can compete with desired cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
Causality:
-
Acid/Base Catalysis: The reaction can proceed under both acidic and basic conditions.[6][7] Under acidic conditions, the reaction is thought to occur via an intermolecular metathesis through a four-membered ring transition state.[1] In basic media (pH > 13), the reaction proceeds via the more reactive arylboronate anion ([ArB(OH)₃]⁻), which can be inherently unstable, especially with electron-deficient aryl groups.[7][8]
-
Solvent Effects: Protic solvents, especially water, are key participants in the reaction, acting as the proton source.
The presence of both electron-donating and electron-withdrawing groups on the aryl ring can influence the rate of protodeboronation.[1]
Trimerization to Boroxines: A Reversible Dehydration
Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[9][10] This is a dehydration reaction where three molecules of the boronic acid condense, releasing three molecules of water.[11]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
Causality:
-
Water Content: The equilibrium is highly sensitive to the presence of water. In anhydrous solvents or upon heating, the equilibrium shifts toward the boroxine.[10][11] Conversely, in the presence of moisture, the boroxine readily hydrolyzes back to the boronic acid.[9][12]
-
Electronic Effects: Electron-donating groups on the aryl ring tend to favor boroxine formation, while electron-withdrawing groups favor the free boronic acid form.[12][13]
-
Impact on Reactivity and Analysis: The formation of boroxine is not necessarily degradation, but it alters the stoichiometry. If a reaction is dosed by mass without accounting for the water loss and trimerization, the actual amount of active boron species will be incorrect. This can significantly impact reaction kinetics and yield.
Oxidation: Sensitivity to Air and Oxidants
The boronic acid moiety is susceptible to oxidation, which can lead to the formation of phenolic impurities. While often less rapid than protodeboronation or boroxine formation, it is a significant long-term stability concern.
Causality:
-
Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation.
-
Reactive Oxygen Species (ROS): At physiological pH, oxidation by ROS can be a significant issue, which is a key challenge for the biological applications of boronic acids.[14]
-
Mechanism: The oxidation mechanism can be complex, but diminishing the electron density on the boron atom has been shown to enhance oxidative stability.[14]
Caption: Key degradation pathways for this compound.
Protocols for Stability Assessment: A Self-Validating Approach
To ensure trustworthiness, stability assessment must be systematic. A forced degradation study is an industry-standard approach to rapidly identify potential degradation products and sensitive conditions.[15][16]
Protocol: Forced Degradation Study
This protocol is designed to expose this compound to a range of harsh conditions to predict its long-term stability and identify degradation products.
Objective: To identify the primary degradation pathways and products under hydrolytic, oxidative, and thermal stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 70°C for 24 hours.[15]
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours. Rationale: Base-catalyzed protodeboronation is often rapid, so milder temperature is used initially.[8]
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature in the dark for 24 hours.[15]
-
Thermal Degradation (Solid State): Place the solid compound in a 70°C oven for 48 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 70°C for 24 hours.
-
Control: Keep one aliquot of the stock solution at 4°C in the dark.
-
-
Sample Quenching & Analysis:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze all stressed samples and the control sample by a stability-indicating HPLC-UV method (see Protocol 4.2).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss of the main peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[15]
Caption: Experimental workflow for a forced degradation study.
Protocol: Stability-Indicating HPLC-UV Method
A robust analytical method is essential to accurately quantify the parent compound and separate it from its potential degradants.
Rationale: Reversed-phase HPLC is ideal. However, the analysis of boronic acids can be complicated by on-column hydrolysis or interactions with the silica stationary phase.[17][18] Using a modern, low-silanol activity column is crucial.
| Parameter | Condition | Rationale |
| Column | Waters XTerra MS C18 or equivalent low-silanol column (e.g., 4.6 x 150 mm, 3.5 µm) | Minimizes on-column hydrolysis and peak tailing.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier sharpens peaks for the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of both the polar boronic acid and less polar degradants like 4-chlorobenzoic acid. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection (UV) | 240 nm | Wavelength at which the aromatic ring shows strong absorbance. |
| Injection Vol. | 10 µL | Standard volume. |
| Diluent | Acetonitrile/Water (50:50) | Ensures solubility and compatibility with the mobile phase. |
Best Practices for Storage and Handling
Adhering to strict storage and handling protocols is the most effective way to preserve the integrity of this compound.
| Condition | Recommended Practice | Rationale |
| Temperature | Store at room temperature (15–25°C).[2][19] | Avoids high temperatures that can accelerate degradation. Refrigeration is not required unless specified by the supplier and may introduce moisture issues upon removal. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, preventing oxidation and boroxine/hydrolysis equilibrium shifts. |
| Container | Tightly sealed, opaque containers. | Prevents moisture ingress and protects from light, which can catalyze some degradation pathways. |
| Handling | Weigh and handle quickly in a dry environment (e.g., glove box or low-humidity balance enclosure). | Reduces exposure time to ambient air and moisture. |
| Solvents | Use anhydrous solvents for preparing stock solutions if they are to be stored. | Prevents hydrolysis and protodeboronation in solution. For immediate use, aqueous mixtures are acceptable but should not be stored long-term. |
Implications in Drug Development
The stability of this compound is not merely an academic concern; it has profound, practical consequences in the drug development pipeline.
-
Process Chemistry: Inconsistent purity of the starting material leads directly to variable yields and impurity profiles in the API. The presence of 4-chlorobenzoic acid from protodeboronation can lead to the formation of undesired side products in coupling reactions.
-
Analytical Development: The dynamic equilibrium with the boroxine can cause confusion in characterization. NMR spectra may show broad peaks or multiple species, and quantification by mass can be inaccurate if the hydration state is unknown.
-
Regulatory & Safety: Arylboronic acids have been identified as potentially mutagenic impurities.[20] Therefore, controlling their levels, and the levels of their degradation products, in final APIs is a critical regulatory requirement.
Conclusion
This compound is a powerful synthetic tool, but its utility is directly tied to its stability. A proactive approach, rooted in a mechanistic understanding of its degradation pathways—protodeboronation, boroxine formation, and oxidation—is essential. By implementing robust analytical methods for stability assessment and adhering to stringent storage and handling protocols, researchers can ensure the integrity of this key building block, leading to more reliable, reproducible, and successful scientific outcomes.
References
- Gao, F., & Pei, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34823-34826. [Link]
- Meloche, J. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.).
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
- Pla-Dalmau, A., & Iovine, P. M. (2007). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 96(10), 2798-2808. [Link]
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
- Iovine, P. M., & Kua, J. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(50), 14353-14363. [Link]
- Tokunaga, Y., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 13(21), 3206-3211. [Link]
- Wikipedia. (n.d.). Boroxine. [Link]
- Butts, C. P., et al. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1987-2001. [Link]
- Lims,l. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- ResearchGate. (n.d.). (PDF)
- STEMart. (n.d.).
- Morressier. (2013).
- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
- Anderson, D. R. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1421-1424. [Link]
- MedCrave. (2016).
- Wikipedia. (n.d.). Boronic acid. [Link]
- Lab Alley. (n.d.). How to Store Boric Acid. [Link]
- Montezuma County. (n.d.). Storage Pattern for Chemicals Where Space is Limited. [Link]
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. 4-Borono-2-chlorobenzoic acid | 136496-72-5 [sigmaaldrich.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boroxine - Wikipedia [en.wikipedia.org]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - STEMart [ste-mart.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. laballey.com [laballey.com]
- 20. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
A Technical Guide to 2-Borono-4-chlorobenzoic Acid for Advanced Research
This guide provides an in-depth technical overview of 2-Borono-4-chlorobenzoic acid (CAS No. 874290-67-2), a specialized building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical significance, commercial sourcing, and a detailed, field-proven protocol for its application in one of modern chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Value of a Multifunctional Reagent
This compound is a trifunctional aromatic compound featuring a boronic acid, a carboxylic acid, and a chloro substituent. This unique arrangement makes it a highly valuable intermediate in organic synthesis. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The carboxylic acid and chlorine atom provide orthogonal handles for subsequent chemical modifications, allowing for the construction of complex molecular architectures from a single, versatile starting material.
Its primary application lies in the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The ability to precisely introduce this moiety into a target molecule is critical for structure-activity relationship (SAR) studies in drug discovery.
Key Chemical Properties:
| Property | Value |
| CAS Number | 874290-67-2 |
| Molecular Formula | C₇H₆BClO₄ |
| Molecular Weight | 200.38 g/mol [1][2][3] |
| Typical Purity | ≥95% |
| Appearance | Typically a white to off-white solid |
| Storage Conditions | Inert atmosphere, 2-8°C[1] |
Commercial Sourcing and Availability
For researchers and development teams, securing a reliable supply of high-purity starting materials is paramount. This compound is available from several specialized chemical suppliers. When selecting a vendor, it is crucial to consider not just the price, but also the purity, available analytical data (e.g., NMR, HPLC), and lead times. Below is a comparative table of notable commercial suppliers.
| Supplier | Product Name/Number | Reported Purity | Notes |
| BLD Pharm | This compound / BD231240 | 98% | Provides access to NMR, HPLC, LC-MS, and UPLC data.[1][2] |
| Arctom Scientific | 2-borono-4-chloro-benzoic acid - 95% / PBTB379 | 95% | Offers flexible and reagent-sized quantities.[4] |
| ChemShuttle | This compound / XH0285 | 95% | Provides basic chemical properties and structure.[3] |
| 2a biotech | This compound / 2A-0119415 | Not Specified | Listed as a product with its CAS number.[5] |
| CymitQuimica | This compound | Not Specified | Intended for laboratory use only.[6] |
Disclaimer: This list is not exhaustive and is intended for informational purposes. Purity and availability may vary. Researchers should always request a certificate of analysis (CoA) before purchase.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing biaryls, styrenes, and polyolefins.[7] It involves the reaction of an organoboron compound (like this compound) with an organohalide, catalyzed by a palladium(0) complex.[8]
Mechanistic Rationale
The catalytic cycle is a well-studied, multi-step process that dictates the choice of reagents and conditions.[7][8] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex.[8]
-
Transmetalation : The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination : The two organic fragments (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[8][10]
Step-by-Step Experimental Protocol
This protocol is a representative method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[11]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[11]
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base. The use of a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.
-
Inert Atmosphere : Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to create an oxygen-free atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst. Subsequently, add the degassed solvent via syringe. Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is crucial to remove dissolved oxygen.
-
Reaction Execution : Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.[11] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired biaryl product.
Safety and Handling
Boronic acids, while generally stable, require careful handling. All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[12][13]
-
PPE : A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory.[12][13]
-
Inhalation : Avoid breathing dust. Boronic acids can be respiratory irritants.[14]
-
Contact : Avoid contact with skin and eyes. In case of contact, flush the affected area with water for at least 15 minutes.[14][15]
-
Storage : Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as some boronic acids can undergo protodeboronation or form anhydrides upon prolonged exposure to moisture and air.[1]
-
Waste Disposal : Dispose of chemical waste in appropriately labeled, sealed containers according to institutional and local regulations. Do not discharge to the sewer.[13][16]
This guide serves as a foundational resource for the procurement and application of this compound. By understanding its properties and the mechanistic underpinnings of its reactions, researchers can effectively leverage this versatile building block to advance their synthetic chemistry programs.
References
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a....
- ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. (2014-03-17).
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- 2a biotech. Products - this compound.
- Organic Chemistry Portal. Suzuki Coupling.
- Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. (2016-11-15).
- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Bromo-4-chlorobenzoic Acid: A Key Player in Chemical Synthesis.
- Toronto Tribune. Safety Precautions for Acids and Bases in a Laboratory. (2025-01-09).
- Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
Sources
- 1. 874290-67-2|this compound|BLD Pharm [bldpharm.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. ajabs.org [ajabs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. thetorontotribune.com [thetorontotribune.com]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. artsci.usu.edu [artsci.usu.edu]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Borono-4-chlorobenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is instrumental in the synthesis of complex molecules, particularly biaryl structures prevalent in pharmaceuticals and advanced materials.[3][4]
This guide provides a comprehensive protocol for the Suzuki coupling of 2-borono-4-chlorobenzoic acid, a versatile building block in medicinal chemistry. The presence of three distinct functional groups—a boronic acid at the ortho position, a carboxylic acid, and a chloro group—presents a unique set of challenges and opportunities. The carboxylic acid can potentially coordinate with the palladium catalyst, influencing its activity, while the chloro group is a less reactive electrophile compared to its bromo or iodo counterparts, necessitating a carefully selected catalytic system.[5][6] This document will explain the rationale behind the selected conditions to navigate these challenges effectively.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
Experimental Protocol: Synthesis of 4'-Substituted-5-chloro-[1,1'-biphenyl]-2-carboxylic Acid
This protocol details the coupling of this compound with a representative aryl bromide, 4-bromoanisole. The choice of an aryl bromide as the coupling partner is strategic, as it offers higher reactivity than the chloro-substituent on the boronic acid partner, thus favoring the desired cross-coupling over self-coupling or other side reactions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Commercial | |
| 4-Bromoanisole | ≥98% | Commercial | |
| Palladium on carbon (10 wt. %) | Commercial | A heterogeneous catalyst for easier removal.[8] | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Acts as the base. |
| 1,4-Dioxane | Anhydrous | Commercial | Organic solvent component. |
| Deionized Water | In-house | Aqueous solvent component. | |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine (sat. NaCl solution) | In-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | For drying. | |
| Hydrochloric Acid (1M) | In-house | For acidification. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Palladium on Carbon: Can be pyrophoric, especially when dry and saturated with hydrogen. Handle under an inert atmosphere.[10][11] Do not allow the catalyst to dry on the filter paper. Quench the catalyst residue carefully with water after the reaction.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Handle with care in a fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for each chemical before use.[12]
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), 4-bromoanisole (1.1 eq.), and anhydrous potassium carbonate (3.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate flask, degas a 4:1 mixture of 1,4-dioxane and deionized water by bubbling with inert gas for 20 minutes.
-
Add the degassed solvent mixture to the reaction flask via cannula or syringe.
-
Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (0.02 eq.).
-
-
Reaction Execution:
-
Place the flask in a heating mantle and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Slowly acidify the aqueous layer with 1M HCl until the pH is approximately 2. The product should precipitate or move into the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Rationale for Experimental Choices
-
Catalyst: Pd/C is chosen for its ease of handling and removal by simple filtration, which is advantageous for process scale-up and minimizing palladium contamination in the final product.[8] For particularly challenging couplings, a homogeneous catalyst like Pd(PPh₃)₄ or a more active Buchwald-Hartwig type precatalyst might be necessary.[4]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the formation of the active boronate species without causing significant hydrolysis of potential ester functionalities on more complex substrates.[13] The use of at least 3 equivalents is recommended to neutralize the carboxylic acid proton and facilitate the catalytic cycle.
-
Solvent System: A biphasic mixture of an organic solvent like 1,4-dioxane and water is commonly employed.[4] This system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.
-
Coupling Partner: An aryl bromide is used due to the lower reactivity of the C-Cl bond on the this compound. This selective reactivity minimizes the potential for self-coupling of the boronic acid starting material.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a more active homogeneous catalyst system (e.g., Pd(dppf)Cl₂). |
| Insufficient degassing | Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. | |
| Poor solubility of reagents | Try a different solvent system (e.g., Toluene/EtOH/Water, DMF). | |
| Significant Side Products | Homocoupling of boronic acid | Ensure the inert atmosphere is maintained. Lowering the reaction temperature might help. |
| Protodeboronation | Use anhydrous solvents and ensure the base is dry. | |
| Difficulty in Purification | Residual palladium | If using a homogeneous catalyst, consider treatment with a palladium scavenger resin.[14] |
Conclusion
This application note provides a robust and well-rationalized protocol for the Suzuki coupling of this compound. By understanding the mechanistic nuances and making informed choices regarding the catalyst, base, and reaction conditions, researchers can successfully synthesize valuable biaryl carboxylic acid derivatives. This methodology is a critical tool for professionals in drug discovery and fine chemical synthesis, enabling the efficient construction of complex molecular architectures.
References
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]
- Cundy, D. J., & Sparr, C. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 6(5), 759–762. [Link]
- Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- UCLA Chemistry & Biochemistry. (2017). Standard Operating Procedure for Palladium on Carbon. [Link]
- SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
- ResearchGate. Couplings of aryl chlorides with aryl boronic acids. [Link]
- Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?[Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. Palladium‐catalyzed cross‐coupling reaction of arylboronic acids with benzoyl chlorides. [Link]
- Zhang, Y.-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- National Institute of Standards and Technology. (2014). Safety Data Sheet for m-Chlorobenzoic Acid. [Link]
- Liu, S., et al. (2014). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. [Link]
- Chemistry World. (2020). Suzuki Coupling. [Link]
- Shen, W. (2008). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Alkenylboronic Acids with Low E/Z Isomerization. Organic Letters, 10(20), 4541-4543. [Link]
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
- Li, J., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 22(15), 6098–6103. [Link]
- ResearchGate. Carbonylative Suzuki Coupling Catalyzed by Pd Complexes Based on [N,P]‐Pyrrole Ligands: Direct Access to 2‐Hydroxybenzophenones. [Link]
- National Institutes of Health. (2022). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214. [Link]
- Organic Chemistry Portal. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. honrel.com [honrel.com]
- 11. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 12. fishersci.com [fishersci.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. spinchem.com [spinchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Reaction with 2-Borono-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Synthesis of Substituted Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3] A key application lies in the construction of biaryl compounds, a structural motif prevalent in numerous biologically active compounds.[4][5]
This guide provides a detailed, step-by-step protocol for the Suzuki-Miyaura reaction utilizing 2-Borono-4-chlorobenzoic acid, a versatile building block for the synthesis of multi-substituted biaryl carboxylic acids. The presence of a carboxylic acid and a chloro-substituent on the boronic acid partner presents unique challenges and considerations that will be addressed in detail. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer insights into troubleshooting common issues, ensuring a high rate of success for researchers in their synthetic endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[6] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; ArPdX [label="Ar-Pd(II)-X\n(Palladacycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; ArPdAr_prime [label="Ar-Pd(II)-Ar'\n(Di-organopalladium)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Ar-Ar'\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Aryl Halide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OH)₂\n(Boronic Acid)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[Ar'-B(OH)₃]⁻\n(Boronate)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges ArX -> OxAdd [dir=none]; OxAdd -> ArPdX; Pd0 -> OxAdd [label=" "]; ArPdX -> Transmetalation [dir=none]; Transmetalation -> ArPdAr_prime; ArPdX -> ArPdAr_prime [label=" "]; ArPdAr_prime -> RedElim [dir=none]; RedElim -> Product; ArPdAr_prime -> Product [label=" "]; Product -> Pd0 [style=invis]; // for layout ArPdAr_prime -> Pd0 [label=" "];
// Boronic Acid Activation Subgraph { rank=same; BoronicAcid; Base; } BoronicAcid -> Boronate [label="+ OH⁻"]; Base -> Boronate [style=invis]; Boronate -> Transmetalation [label=" "]; } enddot Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Synthesis of 5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid
This protocol details the coupling of this compound with 4-bromotoluene as a representative aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Commercially Available | |
| 4-Bromotoluene | ≥98% | Commercially Available | |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Air-stable precatalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Ensure it is finely powdered and dry |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use |
| Deionized Water | Degas before use | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| 2M Hydrochloric Acid | For acidification | ||
| Brine (saturated NaCl solution) | For washing | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | ||
| Schlenk flask or sealed vial | |||
| Magnetic stirrer with heating | |||
| Inert atmosphere setup (Nitrogen or Argon) |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.1 mmol, 1.1 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).
-
Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Through a syringe, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the reaction mixture.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add 20 mL of deionized water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and slowly acidify the aqueous phase with 2M hydrochloric acid until the pH is approximately 2. This will protonate the carboxylic acid product, making it soluble in the organic phase.[9]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid.
-
Causality Behind Experimental Choices
-
Catalyst and Ligand (Pd(dppf)Cl₂): The choice of Pd(dppf)Cl₂ is strategic. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky. The electron-rich nature facilitates the oxidative addition of the aryl chloride, which is generally less reactive than aryl bromides or iodides.[10][11] The bulkiness of the ligand promotes the reductive elimination step, leading to higher turnover numbers for the catalyst.[12] Using a pre-formed complex like Pd(dppf)Cl₂ also offers greater air stability and reproducibility compared to generating the active catalyst in situ from a Pd(0) source and a separate ligand.
-
Base (K₂CO₃): The base is critical for the transmetalation step.[7][13] It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which readily transfers its aryl group to the palladium center.[14] Potassium carbonate is a moderately strong inorganic base that is effective in this transformation and is generally compatible with the carboxylic acid functionality. Stronger bases like hydroxides could potentially lead to side reactions.
-
Solvent System (1,4-Dioxane/Water): A mixed aqueous-organic solvent system is often employed in Suzuki-Miyaura reactions.[1][15] 1,4-Dioxane is an excellent solvent for the organic substrates and the palladium complex. The addition of water helps to dissolve the inorganic base (K₂CO₃) and facilitates the formation of the active boronate species. The ratio of the solvents can be optimized to ensure all components remain in solution at the reaction temperature.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed solvents.3. Poor quality of boronic acid. | 1. Use a fresh batch of catalyst. Consider a more active ligand system if coupling with an aryl chloride fails.[8]2. Ensure rigorous degassing of solvents by sparging with an inert gas or using the freeze-pump-thaw method.3. Boronic acids can undergo protodeboronation or form anhydride trimers (boroxines).[7] Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester) prior to the reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to homocoupling. | Improve inert atmosphere techniques. Ensure all reagents and solvents are thoroughly deoxygenated. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom, especially under harsh basic conditions or elevated temperatures. | Use a milder base (e.g., K₃PO₄, CsF) or conduct the reaction at a lower temperature for a longer duration. Protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester can prevent this side reaction.[7] |
| Difficult Purification | Residual palladium in the product. Emulsion during workup. | Treat the crude product with a palladium scavenger. Break emulsions by adding more brine or filtering through a pad of celite. |
Safety Precautions
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a potential carcinogen. Aryl halides can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reaction Conditions: The reaction is heated and may build up pressure if performed in a sealed vessel. Ensure the vessel is appropriately rated for the temperature and pressure. Significant exothermic events can occur in Suzuki-Miyaura couplings, especially at scale. For larger-scale reactions, consider monitoring the internal temperature and implementing controlled addition of reagents.
References
- Alacid, E., & Najera, C. (2009). The Role of the Base in the Suzuki–Miyaura Reaction: A Computational Study. Journal of the American Chemical Society.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. BenchChem Technical Support.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society.
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Accounts of Chemical Research.
- Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics.
- Han, F. S. (2013).
- Lee, C. H., & Lee, S. (2014). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective.
- Liu, W., Zhou, X., Wang, Y., & Mei, G. (2019).
- Malzner, F. J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Reddit. (2024). carboxylic acid separation following a suzuki reaction. r/chemistry. [Link]
- Smith, K. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron.
- Suzuki, A. (1981). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link.
- Tyrrell, E., & Brookes, P. (2004). The synthesis and applications of Suzuki–Miyaura cross-coupling reactions. Synthesis.
- Walker, S. D., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
- Yang, Q., et al. (2020). Evaluation of Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
- Yin, J., & Liebscher, J. (2007).
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical Reviews.
- Zhang, Y., & Wu, J. (2013).
- Zhou, J. (2011). Recent developments in the Suzuki–Miyaura coupling reaction. Current Organic Chemistry.
- Zou, G., & Reddy, K. R. (2006). Palladium-catalyzed cross-coupling reactions of aryl halides with organoboronic acids in aqueous media. Current Organic Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Borono-4-chlorobenzoic Acid
Introduction: The Strategic Importance of Substituted Biaryl Carboxylic Acids
In the landscape of modern drug discovery and materials science, the biaryl scaffold represents a privileged structural motif. Among these, biphenyl-2-carboxylic acids and their derivatives are of particular interest, serving as key intermediates in the synthesis of a wide array of pharmaceuticals and functional materials.[1][2][3][4][5] The subject of this guide, 2-borono-4-chlorobenzoic acid, is a versatile building block that allows for the strategic introduction of a carboxylic acid-bearing phenyl ring onto various aromatic and heteroaromatic systems through the robust and reliable Suzuki-Miyaura cross-coupling reaction.[6][7][8][9][10] The resulting products are precursors to compounds with diverse biological activities, including anticancer agents, and are integral to the development of novel therapeutics.[4][11]
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the coupling of this compound. We will delve into the nuances of catalyst selection, reaction optimization, and mechanistic considerations to empower you to achieve high-yield, reproducible results with this challenging yet valuable substrate.
Navigating the Challenges: Coupling of a Sterically Hindered and Deactivated Substrate
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges that demand careful consideration in catalyst and reaction design:
-
Steric Hindrance: The ortho-boronic acid and carboxylic acid functionalities create significant steric bulk around the reactive center. This can impede the crucial transmetalation step in the catalytic cycle, where the organoboron species transfers its organic group to the palladium center.[12][13][14][15][16]
-
Electronic Deactivation: The chlorine atom at the 4-position, while serving as a potential coupling handle in its own right, is an electron-withdrawing group that deactivates the aryl ring, making the C-Cl bond less susceptible to oxidative addition by the palladium(0) catalyst.[17][18]
-
Competitive Side Reactions: Protodeboronation, the undesired cleavage of the C-B bond by a proton source, can be a significant side reaction, especially with prolonged reaction times or in the presence of acidic protons.[19] Additionally, homocoupling of the boronic acid can occur, leading to the formation of unwanted byproducts.[20]
Overcoming these obstacles necessitates the use of highly active and specialized palladium catalyst systems.
Catalyst System Selection: The Key to Success
The choice of the palladium source (precatalyst) and, more critically, the ancillary ligand is paramount for the successful coupling of this compound.
Palladium Precatalysts: Stability and Activation
While various palladium sources can be employed, modern precatalysts offer advantages in terms of air and moisture stability, as well as facile activation to the catalytically active Pd(0) species.[21][22][23][24]
| Precatalyst | Common Name/Type | Key Advantages |
| Pd(OAc)₂ | Palladium(II) Acetate | Cost-effective, widely available.[23] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A common Pd(0) source.[22] |
| Palladacycles | e.g., Buchwald Precatalysts | Air- and moisture-stable, form active catalyst readily.[8][21][22] |
| (NHC)Pd Complexes | e.g., PEPPSI™ Precatalysts | Highly active for challenging substrates.[21] |
Ligands: The Engine of the Catalytic Cycle
The ligand plays a crucial role in modulating the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination. For the coupling of sterically hindered and electron-deficient substrates like this compound with aryl chlorides, bulky and electron-rich phosphine ligands are generally the most effective.[17][18][25]
| Ligand Class | Specific Examples | Rationale for Use |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich, promote oxidative addition of aryl chlorides and facilitate reductive elimination.[17][25] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Robust and effective for a range of cross-coupling reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form highly stable and active palladium complexes, particularly effective for aryl chloride activation.[21] |
The selection of the optimal ligand is often substrate-dependent and may require empirical screening.[18][26][27]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and facilitate troubleshooting.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol utilizes a widely applicable catalyst system for a standard aryl bromide coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (5:1 v/v), degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl bromide, and K₃PO₄.
-
Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) at least three times.
-
Rationale: The Pd(0) active catalyst is sensitive to oxygen.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Rationale: The ligand to palladium ratio is crucial for catalyst stability and activity.[23]
-
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Rationale: Degassing the solvent removes dissolved oxygen. The presence of water can be beneficial for the dissolution of the base and can facilitate the transmetalation step.[28]
-
-
Reaction: Stir the mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Elevated temperatures are often necessary to overcome the activation barrier for oxidative addition, particularly with less reactive coupling partners.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Optimized Procedure for Challenging Couplings with Aryl Chlorides
This protocol employs a more active precatalyst and ligand system tailored for the more demanding coupling of aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.5 equiv)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (2 mol%)
-
K₃PO₄ (3.0 equiv)
-
t-Amyl alcohol, degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup and Inert Atmosphere: Follow steps 1 and 2 from Protocol 1, adding this compound, the aryl chloride, and K₃PO₄ to the Schlenk flask.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add degassed t-amyl alcohol.
-
Rationale: Higher boiling point solvents like t-amyl alcohol can be beneficial for activating unreactive aryl chlorides.[29]
-
-
Reaction: Stir the mixture vigorously at 110-120 °C. Monitor the reaction progress.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Mechanism and Key Considerations
A thorough understanding of the reaction mechanism is essential for rational optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.[8] This is often the rate-limiting step, especially for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6][7][12][30][31]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7][8]
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a boronate complex (e.g., [R-B(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation.[12][30][31]
-
Facilitating Ligand Exchange: The base can also participate in the exchange of the halide on the palladium complex, preparing it for transmetalation.[7]
-
Influence on Reaction Rate: The strength and nature of the base can significantly impact the reaction rate and yield.[12] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for challenging couplings.
Workflow for Optimization
For novel or particularly challenging coupling partners, a systematic optimization of reaction parameters is recommended.
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of valuable biphenyl carboxylic acid derivatives. While the steric and electronic properties of this substrate present challenges, a rational approach to catalyst selection and reaction optimization can lead to high-yielding and reproducible results. The use of bulky, electron-rich phosphine ligands in conjunction with modern palladium precatalysts is key to overcoming the hurdles of aryl chloride activation and steric hindrance. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently employ this versatile building block in their synthetic endeavors.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Lima, F., & Ujaque, G. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6518-6526.
- Cedeño, M., & Mata, R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6518-6526.
- Wikipedia. (2024). Suzuki reaction.
- Chan, K. S., & Lai, C. W. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(17), 5884-5886.
- Liu, W., Zhou, X., Mei, G., & Liu, S. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 183-188.
- Valente, C., & Organ, M. G. (2011). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 17(48), 13372-13381.
- Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Singh, K., & Wirth, T. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(13), 4933-4936.
- Stanetty, C., & Schnürch, M. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14566-14604.
- Molander, G. A., & Trice, S. L. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(19), 8678-8688.
- Blacker, A. J., & Farah, M. M. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(3), 165-168.
- Liu, W., Zhou, X., Mei, G., & Liu, S. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.
- Chen, Y., & Li, Y. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Lipshutz, B. H., & Ghorai, S. (2012).
- Hazari, N., & Espinosa, M. R. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Chemistry Lectures. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
- Tang, W., & Zhang, X. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Reddy, T. S., & Kumar, M. S. (2021). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 5(3), 278-290.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Fu, G. C. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 122(28), 6791-6792.
- Fu, G. C. (2000). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar.
- Blacker, A. J., & Farah, M. M. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Semantic Scholar.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Sigman, M. S., & Jarvo, E. R. (2010). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461-1473.
- Kappe, C. O., & Dallinger, D. (2012). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 10(34), 6788-6798.
- Li, C. J., & Chen, L. (2012). A water-soluble phosphine ligand for efficient Suzuki-Miyaura coupling in aqueous media. RSC Advances, 2(1), 194-197.
- Beller, M., & Zapf, A. (2004). Optimization of conditions for the Suzuki-Miyaura coupling.
- Grzybowski, B. A., & Burke, M. D. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Ghorbani-Vaghei, R., & Veisi, H. (2015).
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- Kappe, C. O., & Dallinger, D. (2012). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 10(34), 6788-6798.
- Jensen, K. F., & McQuade, D. T. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 7(12), 6935-6940.
- Kikelj, D., & Urleb, U. (2014). Optimization of Suzuki-Miyaura cross coupling reaction. Tetrahedron, 70(36), 6141-6148.
- Brown, A. D., & Jones, K. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(20), 5626-5638.
- Das, B. C., & Singh, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615.
Sources
- 1. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 25. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 28. pubs.rsc.org [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Synthesis of Substituted Biphenyls Using 2-Borono-4-chlorobenzoic Acid: An Application Guide
Introduction: The Architectural Significance of Substituted Biphenyls in Modern Chemistry
The biphenyl scaffold, consisting of two interconnected benzene rings, is a privileged structure in the landscape of organic chemistry. Its derivatives are foundational to a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1][2] The specific substitution pattern on the biphenyl core dictates its three-dimensional shape and electronic properties, thereby determining its biological activity or material function. Consequently, the synthesis of precisely substituted biphenyls is a critical endeavor for researchers, particularly in the field of drug development where such motifs are prevalent in antihypertensive, anti-inflammatory, and anticancer agents.[3][4]
The Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard for the construction of carbon-carbon bonds, especially for creating biaryl linkages.[5] This Nobel Prize-winning methodology is celebrated for its operational simplicity, mild reaction conditions, and remarkable tolerance of diverse functional groups.[6] A key player in this reaction is the organoboron reagent, typically a boronic acid. Boronic acids offer a unique blend of stability for ease of handling and sufficient reactivity to participate in the catalytic cycle.[7]
This application note provides a detailed guide to the synthesis of substituted biphenyls utilizing a specific and highly functionalized building block: 2-Borono-4-chlorobenzoic acid . The presence of the carboxylic acid and chloro substituents on the boronic acid ring opens up avenues for the creation of complex, multi-functionalized biphenyls that are of significant interest to researchers in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a detailed experimental protocol for a representative coupling reaction, and discuss the characterization of the resulting biphenyl products.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that methodically forges a new carbon-carbon bond between an organohalide and an organoboron compound.[6] The catalytic cycle, a beautifully orchestrated sequence of chemical transformations, is the heart of this reaction. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle commences with a coordinatively unsaturated Palladium(0) species, which reacts with the organohalide (in our case, an aryl halide). The palladium atom inserts itself into the carbon-halogen bond, resulting in a new Palladium(II) complex. This step is often the rate-determining step of the overall reaction.
-
Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[8]
-
Reductive Elimination: In the final step, the two organic groups on the Palladium(II) complex couple and are expelled from the coordination sphere, forming the desired biphenyl product. This process regenerates the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[6]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of 2'-Chloro-4'-carboxy-[1,1'-biphenyl]-4-carbonitrile
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-cyanobromobenzene to yield 2'-Chloro-4'-carboxy-[1,1'-biphenyl]-4-carbonitrile. This example has been chosen to demonstrate the coupling of an electron-deficient boronic acid with an electron-deficient aryl bromide, a common and sometimes challenging transformation.
Materials:
-
This compound (1.0 equiv)
-
4-Bromobenzonitrile (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.
-
Inert atmosphere setup (Nitrogen or Argon)
Reaction Parameters at a Glance:
| Parameter | Value |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) |
| Temperature | 85-90 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 200.5 mg), 4-bromobenzonitrile (1.2 mmol, 218.4 mg), and potassium carbonate (2.5 mmol, 345.5 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Catalyst Addition: To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Reaction Execution: Immerse the flask in a preheated oil bath set to 85-90 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a few drops of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity with ethyl acetate, is recommended. The addition of a small amount of acetic acid (e.g., 1%) to the eluent can help in obtaining a sharp peak for the carboxylic acid product.
-
Product Characterization: The purified product, 2'-Chloro-4'-carboxy-[1,1'-biphenyl]-4-carbonitrile, should be characterized by standard analytical techniques.
Figure 2: A flowchart illustrating the experimental workflow for the synthesis of a substituted biphenyl.
Characterization of the Synthesized Biphenyl
Confirming the identity and purity of the synthesized biphenyl derivative is a critical final step. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and chemical environment of the hydrogen atoms in the molecule. For 2'-Chloro-4'-carboxy-[1,1'-biphenyl]-4-carbonitrile, one would expect to see distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on both phenyl rings. The integration of these signals should correspond to the number of protons on each ring. The coupling patterns (e.g., doublets, triplets) will provide information about the connectivity of the protons.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. One would expect to see signals for all the carbon atoms in the biphenyl structure, including the quaternary carbons of the biphenyl linkage, the carbon of the nitrile group, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass, which can be used to confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy:
-
IR spectroscopy is useful for identifying the presence of key functional groups. For the target molecule, one would expect to see characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C≡N stretch of the nitrile group (around 2230 cm⁻¹).
Troubleshooting and Optimization
While the Suzuki-Miyaura coupling is a robust reaction, certain challenges can arise, particularly when dealing with functionalized substrates like this compound.
-
Low Yields: If the reaction yield is low, several factors could be at play. Incomplete reaction could be due to insufficient heating or reaction time. Deactivation of the catalyst is another possibility. Ensuring a thoroughly deoxygenated reaction mixture is crucial, as oxygen can oxidize the Pd(0) catalyst. The choice of base and solvent can also significantly impact the yield, and screening different conditions may be necessary.
-
Side Reactions: A common side reaction is the homocoupling of the boronic acid. This can be minimized by ensuring an inert atmosphere and using the correct stoichiometry of reagents. Protodeboronation, the cleavage of the carbon-boron bond by a proton source, can also be a competing reaction, especially with electron-deficient boronic acids.[2] Using a less protic solvent or a different base might mitigate this issue.
-
Purification Difficulties: The presence of the carboxylic acid can sometimes complicate purification. If the product is streaking on the silica gel column, adding a small amount of a volatile acid like acetic acid to the eluent can improve the separation.
Conclusion
The synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction is a powerful tool for chemists in academia and industry. The use of functionalized building blocks like this compound provides a direct route to complex molecules with high potential for applications in drug discovery and materials science. By understanding the underlying mechanism of the reaction and following a well-defined experimental protocol, researchers can efficiently synthesize a wide range of novel biphenyl derivatives. The detailed protocol and characterization guidelines provided in this application note serve as a solid foundation for the successful implementation of this important synthetic methodology.
References
- Peter, K. et al. (2019). A simple and efficient synthesis of the valsartan. ResearchGate.
- Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research.
- (2019). Multistep synthesis of a valsartan precursor in continuous flow. SpringerLink.
- (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- ONE-FLOW Project. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. European Commission.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. SpringerLink.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
- Biological deeds of Biphenyl derivatives - A short Review. IJSDR.
- The Power of Boronic Acids: Revolutionizing Organic Synthesis with Suzuki Coupling. Chemstation.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Semantic Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki cross-coupling reaction. YouTube.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal.
- Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PubMed.
- Suzuki reaction. Wikipedia.
Sources
- 1. Documents download module [ec.europa.eu]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Leveraging 2-Borono-4-chlorobenzoic Acid in the Synthesis of Bioactive Molecules
I. Introduction: The Strategic Value of 2-Borono-4-chlorobenzoic Acid
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel therapeutic agents. This compound has emerged as a particularly valuable reagent due to its trifunctional nature. The presence of a boronic acid, a carboxylic acid, and a chloro-substituted aromatic ring provides a versatile scaffold for orthogonal chemical modifications.
The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct biaryl systems prevalent in many drug classes.[1][2] The carboxylic acid offers a handle for amide bond formation, esterification, or other derivatizations, while the chloride atom can participate in nucleophilic aromatic substitution or serve as a blocking group or a point for further cross-coupling. This multi-faceted reactivity makes it an indispensable tool for generating molecular diversity in drug development pipelines, particularly in the synthesis of targeted therapies like PARP inhibitors and novel antimicrobial agents.[3][4]
II. Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound, valued for its mild conditions and broad functional group tolerance.[1][2] Understanding the underlying mechanism is crucial for troubleshooting and optimizing reaction outcomes.
A. The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[5]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
B. General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various aryl or heteroaryl halides. Optimization of the catalyst, base, and solvent may be required for specific substrates.
1. Materials and Reagents:
-
This compound
-
Aryl/Heteroaryl Halide (e.g., bromide or iodide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water, DMF)
-
Inert Gas (Nitrogen or Argon)
2. Experimental Workflow:
Caption: A flowchart for the Suzuki-Miyaura cross-coupling procedure.
3. Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the aryl halide (1.1 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Prepare a solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) and degas it by bubbling the inert gas through it for at least 20 minutes. Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Cool the reaction to room temperature. If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with an organic solvent (e.g., Ethyl Acetate, 3x). If the product is an ester, dilute with water and extract directly.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
4. Data Presentation: Example Reagent Table
| Reagent | M.W. ( g/mol ) | Mass (mg) | Moles (mmol) | Equivalents |
| This compound | 200.41 | 200.4 | 1.0 | 1.0 |
| 4-Bromoanisole | 187.04 | 205.7 | 1.1 | 1.1 |
| K₂CO₃ | 138.21 | 345.5 | 2.5 | 2.5 |
| Pd(PPh₃)₄ | 1155.56 | 57.8 | 0.05 | 0.05 |
| 1,4-Dioxane/H₂O (4:1) | - | 10 mL | - | - |
III. Application in Bioactive Molecule Synthesis
A. Synthesis of PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase (PARP) inhibitors are a crucial class of anti-cancer agents, and many, including Niraparib, feature a biaryl core.[3][6] this compound is an ideal starting material for constructing key intermediates for these molecules.
Protocol: Synthesis of a Biaryl Intermediate for a PARP-1 Inhibitor Analog
This protocol details the coupling of this compound with a substituted pyrazole, a common heterocyclic core in PARP inhibitors.[7]
Caption: A representative scheme for synthesizing a key biaryl intermediate.
1. Rationale for Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) is often chosen for its high activity and stability, especially with heteroaromatic coupling partners which can sometimes poison other catalysts.
-
Base (Cs₂CO₃): Cesium carbonate is a strong, yet non-nucleophilic base that is highly effective in Suzuki couplings, often providing higher yields than other carbonate bases, albeit at a higher cost.
-
Solvent (Dioxane/H₂O): This combination provides good solubility for both the organic and inorganic reagents, facilitating an efficient reaction.
2. Step-by-Step Methodology:
-
Follow the general protocol (Section II.B.3), using 3-bromo-1H-pyrazole (or a suitable derivative) as the aryl halide.
-
Use Pd(dppf)Cl₂ (0.03 eq) as the catalyst and Cs₂CO₃ (2.5 eq) as the base.
-
Set the reaction temperature to 90 °C.
-
Upon completion, cool the reaction mixture and add 20 mL of water.
-
Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the desired biaryl carboxylic acid intermediate. Further purification can be achieved by recrystallization from an ethanol/water mixture.
B. Synthesis of Novel Antimicrobial Agents
The incorporation of a substituted benzoic acid moiety into heterocyclic scaffolds is a common strategy for developing new antimicrobial agents.[4] The chloro-substituent can enhance lipophilicity, potentially improving cell membrane penetration.
Protocol: Amide Coupling to a Bioactive Scaffold
Following the Suzuki coupling, the carboxylic acid group of the newly formed biaryl product can be readily converted into an amide. Amide bonds are stable and prevalent in biologically active molecules.
1. Activation of the Carboxylic Acid:
-
Dissolve the biaryl carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add an activating agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
2. Amide Bond Formation:
-
Add the desired amine (e.g., a substituted aniline or a heterocyclic amine) (1.2 eq) to the activated acid mixture.
-
Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the crude amide by flash chromatography.
IV. Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently degassed solvent; Wrong base/solvent combination. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing with N₂/Ar for at least 20 min. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (Toluene, DMF). |
| Significant Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction mixture. | Improve degassing technique. Use a catalyst in the Pd(0) oxidation state (e.g., Pd(PPh₃)₄) or ensure pre-catalyst activation. |
| Protodeborylation (Loss of -B(OH)₂ group) | Reaction conditions are too harsh (high temperature, prolonged time); Presence of excess acid/water. | Lower the reaction temperature. Use a milder base. Consider protecting the boronic acid as a pinacol or MIDA ester for sensitive substrates. |
| Incomplete Reaction | Steric hindrance on one of the coupling partners; Poor solubility of reagents. | Switch to a more active catalyst with bulkier ligands (e.g., SPhos, XPhos). Increase temperature or switch to a solvent with higher boiling point and better solubilizing power (e.g., DMF, DMA). |
V. References
-
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Vertex AI Search.
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
-
Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Res (Stuttg).
-
Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. PubMed.
-
Standard Protocol for a Suzuki Coupling with 2-Borono-4,5-dimethoxybenzoic acid. Benchchem.
-
Synthesis of biologically active boron-containing compounds. PMC - NIH.
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI.
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Base Selection for the Suzuki-Miyaura Coupling of 2-Borono-4-chlorobenzoic Acid
An Application Guide for Drug Discovery Professionals
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for its facility in constructing C-C bonds. However, substrates bearing multiple, potentially interfering functional groups present significant optimization challenges. This guide provides an in-depth analysis of base selection for the coupling of 2-borono-4-chlorobenzoic acid, a substrate that presents a trifecta of difficulties: a weakly reactive aryl chloride, significant steric hindrance from an ortho-substituent, and an acidic carboxylic acid moiety. We will dissect the multifaceted role of the base, provide a comparative analysis of common choices, and present a detailed protocol for systematic screening to empower researchers to navigate this complex reaction landscape efficiently.
Introduction: A Challenging but Critical Transformation
The synthesis of substituted biaryl systems is fundamental to the construction of pharmacologically active molecules. The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for achieving this, lauded for its mild conditions and broad functional group tolerance.[1][2] The specific substrate, this compound, is a valuable building block but embodies a convergence of common synthetic hurdles.
-
Deactivated Coupling Partner: The carbon-chlorine bond is significantly stronger and less reactive than its bromine or iodine counterparts, making the oxidative addition step of the catalytic cycle kinetically challenging.[3][4][5] This often necessitates highly active catalyst systems and more forcing reaction conditions.
-
Steric Encumbrance: The ortho-position of the boronic acid and carboxylic acid groups creates a sterically crowded environment around the reaction center, which can severely impede the approach of the coupling partners to the palladium catalyst.[6][7][8]
-
Acid-Base Chemistry: The presence of the carboxylic acid introduces a competing acid-base reaction that must be quantitatively accounted for when determining the stoichiometry of the base.
Successfully navigating these challenges hinges on the rational selection of the base, a component that is critical to the catalytic cycle's efficiency.[9]
The Pivotal Role of the Base in the Catalytic Cycle
The base is not a passive spectator; it is an essential activator in the Suzuki-Miyaura reaction. Its primary and most critical function is to activate the boronic acid.[10][11][12] In the presence of a base, the neutral, trivalent boronic acid is converted into a more nucleophilic, tetracoordinate "ate" complex, [R-B(OH)3]⁻.[13][14] This dramatically accelerates the transmetalation step—the transfer of the organic group from boron to palladium—which is often the rate-determining step of the overall cycle.
While some theories suggest the base can also act on the palladium center to form a hydroxide complex, the activation of the boron reagent is the most widely accepted and mechanistically significant role.[13][15]
Base Selection Strategy for this compound
For this specific substrate, a simple approach to base selection is insufficient. The following factors must be addressed systematically.
Stoichiometry: Accounting for the Carboxylic Acid
The carboxylic acid proton is far more acidic than the protons on the boronic acid. Therefore, the first equivalent of base will be consumed in an acid-base neutralization reaction to form the corresponding carboxylate salt. A second equivalent is then required to activate the boronic acid into the catalytically active boronate.
Rule of Thumb: A minimum of three equivalents of base is recommended as a starting point:
-
1 equivalent: To neutralize the carboxylic acid.
-
1 equivalent: To activate the boronic acid for transmetalation.
-
1 equivalent in excess: To ensure the equilibrium favors the active boronate species and drive the reaction to completion.
Comparative Analysis of Common Bases
The choice of base profoundly impacts yield, reaction rate, and side-product formation. Inorganic bases are most common, and their performance is influenced by basicity, solubility, and the nature of the counter-ion.[14][15]
| Base Class | Example(s) | pKa (of conj. acid) | Key Characteristics & Application Notes |
| Carbonates | Na₂CO₃, K₂CO₃ | ~10.3 | Workhorse Bases: Cost-effective and broadly effective. A good first choice for initial screening. K₂CO₃ is slightly more basic and soluble in some organic solvents than Na₂CO₃.[14][16] |
| Cs₂CO₃ | ~10.3 | High-Performance Carbonate: Often provides superior yields for challenging substrates, including sterically hindered ones. Its higher solubility in organic solvents and the beneficial effect of the large, soft Cs⁺ cation can accelerate the reaction.[14][17] The primary drawback is cost. | |
| Phosphates | K₃PO₄ | ~12.3 | Strong, Non-Nucleophilic: Excellent for couplings involving deactivated aryl chlorides and sterically demanding substrates. Its strength can overcome the kinetic barrier of oxidative addition without introducing nucleophilic side reactions.[5][14] |
| Hydroxides | NaOH, KOH | ~15.7 | Very Strong Bases: Generally used with caution. Their high basicity can promote side reactions, including catalyst degradation or hydrolysis of sensitive functional groups on the coupling partner. May be necessary for extremely unreactive substrates.[15] |
| Fluorides | KF, CsF | ~3.2 | Specialty Bases: Considered weak bases. Fluoride ions have a high affinity for boron and are thought to form a highly nucleophilic fluoroboronate species, [R-BF3]⁻, which can be very effective even under milder conditions.[9][10] Useful if other functional groups are base-sensitive. |
| Organic Bases | TEA, DIPEA | ~10.8 | Homogeneous Conditions: Less common for aryl chloride couplings but can be advantageous when the solubility of inorganic bases is problematic. Generally considered weaker and less effective for difficult transformations.[15][16] |
Recommended Protocol for Base Screening
For any new Suzuki-Miyaura reaction, particularly with a challenging substrate, a systematic screening of conditions is paramount. This protocol provides a robust framework for comparing the efficacy of different bases.
Catalyst System Selection
The coupling of an aryl chloride requires a high-activity catalyst system. Standard Pd(PPh₃)₄ is often insufficient. Consider catalyst systems known to be effective for deactivated aryl chlorides:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) like IPr are essential to promote the difficult oxidative addition step.[7][10][18]
Experimental Workflow Diagram
Step-by-Step Screening Protocol
This is a general procedure. Volumes and temperatures should be optimized for the specific aryl halide coupling partner.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide partner (0.5 mmol, 1.0 equiv), this compound (120.3 mg, 0.6 mmol, 1.2 equiv), the selected base (e.g., K₃PO₄, 318.4 mg, 1.5 mmol, 3.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), and SPhos (8.2 mg, 0.02 mmol, 4 mol%).
-
Inerting: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 2.5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: After a set time (e.g., 12 hours), cool the reaction to room temperature. Quench a small aliquot with 1M HCl, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the extent of conversion.
-
Work-up (for successful reactions): Dilute the reaction mixture with ethyl acetate (10 mL). Carefully acidify with 1M HCl until the aqueous layer is pH ~2-3 to protonate the product's carboxylic acid. Separate the layers. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Observation | Potential Cause Related to Base | Suggested Solution |
| No or Low Conversion | Insufficient Basicity: The base may be too weak to promote efficient boronate formation, especially with a deactivated aryl chloride. | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). |
| Poor Solubility: The base or the resulting salts may not be soluble enough in the chosen solvent system, leading to slow kinetics. | Switch to a more soluble base (e.g., Cs₂CO₃) or consider a different solvent system (e.g., Toluene/H₂O, DMF). | |
| Protodeboronation | Excessively Strong Base/Water: A combination of a very strong base and protic solvent can lead to the cleavage of the C-B bond, especially at high temperatures. | Use a milder base like KF or K₂CO₃. Ensure the reaction is not run for an unnecessarily long time. |
| Homocoupling of Boronic Acid | Catalyst Re-oxidation: Often caused by oxygen in the reaction. While not directly a base issue, the base can influence catalyst stability. | Ensure thorough degassing of solvents and inerting of the reaction vessel. |
| Low Yield Despite Full Conversion | Product Degradation: The product itself may be sensitive to the strongly basic conditions at high temperatures. | Screen bases to find the mildest one that still provides good conversion (e.g., KF). Try lowering the reaction temperature. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a non-trivial synthetic challenge that demands a thoughtful and systematic approach to reaction optimization. The choice of base is arguably the most critical parameter. For this substrate, strong, non-nucleophilic inorganic bases such as K₃PO₄ and Cs₂CO₃ are often the most effective starting points, as they are capable of overcoming the high activation barriers associated with both steric hindrance and the use of an aryl chloride. A stoichiometric excess of at least three equivalents is mandatory to both neutralize the substrate's carboxylic acid and activate the boronic acid. By following a structured screening protocol, researchers can efficiently identify the optimal base and conditions required to unlock the synthetic potential of this valuable and challenging building block.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2023). Suzuki reaction.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(11), 4349-4364. (Note: A representative authoritative journal source, URL may vary. The provided search results point to a paper with a similar title and abstract.)
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16554-16564.
- Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3076-3087.
- Singh, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 468-475.
- ResearchGate. (n.d.). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides.
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Note: A representative review, URL may vary. The provided search result from the University of Windsor references similar work.)
- Tang, W., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1, 141-145.
- Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Nolan, S. P., et al. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194-16195.
- Cacchi, S., & Fabrizi, G. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(1), 734-771.
- Snieckus, V., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238-4241.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Note: A foundational review.
- Badone, D., et al. (2007). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 48(6), 1503-1515.
- ResearchGate. (n.d.). Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides.
- Walczak, M. A., & Wrona-Piotrowicz, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Semantic Scholar. (n.d.). Chemoselective Suzuki–Miyaura Cross-Coupling.
- Valliant, J. F., et al. (2001). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Inorganica Chimica Acta, 317(1-2), 245-251.
- Tang, W., et al. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 12(7), 1540-1543.
- Melchiorre, P., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Dube, P., & Fraunhoffer, K. J. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 71(10), 3961-3963.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling. YouTube.
- Semantic Scholar. (n.d.). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the....
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
solvent effects in 2-Borono-4-chlorobenzoic acid reactions
Application Notes & Protocols
Topic: Strategic Solvent Selection in Palladium-Catalyzed Reactions of 2-Borono-4-chlorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Overlooked Variable in Cross-Coupling Success
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds. While immense focus is placed on the selection of palladium catalysts, ligands, and bases, the choice of solvent is often relegated to a secondary consideration. This is a critical oversight. The solvent is not merely a medium for dissolution; it is an active participant that dictates solubility, modulates catalyst activity, influences reaction mechanisms, and can be the deciding factor between a high-yielding success and a complex mixture of byproducts.
This guide provides a senior scientist's perspective on the profound effects of solvents in reactions involving this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling researchers to make informed, rational decisions for reaction optimization and troubleshooting.
Pillar 1: Understanding the Solvent's Role in the Catalytic Cycle
The Suzuki-Miyaura reaction is a multi-step process, and the solvent exerts influence at nearly every stage. A cross-coupling reaction involves a range of solute types—lipophilic reactants, organometallics, inorganic bases, and metal complexes—posing a significant challenge for any single solvent.[1] Understanding this interplay is key.
-
Solubility and Mass Transfer: The primary function of the solvent is to dissolve reactants to allow for effective interaction. This compound, with its polar carboxylic acid and boronic acid groups, and the often-used inorganic bases (e.g., K₃PO₄, Cs₂CO₃) have limited solubility in purely nonpolar solvents like toluene. Conversely, the aryl halide coupling partner may be nonpolar. This necessitates the use of polar solvents or, more commonly, biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) to bring all components into a reactive state.
-
Catalyst Activation and Stabilization: Solvents can play a role in activating palladium precatalysts and stabilizing the active catalytic species.[2] For instance, the coordination of polar aprotic solvents can influence the electronic properties and stability of palladium intermediates.
-
Influence on Mechanistic Steps:
-
Oxidative Addition: This step is often accelerated in polar solvents, which can stabilize the charge-separated transition state.
-
Transmetalation: This is arguably the most complex and solvent-dependent step. The base is required to activate the boronic acid, forming a more nucleophilic boronate species. The solvent must facilitate this activation without promoting deleterious side reactions. The choice of solvent can significantly impact the efficacy of the chosen base.[3]
-
Reductive Elimination: The final step to form the product is generally less sensitive to solvent effects but can be influenced by the solvent's ability to coordinate to the palladium center.
-
The Suzuki-Miyaura catalytic cycle is a dynamic process where the solvent environment dictates the efficiency of each step.
Pillar 2: Protic vs. Aprotic Solvents - A Critical Dichotomy
The most crucial classification of solvents for reactions with boronic acids is the distinction between protic and aprotic systems.[4][5][6]
-
Protic Solvents (e.g., H₂O, EtOH, iPrOH): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[6]
-
Advantages: They can be excellent for dissolving the inorganic bases and the boronic acid itself. The use of water is also environmentally favorable.[7]
-
Causality and Risks: Protic solvents are a source of protons. This creates a significant risk of protodeboronation , a major side reaction where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of 4-chlorobenzoic acid as a byproduct and reducing overall yield.[8] This side reaction is often promoted by high temperatures and certain bases.[9]
-
-
Aprotic Solvents (e.g., Toluene, THF, Dioxane, DMF, DMSO): These solvents lack O-H or N-H bonds and cannot donate hydrogen bonds.[6]
-
Advantages: They significantly minimize the risk of protodeboronation, making them a safer choice, especially during reaction optimization or with sensitive substrates.[8]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents have large dipole moments and are excellent at dissolving salts.[10] They can enhance reaction rates by stabilizing charged intermediates.[2][11] However, their high boiling points can make product isolation difficult.
-
Nonpolar Aprotic Solvents (Toluene, Hexane): These are poor solvents for the polar reactants in this specific reaction and are rarely used alone. Toluene is often used in biphasic systems with water.
-
The general observation is that binding constants for boronic acid complexes are often much higher in aprotic solvents than in their protic counterparts.[12]
Data-Driven Solvent Selection
A rational choice of solvent begins with understanding its physical properties. The dielectric constant (ε) is a measure of a solvent's polarity; higher values indicate higher polarity and a greater ability to stabilize charges.[13][14]
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Application Notes for this compound Reactions |
| Water | Polar Protic | 80.1 | 100 | Excellent for dissolving bases. Often used in biphasic systems (e.g., with Toluene or Dioxane). High risk of protodeboronation.[8] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Can be used, but risk of protodeboronation and potential for transesterification with the carboxylic acid group at high temperatures. |
| 1,4-Dioxane | Polar Aprotic (Ethereal) | 2.2 | 101 | Very common, often mixed with water to improve solubility of bases. Good general-purpose solvent for Suzuki couplings.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | 7.6 | 66 | Similar to dioxane but with a lower boiling point, which can be advantageous for removal but may require reflux at lower temperatures. |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Poor solubility for the boronic acid and base alone. Almost always used in a biphasic mixture with water. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent dissolving power. Can accelerate reactions but high boiling point makes removal difficult. Can decompose at high temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Can strongly influence reaction selectivity in some systems.[2][11] Good dissolving power and reasonable boiling point. |
Note: Dielectric constants are approximate and can vary with temperature.[10][15][16]
Application Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. It is essential to recognize that every substrate pairing is unique, and optimization of these conditions may be required. [17]
Objective: To synthesize 2'-Aryl-4-chlorobiphenyl-2-carboxylic acid.
Materials & Reagents
-
This compound (1.0 eq.)
-
Aryl Bromide (1.1 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Workflow for Solvent Preparation and Reaction Setup
Step-by-Step Methodology
-
Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Solvent Preparation (Critical Step): The removal of dissolved oxygen is paramount to prevent catalyst decomposition and homocoupling of the boronic acid.[3] In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with Argon or Nitrogen for at least 20-30 minutes.
-
Reaction Initiation: Using a syringe, transfer the degassed dioxane/water mixture to the Schlenk flask containing the solids. The total solvent volume should create a concentration of the limiting reagent of approximately 0.1-0.2 M.
-
Heating and Monitoring: Seal the flask and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Transfer to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Self-Validation
| Observation | Potential Cause(s) | Recommended Action |
| Low or No Conversion | 1. Ineffective base/solvent pairing. 2. Poor solubility of reagents. 3. Catalyst deactivation (often turns black). | 1. Switch to a stronger base like Cs₂CO₃. 2. Increase the proportion of water or switch to a more polar aprotic solvent like DMF (use anhydrous conditions). 3. Ensure thorough degassing of solvents. Use fresh catalyst/ligand.[8] |
| Significant Protodeboronation | 1. Presence of excess protons from the solvent. 2. Reaction temperature is too high. | 1. Switch to a purely aprotic solvent system (e.g., anhydrous Dioxane or DMF) with an appropriate anhydrous base.[8] 2. Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere.[3] |
Conclusion
The solvent is a powerful tool for controlling the outcome of reactions involving this compound. Its effects extend far beyond simple dissolution, directly impacting reaction rate, selectivity, and the formation of byproducts. A thoughtful, mechanistically informed approach to solvent selection—prioritizing aprotic systems to mitigate protodeboronation while ensuring adequate solubility—is essential for developing robust, scalable, and high-yielding synthetic routes. By treating the solvent as a key reaction parameter rather than an inert medium, researchers can unlock the full potential of this versatile building block.
References
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Smith, R. C. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Wescott, C. R., & Anslyn, E. V. (2019). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry, 84(12), 7635–7642. [Link]
- Tenger Chemical. (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
- Wikipedia. (n.d.). Solvent. [Link]
- ResearchGate. (2014). How do you distinguish the polarity of organic solvent?[Link]
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- Scribd. (n.d.). Dielectric Constants of Common Solvents. [Link]
- Orango. (2024). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
- Ashenhurst, J. (2023). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(9), 1829–1842. [Link]
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]
- ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 5. theorango.com [theorango.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent - Wikipedia [en.wikipedia.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. scribd.com [scribd.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
Synthesis of 4'-Chloro-biphenyl-2-carboxylic Acid and Its Derivatives: An Application and Protocol Guide
Introduction: The Significance of Substituted Biphenyl Carboxylic Acids in Medicinal Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific substitution pattern on the biphenyl rings can dramatically influence the molecule's biological activity, pharmacokinetic properties, and target selectivity. Among these, 4'-chloro-biphenyl-2-carboxylic acid and its derivatives have garnered significant interest as precursors and active pharmaceutical ingredients (APIs), particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the carboxylic acid moiety is a common feature in many NSAIDs, contributing to their ability to inhibit cyclooxygenase (COX) enzymes. Furthermore, the chlorine substituent can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved therapeutic profiles.
This comprehensive guide provides detailed synthetic protocols for the preparation of 4'-chloro-biphenyl-2-carboxylic acid, focusing on the highly efficient Suzuki-Miyaura coupling. We will also explore the classical Ullmann condensation as an alternative route, discussing its merits and limitations. Additionally, this document outlines the synthesis of key derivatives, namely the corresponding methyl ester and primary amide, and provides expected characterization data. The protocols are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug discovery settings.
Strategic Approaches to the Synthesis of 4'-Chloro-biphenyl-2-carboxylic Acid
The primary challenge in synthesizing 4'-chloro-biphenyl-2-carboxylic acid lies in the selective formation of the C-C bond between the two substituted phenyl rings. Two principal cross-coupling strategies are predominantly employed for this purpose: the palladium-catalyzed Suzuki-Miyaura coupling and the copper-mediated Ullmann reaction.
I. The Suzuki-Miyaura Coupling: A Modern and Versatile Approach
The Suzuki-Miyaura coupling is the method of choice for the synthesis of unsymmetrical biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[1] The catalytic cycle, driven by a palladium catalyst, involves oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling synthesis.
Protocol 1: Synthesis of 4'-Chloro-biphenyl-2-carboxylic Acid via Suzuki-Miyaura Coupling
This protocol details the coupling of 2-bromobenzoic acid with 4-chlorophenylboronic acid.
Materials:
-
2-Bromobenzoic acid (1.0 eq)
-
4-Chlorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.06 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Water (degassed)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromobenzoic acid, 4-chlorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and water in a 4:1 ratio (v/v) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with water.
-
Acidify the aqueous layer with 2 M HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4'-chloro-biphenyl-2-carboxylic acid as a white to off-white solid.
Characterization Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5-13.0 (br s, 1H, COOH), 7.85-7.95 (m, 1H), 7.60-7.70 (m, 2H), 7.40-7.55 (m, 5H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 169.0 (C=O), 143.0, 140.0, 137.5, 133.0, 131.5, 131.0, 130.5, 129.5, 129.0, 128.5, 128.0, 127.5.
-
IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch), 1700 (C=O stretch), 1600, 1480 (C=C stretch), 1090 (C-Cl stretch).[2][3]
II. The Ullmann Condensation: A Classical Alternative
The Ullmann reaction is a classical method for forming aryl-aryl bonds using copper metal or its salts.[4] While traditionally used for the synthesis of symmetrical biaryls, modern modifications with specific ligands have improved its utility for unsymmetrical couplings. However, it often requires harsher reaction conditions (higher temperatures and polar aprotic solvents) compared to the Suzuki coupling and may suffer from lower yields and side reactions, such as dehalogenation.[5][6]
Diagram 2: Ullmann Condensation Mechanism Overview
Caption: Simplified catalytic cycle of the Ullmann condensation.
Protocol 2: Synthesis of 4'-Chloro-biphenyl-2-carboxylic Acid via Ullmann-Type Condensation
This protocol describes a modified Ullmann condensation between 2-chlorobenzoic acid and 4-chloroiodobenzene.
Materials:
-
2-Chlorobenzoic acid (1.0 eq)
-
4-Chloroiodobenzene (1.2 eq)
-
Copper(I) iodide (CuI) (0.2 eq)
-
1,10-Phenanthroline (0.4 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 2-chlorobenzoic acid, 4-chloroiodobenzene, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture in an oil bath at 120-140 °C with stirring for 24-48 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction to room temperature and pour it into a beaker containing 2 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of 4'-Chloro-biphenyl-2-carboxylic Acid Derivatives
The carboxylic acid moiety of 4'-chloro-biphenyl-2-carboxylic acid is a versatile handle for the synthesis of various derivatives, such as esters and amides, which may possess unique pharmacological properties or serve as important intermediates.
Protocol 3: Synthesis of Methyl 4'-Chloro-biphenyl-2-carboxylate (Esterification)
This protocol employs the Fischer-Speier esterification method.[1][7][8]
Materials:
-
4'-Chloro-biphenyl-2-carboxylic acid (1.0 eq)
-
Methanol (anhydrous, excess)
-
Sulfuric acid (H₂SO₄, catalytic amount)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 4'-chloro-biphenyl-2-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification: Filter and concentrate the solution to obtain the crude methyl ester, which can be further purified by column chromatography or recrystallization.
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90-8.00 (m, 1H), 7.30-7.60 (m, 7H), 3.65 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O), 142.5, 140.5, 137.0, 133.5, 131.0, 130.5, 130.0, 129.0, 128.5, 128.0, 127.0, 52.0 (OCH₃).
-
IR (KBr, cm⁻¹): 1720 (C=O stretch), 1600, 1480 (C=C stretch), 1250 (C-O stretch), 1090 (C-Cl stretch).
Protocol 4: Synthesis of 4'-Chloro-biphenyl-2-carboxamide (Amidation)
This protocol involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with ammonia.[9][10][11]
Materials:
-
4'-Chloro-biphenyl-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Aqueous ammonia (concentrated)
-
Ice bath
-
Water
-
Dichloromethane
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend 4'-chloro-biphenyl-2-carboxylic acid in anhydrous DCM.
-
Add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the solution becomes clear.
-
Cool the reaction and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in DCM and cool the solution in an ice bath.
-
Slowly add concentrated aqueous ammonia dropwise with vigorous stirring. A precipitate will form.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Filter the solid precipitate and wash it thoroughly with water and then with a small amount of cold DCM.
-
The crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.80 (br s, 1H, NH), 7.60-7.70 (m, 1H), 7.20-7.50 (m, 8H, Ar-H and NH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 169.5 (C=O), 142.0, 139.5, 138.0, 133.0, 131.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.0.
-
IR (KBr, cm⁻¹): 3350, 3180 (N-H stretch), 1660 (C=O stretch, Amide I), 1600 (N-H bend, Amide II), 1480 (C=C stretch), 1090 (C-Cl stretch).
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide reliable and adaptable methods for the preparation of 4'-chloro-biphenyl-2-carboxylic acid and its key derivatives. The Suzuki-Miyaura coupling stands out as the most efficient and versatile method for the core synthesis. The derivatization protocols offer straightforward pathways to expand the chemical space around this important scaffold. These compounds serve as valuable building blocks for the discovery of new therapeutic agents, and the presented methodologies are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work may focus on the development of more sustainable and scalable "green" synthetic approaches and the exploration of a wider range of derivatives to probe the structure-activity relationships of this compound class.
References
- PubChem. (n.d.). 4-Chlorobiphenyl.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Li, J., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry, 36(10), 957-962.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3345-3356.
- Pellón, R. F., Docampo, M. L., & Fascio, M. L. (2006). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
- Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry.
- NIST. (n.d.). 1,1'-Biphenyl, 4-chloro-. In NIST Chemistry WebBook.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- ResearchGate. (n.d.). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.
- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
- Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(21), 10749-10763.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Tamura, M., et al. (2013). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Chemistry - An Asian Journal, 8(10), 2446-2453.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Khan, I., et al. (2023). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 28(13), 5092.
- ResearchGate. (n.d.). 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also....
- Siddiqui, H. L., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Bioorganic & Medicinal Chemistry Letters, 20(17), 5126-5130.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Pace, V., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- MDPI. (2022). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Chlorobiphenyl(2051-62-9) IR Spectrum [chemicalbook.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
one-pot synthesis involving 2-Borono-4-chlorobenzoic acid
Application Notes & Protocols
Topic: One-Pot Synthesis Involving 2-Borono-4-chlorobenzoic Acid: A Guide to Efficient Biaryl Construction
Abstract
Biaryl scaffolds are foundational motifs in medicinal chemistry and materials science, frequently appearing in active pharmaceutical ingredients (APIs) and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their construction.[1] This guide provides an in-depth protocol for a highly efficient one-pot, two-step synthesis of complex biaryl compounds. The process begins with an aryl dihalide, proceeds through the in situ generation of a boronic ester functionally equivalent to this compound, and culminates in a subsequent Suzuki-Miyaura coupling with a second aryl halide. This methodology circumvents the need to isolate the often unstable boronic acid intermediate, thereby enhancing efficiency, reducing waste, and saving valuable time. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic strategies for rapid library synthesis and lead optimization.
Introduction: The Strategic Advantage of One-Pot Synthesis
This compound and its derivatives are valuable building blocks in organic synthesis. The boronic acid moiety is a versatile functional group, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] The presence of chloro and carboxylic acid groups on the aromatic ring provides additional handles for diversification, making it a powerful tool for constructing complex molecular architectures, particularly in drug discovery programs where boronic acid-containing compounds have shown significant therapeutic potential.[3][4]
Traditional multi-step syntheses often suffer from reduced overall yields due to material loss during purification of intermediates. One-pot synthesis, wherein sequential reactions are conducted in a single reaction vessel, represents a more elegant and sustainable approach.[5] The protocol detailed herein focuses on a one-pot borylation/Suzuki-Miyaura coupling sequence. This strategy involves two distinct catalytic cycles orchestrated in the same flask:
-
Miyaura Borylation: An aryl halide is first converted into its corresponding boronic ester using a diboron reagent.
-
Suzuki-Miyaura Coupling: The in situ-generated boronic ester is then coupled with a second, different aryl halide to form the final unsymmetrical biaryl product.
This approach is particularly advantageous as it avoids the isolation of the boronic acid/ester intermediate, which can be prone to decomposition via protodeboronation.[6]
The Catalytic Heart: The Suzuki-Miyaura Reaction Mechanism
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[7][8][9]
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex are coupled, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8]
Caption: Figure 1: The Palladium Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol: One-Pot Borylation/Suzuki Coupling
This protocol describes the synthesis of a substituted biarylcarboxylic acid from two different aryl halides in a one-pot, two-step sequence. The first step generates a boronic ester intermediate from 2-bromo-4-chlorobenzoic acid, which is then coupled with a second aryl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-4-chlorobenzoic acid (Aryl Halide 1) | ≥98% | Standard Supplier | The starting material. |
| Aryl Bromide/Iodide (Aryl Halide 2) | ≥98% | Standard Supplier | The coupling partner. |
| Bis(pinacolato)diboron (B₂pin₂) | ≥99% | Standard Supplier | The boron source. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Catalyst Grade | Standard Supplier | A robust catalyst for both steps. |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Standard Supplier | Base for the borylation step. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Base for the Suzuki coupling step. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Standard Supplier | Solvent. |
| Deionized Water | N/A | In-house | For the Suzuki coupling step. |
| Argon or Nitrogen Gas | High Purity (≥99.99%) | Gas Supplier | For maintaining an inert atmosphere. |
| Standard Glassware | N/A | N/A | Flame-dried prior to use. |
Experimental Workflow Diagram
Caption: Figure 2: Workflow for One-Pot Borylation/Suzuki Coupling.
Step-by-Step Procedure
Step A: Miyaura Borylation
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-chlorobenzoic acid (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (KOAc, 1.5 mmol, 1.5 equiv), and PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the mixture and heat to 80-90 °C using a pre-heated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-4 hours).
Step B: Suzuki-Miyaura Coupling
-
Once the borylation is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully open the flask to the argon atmosphere and add the second aryl halide (Aryl Halide 2, 1.05 mmol, 1.05 equiv), followed by potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv) and deionized water (1 mL).
-
Reseal the flask, ensure the argon atmosphere is maintained, and return it to the 80-90 °C oil bath.
-
Stir vigorously and monitor the formation of the biaryl product by TLC or GC-MS (typically 4-12 hours).
Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL).
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure biaryl product.
Data Summary and Optimization
The efficiency of this one-pot reaction is highly dependent on the substrates, catalyst, and base combination. The following table provides representative conditions and expected outcomes.
| Aryl Halide 1 | Aryl Halide 2 | Catalyst Loading | Temp (°C) | Time (h) | Typical Yield |
| 2-Bromo-4-chlorobenzoic acid | 4-Methoxyphenyl iodide | 3 mol% PdCl₂(dppf) | 85 | 3 + 8 | 75-85% |
| 2-Bromo-4-chlorobenzoic acid | 3-Pyridyl bromide | 3 mol% PdCl₂(dppf) | 90 | 4 + 12 | 60-70% |
| 2-Bromo-4-chlorobenzoic acid | 1-Naphthyl bromide | 3 mol% PdCl₂(dppf) | 90 | 4 + 10 | 70-80% |
Field-Proven Insights & Troubleshooting
-
Choice of Catalyst: PdCl₂(dppf) is an excellent choice as it is air-stable and generally effective for both borylation and Suzuki coupling of a wide range of substrates, including electron-rich and electron-poor aryl halides. For particularly challenging couplings (e.g., with aryl chlorides), more advanced catalysts featuring bulky phosphine ligands (e.g., XPhos, SPhos) may be required.[11]
-
Role of the Bases: The choice of base is critical and distinct for each step. A weaker base like KOAc is used for the borylation to avoid premature hydrolysis of the diboron reagent and competitive Suzuki coupling.[5] A stronger base, typically an alkali metal carbonate or phosphate in an aqueous solution, is required for the Suzuki coupling to facilitate the transmetalation step.[8]
-
Inert Atmosphere: Maintaining a strictly inert (oxygen-free) atmosphere is paramount. Oxygen can lead to oxidative degradation of the phosphine ligands and the Pd(0) catalyst, as well as promote undesirable homocoupling of the boronic acid intermediate.[7]
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved, replacing the boronic acid/ester with a hydrogen atom. This can be minimized by using anhydrous conditions during the borylation step and avoiding unnecessarily long reaction times or excessively high temperatures.[6]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL
- Singh, T., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. URL
- Li, G., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- Ujaque, G., et al. (2002). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. URL
- Sha, S-C., et al. (2022). One-pot parallel synthesis of biaryl compounds.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. URL
- MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. URL
- Scott, J.S., et al. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Organic Letters. URL
- BenchChem. (2025).
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. URL
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Bromo-4-chlorobenzoic Acid: A Key Player in Chemical Synthesis. URL
- Guidechem. What are the synthesis and applications of 2-Bromo-4-chlorobenzoic acid? URL
- Royal Society of Chemistry. (2015). A water-soluble supramolecular palladium catalyst for Suzuki-Miyaura coupling reaction in aqueous media. RSC Advances. URL
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. URL
- Silva, F., et al. (2020).
- Penner, N., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. URL
- Penner, N., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC - PubMed Central. URL
- ResearchGate. (2019). Optimization of the one-pot synthesis of compound 2. URL
- Royal Society of Chemistry. (2015). Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions. Organic & Biomolecular Chemistry. URL
- PubMed. (2025). One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. URL
- PubMed Central. (2012). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. URL
- PubMed. (2010). One-pot synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis[7][8][11]thiadiazole. URL
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to the Work-Up of 2-Borono-4-chlorobenzoic Acid Suzuki Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is integral to the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials.[2][3] The reaction's mechanism is a well-studied catalytic cycle involving three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[1][4]
A critical, yet often overlooked, aspect of a successful Suzuki reaction is the post-reaction work-up and purification. This is particularly true when one of the coupling partners, such as 2-Borono-4-chlorobenzoic acid, contains a functional group that complicates standard purification procedures. The presence of the carboxylic acid moiety in this starting material, and consequently in the desired biaryl product, necessitates a carefully designed work-up strategy to effectively separate the product from the catalyst, unreacted starting materials, and boron-containing byproducts.
This guide provides a detailed protocol and the underlying scientific rationale for the work-up of Suzuki reactions involving this compound. It is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows and achieve high purity of their target biaryl carboxylic acids.
The Unique Challenge of Carboxylic Acid-Containing Suzuki Reactions
The primary challenge in the work-up of a Suzuki reaction with this compound lies in the acidic nature of both the starting material and the desired product. A typical basic wash, often employed to remove unreacted boronic acids, is not feasible as it would also extract the acidic product into the aqueous layer, leading to significant product loss.[5] Therefore, a more nuanced acid-base extraction strategy is required.
Furthermore, the reaction mixture will contain several components that must be systematically removed:
-
The desired biaryl carboxylic acid product.
-
Residual palladium catalyst.
-
Unreacted this compound.
-
Unreacted aryl halide.
-
Boron-containing byproducts (e.g., boric acid).
-
The base used in the reaction.
A successful work-up procedure must address the removal of each of these components to yield the final product in high purity.
Detailed Work-Up Protocol
This protocol assumes the Suzuki reaction has been run to completion.
Part 1: Initial Quenching and Palladium Removal
-
Reaction Quenching:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Rationale: Cooling the reaction mixture is a standard safety precaution before exposing it to air and beginning the work-up procedure.
-
-
Palladium Catalyst Removal:
-
Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Add a small amount of Celite or silica gel to the diluted mixture and stir for 15-30 minutes.
-
Filter the mixture through a pad of Celite in a sintered glass funnel. Wash the Celite pad with additional organic solvent to ensure complete recovery of the product.
-
Rationale: The palladium catalyst, often in the form of palladium black, can be effectively removed by adsorption onto a solid support like Celite or silica gel.[6][7] This step is crucial for obtaining a product free of heavy metal contamination. For more stubborn palladium contamination, specialized scavengers or treatment with activated carbon can be employed.[8]
-
Part 2: Liquid-Liquid Extraction
This phase of the work-up is designed to separate the acidic product from the basic and neutral impurities.
-
Initial Aqueous Wash:
-
Transfer the filtrate from the palladium removal step to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Rationale: This basic wash serves two purposes. First, it neutralizes any remaining acidic reagents from the reaction. Second, and more importantly, it converts the desired carboxylic acid product and any unreacted this compound into their corresponding water-soluble carboxylate salts. This effectively transfers the acidic components from the organic layer to the aqueous layer.
-
-
Separation of Layers:
-
Carefully separate the aqueous layer from the organic layer. The organic layer contains neutral byproducts and unreacted aryl halide and can be discarded. The aqueous layer now contains the desired product as its salt.
-
-
Acidification and Product Extraction:
-
Cool the aqueous layer in an ice bath.
-
Slowly add a 1M solution of hydrochloric acid (HCl) to the aqueous layer with stirring until the pH is approximately 2. A precipitate of the carboxylic acid product should form.
-
Rationale: Acidification protonates the carboxylate salt, converting it back to the free carboxylic acid, which is significantly less soluble in water and will precipitate out.[5][9]
-
Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
Rationale: The protonated carboxylic acid is now soluble in organic solvents and can be efficiently extracted from the aqueous layer.[5]
-
-
Final Washing and Drying:
-
Combine the organic extracts.
-
Wash the combined organic layers with brine (a saturated aqueous solution of NaCl).
-
Rationale: The brine wash helps to remove any remaining water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Part 3: Purification
The crude product obtained after the extraction will likely still contain some impurities, primarily unreacted this compound.
-
Recrystallization:
-
Recrystallization is often the most effective method for purifying solid aromatic carboxylic acids.[9]
-
Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility characteristics. Common solvents for recrystallizing carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.[9]
-
-
Column Chromatography:
-
If recrystallization is not effective, silica gel column chromatography can be used.
-
A mobile phase containing a small amount of acetic acid or formic acid is often necessary to ensure the carboxylic acid product elutes properly and does not streak on the column.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the work-up procedure for a Suzuki reaction yielding a carboxylic acid product.
Caption: Workflow for the work-up and purification of a biaryl carboxylic acid from a Suzuki reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Product loss during work-up. | Monitor reaction completion by TLC or LC-MS. Be careful during the separation of layers in the extraction process. Ensure the aqueous layer is sufficiently acidified to precipitate the product. |
| Significant Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is a known side reaction, often influenced by base, temperature, and water.[10][11][12] | Use milder bases (e.g., K₂CO₃, K₃PO₄) and the lowest effective reaction temperature. Ensure the reaction is run under an inert atmosphere. |
| Persistent Palladium Contamination | Inefficient removal by simple filtration. | Use a dedicated palladium scavenger resin or treat the organic solution with activated carbon.[8] |
| Difficulty in Separating Product from Unreacted Boronic Acid | Similar solubility properties. | Optimize recrystallization conditions by screening different solvents. If using column chromatography, ensure the mobile phase is sufficiently acidic to prevent streaking. |
| Emulsion Formation During Extraction | High concentration of salts or other species at the interface. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Conclusion
The work-up procedure for a Suzuki-Miyaura reaction that produces a carboxylic acid requires a thoughtful approach that deviates from standard protocols. By understanding the acid-base properties of the product and byproducts, a robust and efficient purification strategy can be implemented. The protocol detailed in this guide provides a systematic workflow for the isolation of high-purity biaryl carboxylic acids, addressing the key challenges of palladium removal and separation from boron-containing impurities. Careful execution of these steps will enable researchers to consistently obtain high-quality materials for their downstream applications in drug discovery and materials science.
References
- Al-Zoubi, R. M. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen.
- Protodeboron
- Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(32), 10434–10443.
- Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- How can i remove palladium Pd catalyst easily? (2015).
- Technical Support Center: Protodeboronation in Suzuki Reactions. (2025). BenchChem.
- Process for purification of aromatic carboxylic acids. (n.d.).
- How to remove palladium catalyst from reaction mixture ? (2017).
- comparative study of different bases in Suzuki-Miyaura coupling reactions. (2025). BenchChem.
- carboxylic acid separation following a suzuki reaction. (2024). Reddit. [Link]
- Process for the purification of aromatic carboxylic acids. (n.d.).
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. (2025). BenchChem.
- Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. (2025). BenchChem.
- Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140.
- Guan, Y., et al. (2025).
- Thomas, A. A., & Denmark, S. E. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Method of removing palladium. (n.d.).
- Zarzycki, P. K. (2003).
- Removal of leached Palladium from reaction product. (2013). The ScienceMadness Discussion Board. [Link]
- Process for purification of aromatic carboxylic acids. (n.d.).
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- How can I solve my problem with Suzuki coupling? (2014).
- Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group. [Link]
- Struggling with Suzuki Reaction. (2024). Reddit. [Link]
- Blacker, A. J., et al. (2007). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]
- Shang, R., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Purification of Biphenyls Derived from 2-Borono-4-chlorobenzoic Acid
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct these biphenyl structures.[1][2][3] A particularly useful building block in this regard is 2-Borono-4-chlorobenzoic acid, which allows for the introduction of a carboxylic acid and a chlorine atom, providing handles for further molecular elaboration. However, the synthesis of biphenyls using this reagent often yields complex crude mixtures containing starting materials, homo-coupled byproducts, and other process-related impurities.[4][5] The purification of the target biphenyl carboxylic acid is therefore a critical step to ensure the integrity of downstream applications in drug discovery and development.
This guide provides a comprehensive overview of robust methodologies for the purification of biphenyls derived from this compound. It is intended for researchers, scientists, and drug development professionals seeking to establish efficient and scalable purification strategies. The protocols herein are grounded in established chemical principles and are designed to be self-validating systems.
The Challenge: A Complex Mixture
The Suzuki-Miyaura coupling of this compound with an aryl halide typically results in a crude product mixture containing several components that can complicate purification. Understanding the nature of these impurities is the first step toward designing an effective purification strategy.
Key Potential Impurities:
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Homo-coupled Byproducts: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[4]
-
Protodeboronation Products: The boronic acid can be protonated, leading to the formation of 4-chlorobenzoic acid.[4]
-
Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction must be effectively removed.
-
Inorganic Salts: Bases such as potassium carbonate or sodium carbonate are used in the coupling reaction and must be separated from the product.[5]
The similar polarities and structural characteristics of the desired biphenyl product and certain impurities, particularly homo-coupled byproducts, can make separation challenging.[4]
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification strategy.
Purification Methodologies
Aqueous Workup: The First Line of Defense
An initial acid-base extraction is a highly effective first step to remove a significant portion of impurities. The carboxylic acid functionality of the target biphenyl allows for its selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a 1M aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide). Shake the funnel vigorously, venting frequently. The target biphenyl carboxylic acid will deprotonate to form a water-soluble carboxylate salt.
-
Separation: Allow the layers to separate. The aqueous layer, containing the product, is collected. The organic layer, containing non-acidic impurities, can be discarded or further analyzed if necessary.
-
Acidification: Cool the collected aqueous layer in an ice bath and acidify with a 1M aqueous solution of a strong acid (e.g., hydrochloric acid) to a pH of ~2. The protonated biphenyl carboxylic acid will precipitate out of the solution.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Recrystallization: Leveraging Solubility Differences
Recrystallization is a powerful technique for purifying solid compounds.[6] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Solvent Selection for Biphenyl Carboxylic Acids
| Solvent System | Rationale | Reference |
| Aqueous Ethanol | Good for polar compounds, allows for fine-tuning of polarity. | [7] |
| Benzene/Petroleum Ether | A polar/non-polar combination that can be effective for biphenyls. | [7] |
| Isopropanol | A moderately polar solvent that has been used for recrystallizing biphenyl derivatives. | [8] |
| DMF/Water | For less soluble compounds, using a high-boiling polar solvent with an anti-solvent. | [9] |
Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography: For More Challenging Separations
When recrystallization is insufficient to achieve the desired purity, silica gel column chromatography is a standard and effective method. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent).
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of ethyl acetate in hexanes is a common choice.
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (Prep HPLC): The Ultimate Purification Tool
For achieving the highest levels of purity, particularly for drug intermediates and active pharmaceutical ingredients (APIs), preparative HPLC is the method of choice.[10][11][12][13] It offers superior resolution and is highly automated.[10] Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is typically used for biphenyl compounds.
Key Parameters for Preparative HPLC of Biphenyls
| Parameter | Recommended Stationary Phase | Rationale | Reference |
| Stationary Phase | Biphenyl | Offers unique selectivity for aromatic compounds through π-π interactions, often providing better separation than traditional C18 columns. | [14][15][16][17] |
| C18 | A versatile and widely used stationary phase for reversed-phase chromatography. | [14] | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) | Common mobile phases for reversed-phase HPLC, with the acid modifier improving peak shape for acidic analytes. | |
| Detection | UV-Vis Detector (monitoring at a wavelength where the biphenyl absorbs, typically around 254 nm) | Allows for the detection of the eluting compounds. | [18] |
Workflow for Preparative HPLC Purification
Caption: Step-by-step workflow for preparative HPLC purification.
Purity Assessment
Accurate determination of purity is essential. A combination of analytical techniques should be employed to ensure the quality of the final product.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.[19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and assess for the presence of impurities.[20]
-
Melting Point Determination: A sharp melting point close to the literature value is an indicator of high purity.[21]
Conclusion
The purification of biphenyls derived from this compound requires a systematic and multi-step approach. An initial acid-base workup is a crucial first step, followed by recrystallization for solid products. For achieving high levels of purity essential for drug development, preparative HPLC with a biphenyl stationary phase is the recommended methodology. Rigorous purity assessment using a combination of analytical techniques is paramount to ensure the quality and reliability of the final compound.
References
- What is Preparative HPLC | Find Your Purification HPLC System - Agilent. (n.d.). Agilent.
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 549-555.
- The Power of Preparative HPLC Systems. (n.d.). Teledyne LABS.
- Preparative HPLC Systems. (n.d.). Shimadzu.
- Preparative HPLC Purification. (n.d.). Ardena.
- Sandrock, D. L., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(21), 11445-11455.
- Loch, C. R., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 382-391.
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025). Reddit.
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (2011). National Institutes of Health.
- Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. (2022). Frontiers in Chemistry.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2012). Journal of Chemical and Pharmaceutical Research.
- Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. (2024). Restek.
- HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography.
- Accucore Biphenyl columns – We all have pains, irreproducible chromatography should not be one of them. (n.d.). Thermo Fisher Scientific.
- Biphenyl-column. (n.d.). Sigma-Aldrich.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid. (2025). Benchchem.
- Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.
- Synthesis of biphenyls 4a and 4b. Reagents and conditions. (n.d.). ResearchGate.
- Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53.
- Biphenyl Reversed Phase LC Columns. (n.d.). Thermo Fisher Scientific.
- Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2022). SciELO.
- Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2022). ResearchGate.
- HELP: Purifying boronic acids sucks. (2025). Reddit.
- Isoreticular polyMOFs Revised ESI. (n.d.). The Royal Society of Chemistry.
- Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. (2025). ResearchGate.
- A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. (2025). Benchchem.
- NOTE Synthesis of Some Biphenyl Compounds by Rearrangement of Salicyl Hydrazones in Polyphosphoric Acid. (n.d.).
- Recrystallization and Crystallization. (n.d.).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
- Organoborane coupling reactions (Suzuki coupling). (2002). National Institutes of Health.
- Suzuki, A. (2010). Nobel Lecture: Cross-coupling reactions of organoboranes: An easy way to construct C–C bonds.
- Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit.
- How to purify boronic acids/boronate esters? (2016). ResearchGate.
- HELP: Purifying boronic acids sucks. (2025). Reddit.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. reddit.com [reddit.com]
- 8. asianpubs.org [asianpubs.org]
- 9. rsc.org [rsc.org]
- 10. agilent.com [agilent.com]
- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 12. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. ardena.com [ardena.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Restek Biphenyl [discover.restek.com]
- 16. cromlab-instruments.es [cromlab-instruments.es]
- 17. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. moravek.com [moravek.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Borono-4-chlorobenzoic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-borono-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction success.
I. Understanding the Challenges: Why is this compound Tricky?
The structure of this compound presents a unique combination of electronic and steric challenges that can complicate the standard Suzuki-Miyaura coupling. A firm grasp of these underlying issues is the first step toward effective optimization.
-
Electronic Effects: The boronic acid is substituted with two electron-withdrawing groups: a carboxylic acid and a chlorine atom. Electron-withdrawing groups on the boronic acid partner can decrease its nucleophilicity, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1][2]
-
Steric Hindrance: The ortho-position of the boronic acid group relative to the carboxylic acid creates significant steric bulk around the reactive site. This can impede the approach of the palladium catalyst, hindering both the transmetalation and subsequent reductive elimination steps.[3][4]
-
Competing Side Reactions: The specific functionalities of this molecule make it susceptible to several common side reactions that plague Suzuki couplings:
-
Protodeboronation: This is the undesired cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[5] Electron-deficient arylboronic acids can be particularly prone to this side reaction.[5]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can be a significant issue, often exacerbated by the presence of oxygen.[6][7]
-
Visualizing the Suzuki Catalytic Cycle
To better understand the key steps where issues can arise, let's visualize the generally accepted mechanism for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered when using this compound.
Low to No Conversion
Q1: My reaction is sluggish or shows no conversion at all. What are the primary factors to investigate?
A1: This is a frequent challenge and typically points to issues with one of the three core components of the reaction: the catalyst system, the base, or the reaction conditions.
-
Inefficient Catalyst System: The combination of your palladium source and ligand is critical. For a sterically hindered and electronically deactivated substrate like this compound, a generic catalyst system like Pd(PPh₃)₄ may not be sufficient.
-
Expert Insight: You need a catalyst system that promotes a high rate of oxidative addition with your coupling partner (the aryl halide) and can overcome the steric barrier of the ortho-substituted boronic acid. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often excellent choices as they accelerate both oxidative addition and reductive elimination.[3]
-
-
Suboptimal Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] If the base is too weak or poorly soluble in your solvent system, this step will be slow.
-
Expert Insight: For this substrate, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[10] The choice of base can also be solvent-dependent.
-
-
Inadequate Reaction Temperature: Suzuki couplings often require thermal energy to proceed at a reasonable rate.
-
Expert Insight: If you are running your reaction at room temperature, a gradual increase in temperature (e.g., to 60-80 °C) can significantly improve the reaction rate. However, be mindful that excessive heat can promote side reactions.
-
Significant Byproduct Formation
Q2: I'm observing a significant amount of 4-chlorobenzoic acid in my reaction mixture. What is causing this?
A2: This is a classic case of protodeboronation , where the boronic acid group is replaced by a hydrogen atom.
-
Causality: This side reaction is often promoted by the presence of protic impurities (like water or alcohols) in your reaction mixture, especially under basic conditions.[11] Electron-deficient boronic acids can be more susceptible to this pathway.[5]
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent is thoroughly dried and consider using anhydrous preparations of your base.
-
Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally preferred.
-
Protect the Boronic Acid: In some challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate protodeboronation. The boronic acid can then be generated in situ.[12]
-
Q3: My main byproduct is a dimer of my boronic acid (homocoupling). How can I prevent this?
A3: Homocoupling is the palladium-catalyzed self-coupling of the boronic acid.
-
Causality: This side reaction is almost always exacerbated by the presence of oxygen in the reaction vessel.[7][13] Oxygen can interfere with the catalytic cycle, leading to the formation of the homocoupled product.
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and the reaction mixture are thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common issues with this specific Suzuki coupling.
Caption: A step-by-step workflow for troubleshooting Suzuki coupling issues.
III. Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This protocol should be considered a starting point and may require further optimization for your specific aryl halide.
Reagents and Recommended Conditions
| Parameter | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Aryl chlorides are significantly less reactive and require more specialized catalyst systems.[1][14] |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Both are common and effective palladium sources.[3][15] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands are crucial for overcoming steric hindrance and promoting efficient catalysis.[3] |
| Base | K₃PO₄ (Potassium Phosphate) | A strong, effective base for this type of transformation.[3] |
| Solvent System | 1,4-Dioxane / Water (e.g., 10:1 v/v) | A common and effective solvent system for Suzuki couplings. The water is essential for dissolving the base. |
| Temperature | 80-100 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
Step-by-Step Procedure
-
Reaction Setup: In a dry Schlenk flask, combine the aryl halide (1.0 eq.), this compound (1.2 - 1.5 eq.), potassium phosphate (3.0 eq.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
IV. References
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
(a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]
-
Boron Suzuki Coupling. Borates Today. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
-
Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Available at: [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. SciSpace. Available at: [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]
-
Suzuki Coupling. YouTube. Available at: [Link]
-
Preliminary Characterization of Four 2-chlorobenzoate-degrading Anaerobic Bacterial Consortia. PubMed. Available at: [Link]
-
Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC. ResearchGate. Available at: [Link]
-
4-Bromo-2-chlorobenzoic acid. CAS Common Chemistry. Available at: [Link]
-
Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri. PubMed. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Boron Suzuki Coupling | Borates Today [borates.today]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Suzuki Coupling with Ortho-Substituted Phenylboronic Acids: A Technical Support Guide
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates, particularly ortho-substituted phenylboronic acids. The inherent steric bulk in these reagents can significantly impede the catalytic cycle, leading to low yields and frustrating outcomes. This resource provides in-depth, field-proven insights and troubleshooting strategies to overcome these common hurdles.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial failures and questions that arise when working with sterically demanding Suzuki couplings.
Q1: My Suzuki coupling with an ortho-substituted phenylboronic acid is giving me very low to no yield. What are the first things I should check?
A1: When a Suzuki coupling reaction with a sterically hindered substrate fails, a systematic check of the foundational parameters is the most effective starting point. Low yields in these specific cases are often due to more than just one issue, but a combination of factors related to steric hindrance.
-
Catalyst and Ligand Choice: This is the most critical factor for sterically demanding couplings. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must employ a catalyst system designed to handle steric bulk.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are essential.[1][2] These ligands promote the crucial, and often rate-limiting, reductive elimination step for hindered substrates and stabilize the active monoligated Pd(0) species.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative for coupling hindered aryl chlorides.[3][4]
-
Base Selection: The choice of base is not trivial. For hindered couplings, stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (K₂CO₃).[1][5] The base's role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6]
-
Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are standard.[1] For sluggish reactions involving hindered partners, higher temperatures (80–110 °C) are typically necessary to overcome the higher activation energies of the catalytic steps.[1]
-
Quality of Reagents: Ensure your ortho-substituted phenylboronic acid is pure and has not undergone significant decomposition (protodeboronation).[7][8] Similarly, confirm the activity of your palladium catalyst and the integrity of the ligand.
Q2: I see a significant amount of a side product that corresponds to the protonated version of my starting boronic acid. What is happening and how can I prevent it?
A2: This side product is the result of protodeboronation , a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7] This process consumes your starting material and directly reduces the yield of your desired biaryl product.
-
Mechanism of Protodeboronation: This undesired reaction can be catalyzed by either acid or base.[7] In the context of Suzuki coupling, the base-catalyzed pathway is of primary concern. The very base required to activate the boronic acid for the desired coupling can also promote its decomposition.[9]
-
Mitigation Strategies:
-
Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate.[7][8][10] These derivatives are more stable to protodeboronation and slowly release the boronic acid into the reaction medium under the coupling conditions, keeping its ambient concentration low and minimizing decomposition.[7][10]
-
Accelerate the Productive Coupling: The faster your desired Suzuki coupling proceeds, the less time there is for protodeboronation to occur. Employing more active catalyst systems (e.g., Buchwald precatalysts and ligands) can increase the rate of the productive reaction, outcompeting the decomposition pathway.[7]
-
Careful Choice of Base and Conditions: While a base is necessary, using a large excess of a very strong base can sometimes accelerate protodeboronation.[9] Titrating the optimal amount and type of base is crucial. Anhydrous conditions can also sometimes suppress certain decomposition pathways.
-
Q3: My reaction seems to stall, and I suspect the catalyst is dying. Why would this happen more frequently with ortho-substituted substrates?
A3: Catalyst deactivation is a common issue, and the steric demands of ortho-substituted substrates can exacerbate it. The bulky nature of the coupling partners can hinder the final reductive elimination step, which is necessary to regenerate the active Pd(0) catalyst.
-
Role of Ligands in Catalyst Stability: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) play a dual role. They not only accelerate the key steps of the catalytic cycle but also stabilize the palladium center, preventing the formation of inactive palladium black.[2][11] These ligands are designed to favor the formation of stable, monoligated palladium complexes that are highly active and resistant to decomposition.[2]
-
Precatalyst Selection: Using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can ensure efficient and clean generation of the active Pd(0) species at the start of the reaction, which can be critical for overall catalyst lifetime and performance.[1]
Part 2: Advanced Troubleshooting & Optimization Guide
This section provides detailed protocols and deeper insights for tackling the most persistent challenges.
Issue 1: Low Yield Due to Extreme Steric Hindrance (e.g., di-ortho-substituted boronic acids)
When dealing with substrates that have substituents on both ortho positions, the steric clash becomes severe, often bringing the reaction to a halt.
Caption: Troubleshooting flowchart for severely hindered couplings.
The choice of ligand is paramount when dealing with steric hindrance. Below is a comparison of ligands proven to be effective for challenging ortho-substituted couplings.
| Ligand Class | Specific Ligand Example | Key Advantages for Hindered Couplings | Reference(s) |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly bulky and electron-rich; accelerate reductive elimination and stabilize the active catalyst. Considered the gold standard for many challenging couplings. | [1][2][11] |
| Specialized Biaryls | AntPhos, BI-DIME | Specifically designed for extremely demanding couplings, including tetra-ortho-substituted biaryl synthesis. AntPhos can inhibit side reactions like β-hydride elimination. | [12][13][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer high stability and are particularly effective for coupling sterically hindered aryl chlorides. | [3][6] |
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent oxidation of the catalyst and ligand.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[1]
-
Solvent Addition: Add degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100-110 °C.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Boronic Acid Instability and Competing Decomposition
As discussed in the FAQs, protodeboronation is a major yield-reducing pathway. When standard methods to accelerate the coupling fail, protecting the boronic acid becomes the primary strategy.
Caption: Strategy to combat protodeboronation via slow release.
This protocol provides a stable alternative to using the free boronic acid directly in the coupling reaction.
-
Setup: In a round-bottom flask equipped with a stir bar, dissolve the ortho-substituted phenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or Dichloromethane.
-
Drying (Optional but Recommended): Add anhydrous magnesium sulfate (MgSO₄) to scavenge any water, which can interfere with esterification.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.
-
Workup: Filter off the drying agent. Remove the solvent under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly. If necessary, it can be purified by recrystallization or flash chromatography. The resulting stable solid can now be used in the Suzuki coupling protocol in place of the boronic acid.
Part 3: Final Considerations
-
Aryl Halide Partner: Remember that the reactivity of the aryl halide partner also plays a significant role (I > Br > OTf >> Cl).[15] For challenging couplings with less reactive aryl chlorides, a more active catalyst system (e.g., NHC-based or highly active Buchwald ligand) is almost always required.[2][16]
-
One Variable at a Time: When troubleshooting, change only one parameter at a time (e.g., change the ligand but keep the base and solvent the same) to accurately diagnose the problem.
-
Control Experiment: If you are consistently failing, run a control reaction with a simpler, known-to-work system (e.g., phenylboronic acid and 4-bromotoluene) to ensure your reagents, solvents, and general technique are sound.[17]
By systematically addressing these key parameters—catalyst, ligand, base, solvent, and substrate stability—researchers can significantly improve the success rate of Suzuki-Miyaura couplings involving sterically challenging ortho-substituted phenylboronic acids.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia.
- BenchChem. (2025).
- Royal Society of Chemistry. (2014). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. [Link]
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science.
- Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide, Carboxylate, and Sulfonate Intermediates in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society.
- Fors, B. P., et al. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. BenchChem Technical Support.
- Navarro, O., et al. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society. [Link]
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 4. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Preventing Homocoupling of 2-Borono-4-chlorobenzoic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-borono-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of the undesired homocoupling byproduct, 4,4'-dichloro-2,2'-dicarboxybiphenyl. Here, we will explore the root causes of this common side reaction and provide detailed, field-proven strategies to minimize its formation, ensuring higher yields and purity of your target compounds.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues you might be facing in your experiments, providing direct solutions and the scientific reasoning behind them.
Issue 1: Significant Formation of 4,4'-dichloro-2,2'-dicarboxybiphenyl Detected
Primary Suspects: Presence of oxygen, inappropriate palladium source, or non-optimal reaction conditions.
Diagnostic Workflow:
-
Atmosphere Control: The primary culprit in boronic acid homocoupling is often the presence of dissolved oxygen.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which then mediate the homocoupling of two boronic acid molecules.[2][3][4][5]
-
Palladium Catalyst Selection: The choice of your palladium source is critical. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ require an in-situ reduction to the active Pd(0) state. This reduction can sometimes proceed via the homocoupling of the boronic acid, especially at the start of the reaction.[2][5][6]
-
Reaction Parameters: Sub-optimal choices for ligands, bases, solvents, and temperature can favor the homocoupling pathway over the desired cross-coupling.[2]
Solutions & Protocols
One of the most effective strategies to suppress homocoupling is to thoroughly deoxygenate your reaction mixture.[1][2][7]
Experimental Protocol: Inert Gas Subsurface Sparging
This technique is highly effective at removing dissolved oxygen from your solvent.[3][7]
-
Setup: In a dry Schlenk flask, add your solvent.
-
Inert Gas: Introduce a long needle connected to a source of inert gas (high-purity Argon or Nitrogen) and ensure the tip is submerged beneath the solvent surface.
-
Sparging: Bubble the inert gas through the solvent for a minimum of 15-30 minutes.
-
Reagent Addition: After degassing the solvent, add the this compound, your coupling partner, base, and ligand to the flask under a positive pressure of the inert gas.
-
Final Degassing: Briefly sparge the complete reaction mixture for another 5-10 minutes before adding the palladium catalyst.[7]
Alternative Method: Freeze-Pump-Thaw For extremely air-sensitive reactions, the freeze-pump-thaw method is a highly effective, albeit more time-consuming, alternative for degassing.[2]
Palladium Source: Using a Pd(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is generally preferred to minimize homocoupling as it bypasses the need for an in-situ reduction step that can consume the boronic acid.[2][3][6]
Ligands: The use of bulky, electron-rich phosphine ligands can significantly suppress homocoupling.[2][3][8] These ligands accelerate the desired oxidative addition and reductive elimination steps of the Suzuki-Miyaura cycle, making the competing homocoupling pathway less favorable.[3] For challenging substrates, ligands like SPhos have been shown to improve yields of the cross-coupled product.[9]
Table 1: Comparison of Palladium Sources and their Impact on Homocoupling
| Palladium Source | Oxidation State | Impact on Homocoupling | Recommendations |
| Pd(OAc)₂, PdCl₂ | Pd(II) | Can lead to homocoupling during the in-situ reduction to Pd(0).[6] | Use with caution; may require additives or careful optimization. |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Generally preferred for minimizing homocoupling as no reductive step consuming the boronic acid is needed.[6] | A good starting point for minimizing homocoupling. |
| Buchwald Precatalysts (e.g., G3, G4) | Pd(II) | Designed for clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[2] | Excellent choice for difficult couplings. |
Issue 2: Homocoupling Persists Despite an Inert Atmosphere
Primary Suspects: Sub-optimal base, temperature, or reagent stoichiometry.
Solutions & Protocols
The base plays a crucial role in activating the boronic acid for transmetalation.[10][11][12] However, the choice of base can also influence side reactions.
-
Base Selection: For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[2] Stronger bases may accelerate side reactions.
-
Solvent System: Aprotic solvents like dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective in minimizing homocoupling.[2] The addition of water is often necessary to dissolve the base, but excessive amounts can sometimes promote side reactions like protodeboronation.[2]
-
Temperature Control: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help to suppress homocoupling, as higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[2][13]
-
Stoichiometry: Using a slight excess of the aryl halide coupling partner can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in the homocoupling of the boronic acid.[2]
-
Slow Addition: Adding the this compound solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[2]
Diagram 1: Suzuki-Miyaura Cycle vs. Homocoupling Pathway
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the homocoupling of this compound?
A1: The two primary mechanisms are:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[2][3][4][5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled product during its reduction to the active Pd(0) state.[2][5][6]
Q2: Can the addition of a mild reducing agent help prevent homocoupling?
A2: Yes, the addition of a mild reducing agent like potassium formate has been shown to be effective in suppressing homocoupling.[7][14][15] It is believed to help minimize the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[7][14][15]
Q3: How does the purity of this compound affect homocoupling?
A3: While the primary causes are related to oxygen and the catalyst, using high-purity this compound is always recommended. Impurities could potentially interfere with the catalyst or promote side reactions. It is also important to ensure that the boronic acid has not degraded during storage, as this can also lead to unpredictable results.
Q4: What are the best practices for purifying the desired cross-coupled product from the homocoupled byproduct?
A4: Since the homocoupled byproduct (4,4'-dichloro-2,2'-dicarboxybiphenyl) is often structurally similar to the desired product, purification can be challenging.
-
Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial to achieve good separation.
-
Recrystallization: If the desired product and the byproduct have sufficiently different solubilities, recrystallization can be an effective purification technique.
-
Extraction: Adjusting the pH during aqueous workup can sometimes help to selectively extract either the desired product or the byproduct based on differences in their pKa values, especially given the presence of the carboxylic acid groups.
Diagram 2: Troubleshooting Workflow for Homocoupling
Caption: A step-by-step workflow for troubleshooting homocoupling issues.
References
- Suzuki reaction - Wikipedia. Wikipedia. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Homocoupling Reactions of Azoles and Their Applications in Coordin
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
- Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activ
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Protodeboronation of 2-Borono-4-chlorobenzoic Acid
Welcome to the technical support center for the utilization of 2-Borono-4-chlorobenzoic acid in synthetic applications. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this versatile yet sensitive reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to minimize the undesired side reaction of protodeboronation, ensuring the success and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent.[1] This side reaction is a common challenge in Suzuki-Miyaura couplings, which are typically performed under basic conditions.[1][2] For this compound, this issue is particularly pronounced due to the electronic and steric nature of its substituents. The electron-withdrawing effects of the chloro and carboxylic acid groups, especially with the ortho-carboxy group, can render the C-B bond more susceptible to cleavage under basic conditions.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several key factors can accelerate the rate of protodeboronation:
-
Reaction pH: The rate of protodeboronation is highly pH-dependent. Base-catalyzed protodeboronation is a well-documented pathway, proceeding through the formation of a more reactive boronate anion.[1][3]
-
Choice of Base: Strong, nucleophilic bases, especially hydroxides, can aggressively promote protodeboronation. The concentration and nature of the base are critical parameters.
-
Temperature: Elevated reaction temperatures, while often necessary to drive the catalytic cycle, can also significantly increase the rate of the undesired protodeboronation side reaction.[4]
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction. While many Suzuki couplings are performed in aqueous media, excessive water or the use of protic solvents can be detrimental.
-
Palladium Catalyst System: The choice of palladium source and, crucially, the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired protodeboronation. Some bulky phosphine ligands have been shown to paradoxically accelerate palladium-catalyzed protodeboronation.
-
Prolonged Reaction Times: A slow or inefficient catalytic system will prolong the exposure of the boronic acid to the reaction conditions, increasing the extent of protodeboronation.
Q3: How does the ortho-carboxylic acid group in this compound specifically influence its stability and reactivity?
A3: The ortho-carboxylic acid group introduces a layer of complexity. On one hand, it is an electron-withdrawing group, which can increase the susceptibility to protodeboronation. On the other hand, it can potentially chelate to the palladium center, which could either stabilize the catalyst or sterically hinder the desired transmetalation step. This dual role makes the optimization of reaction conditions for this substrate particularly nuanced.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a structured approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions with this compound.
Issue 1: Significant Formation of 4-Chlorobenzoic Acid (Protodeboronated Byproduct)
This is the most direct evidence of protodeboronation. If you observe a substantial amount of this byproduct in your reaction mixture (identifiable by LC-MS or NMR), consider the following optimization strategies, presented in order of likely impact.
The choice of base is arguably the most critical factor in controlling protodeboronation.
-
Rationale: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, a highly basic environment accelerates the cleavage of the C-B bond. The goal is to find a base that is sufficiently active to promote the desired coupling without excessively promoting the undesired side reaction.
-
Recommendations:
-
Avoid Strong Hydroxide Bases: Steer clear of NaOH and KOH, as their high basicity and nucleophilicity can be detrimental.
-
Employ Milder, Non-nucleophilic Bases: Weaker inorganic bases are generally preferred. A comparative study of bases is essential for this specific substrate.
-
| Base | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | 2-3 equivalents, often in aprotic solvents with minimal water. | Often provides a good balance of reactivity and suppression of protodeboronation. | Can have limited solubility in some organic solvents. |
| Cs₂CO₃ | 2-3 equivalents, effective in a range of solvents. | Generally highly effective for challenging couplings due to the "caesium effect," which can enhance solubility and reactivity. | More expensive than other carbonate or phosphate bases. |
| K₂CO₃ | 2-3 equivalents, commonly used in aqueous solvent mixtures. | Cost-effective and widely used, but may be too harsh for this sensitive substrate. | Can lead to significant protodeboronation, especially at higher temperatures.[5] |
| Organic Bases | e.g., Triethylamine (TEA), DIPEA. | Can be effective in specific cases, particularly under anhydrous conditions. | Generally less effective at promoting the Suzuki coupling compared to inorganic bases. |
A highly efficient catalyst system can outpace the rate of protodeboronation.
-
Rationale: The faster the desired Suzuki-Miyaura coupling reaction proceeds, the less time the this compound is exposed to conditions that favor its decomposition. The choice of both the palladium precatalyst and the ligand is crucial.
-
Recommendations:
-
Palladium Precatalyst: Utilize modern Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles) that rapidly generate the active Pd(0) species. This avoids induction periods during which the boronic acid can degrade.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that are known to accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination). However, be mindful that excessively bulky ligands can sometimes promote Pd-catalyzed protodeboronation. A screening of ligands is recommended.
-
| Ligand Type | Examples | Rationale |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for sterically hindered and electron-deficient substrates. They promote rapid catalytic turnover. |
| Ferrocenyl Phosphines | dppf | Robust and widely used, but may not be the most active for this challenging substrate. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong sigma-donors that can form very stable and active palladium complexes. |
-
Rationale: Both the desired coupling and the undesired protodeboronation are accelerated by heat. The key is to find the "sweet spot" where the Suzuki coupling proceeds at a reasonable rate while keeping the protodeboronation to a minimum.
-
Recommendations:
-
Start with a lower reaction temperature (e.g., 60-80 °C) and monitor the reaction progress closely.
-
Only increase the temperature if the reaction is sluggish, and do so in small increments.
-
Aim for the shortest possible reaction time. Once the limiting reagent is consumed, prolonged heating will only serve to increase byproduct formation.
-
-
Rationale: The presence of a proton source is a prerequisite for protodeboronation. While some Suzuki protocols require water, minimizing its content can be beneficial for sensitive substrates.
-
Recommendations:
-
Anhydrous Conditions: Consider using anhydrous solvents (e.g., dioxane, THF, toluene) and oven-dried glassware under an inert atmosphere.[6][7][8] Anhydrous conditions can significantly suppress protodeboronation.[6]
-
Aprotic Solvents: If aqueous conditions are necessary, use a predominantly aprotic solvent mixture (e.g., dioxane/water 10:1).
-
Molecular Sieves: The addition of activated molecular sieves can help to scavenge trace amounts of water.
-
Issue 2: Low or No Conversion to the Desired Product
If you are not observing significant protodeboronation but the reaction is not proceeding, the issue may lie with the efficiency of the catalytic cycle itself.
-
Rationale: The steric hindrance from the ortho-carboxy group and the electronic deactivation of the aryl ring may be inhibiting a key step in the catalytic cycle, most likely oxidative addition or transmetalation.
-
Recommendations:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome activation barriers.
-
Screen a Wider Range of Ligands: As mentioned in Strategy 1.2, a more active ligand may be required.
-
-
Rationale: For particularly unstable boronic acids, a "slow-release" strategy can be highly effective. This involves converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which slowly hydrolyzes under the reaction conditions to release the active boronic acid.[9][10][11] This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition while still allowing the desired coupling to proceed.
-
Workflow:
-
Synthesize the MIDA boronate of this compound. MIDA boronates are generally stable to chromatography and can be easily handled.[9][10][11]
-
Perform the Suzuki-Miyaura coupling using the MIDA boronate under standard conditions, typically with a base like K₃PO₄ in an aqueous solvent mixture. The slow hydrolysis of the MIDA ester will provide a steady, low concentration of the free boronic acid to the catalytic cycle.
-
Experimental Protocols
The following protocols provide a starting point for the optimization of your Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: General Screening Conditions for Minimizing Protodeboronation
This protocol is designed for the initial screening of bases and catalyst systems.
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 - 1.5 eq.), and the chosen base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.2 M) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing by LC-MS to determine the ratio of product to starting materials and the formation of 4-chlorobenzoic acid.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling
This protocol is recommended when protodeboronation is particularly problematic.
-
Reagent Preparation: Ensure all reagents are anhydrous. Use a freshly opened bottle of this compound or dry it under vacuum. Use anhydrous solvents.
-
Reaction Setup: To a flame-dried Schlenk tube containing a stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and an anhydrous base (e.g., Cs₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%) under an argon atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction to 90-100 °C and monitor as described in Protocol 1.
-
Workup and Purification: Follow the workup procedure outlined in Protocol 1.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle and the Competing Protodeboronation Pathway
Caption: The productive Suzuki-Miyaura cycle competes with the unproductive protodeboronation pathway.
Decision-Making Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting common issues in Suzuki couplings of this compound.
References
- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Iterative Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
- Kassel, S. H., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 98, 234-253.
- Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9486–9493.
- Wikipedia. Protodeboronation.
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1257–1272.
- Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4402–4417.
- Cheon, C. H., & Burke, M. D. (2010). A simple and general method for the iterative cross-coupling of MIDA boronates. Tetrahedron, 66(26), 4759-4767.
- Tang, W., & Zhang, X. (2002). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Angewandte Chemie International Edition, 41(9), 1612-1614.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5553-5557.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Organic Chemistry Portal. Protodeboronations.
- ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17582.
- Royal Society of Chemistry. Organic & Biomolecular Chemistry.
- Tang, W., et al. (2004). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 43(13), 1670-1672.
- Denmark, S. E., & Smith, R. C. (2006). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 128(41), 13592–13593.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(25), 6439-6443.
- Tang, W., & Zhang, X. (2002). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Angewandte Chemie International Edition, 41(9), 1612-1614.
- Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Science, 378(6618), 399-405.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
- Kwong, F. Y., et al. (2007). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. Angewandte Chemie International Edition, 46(31), 5949-5952.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Ningbo Inno Pharmchem Co., Ltd. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
- ResearchGate. The effect of various temperatures on the Suzuki coupling reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Dent, T. J. (2015). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath.
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?.
- Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Procter, D. J., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(18), 3339–3348.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective routes to orthogonally-substituted aromatic MIDA boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01141A [pubs.rsc.org]
- 10. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meta-Selective C-H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions with 2-Borono-4-chlorobenzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for common side reactions encountered when working with 2-Borono-4-chlorobenzoic acid. We will delve into the mechanistic underpinnings of these challenges to empower you with the knowledge to optimize your synthetic routes.
Troubleshooting Guide: Diagnosing & Solving Common Side Reactions
This section addresses the most frequent issues observed during coupling reactions involving this compound. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.
Q1: I am observing a significant amount of 4-chlorobenzoic acid in my crude product. What is this side reaction and how can I prevent it?
A1: You are observing protodeboronation, a common side reaction for arylboronic acids.
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid functional group with a hydrogen atom.[1] This reaction is particularly prevalent in Suzuki-Miyaura couplings, which are typically run under basic aqueous conditions that can facilitate this undesired pathway.[2][3] For this compound, this results in the formation of 4-chlorobenzoic acid.
The mechanism often involves the attack of a proton source (like water) on the arylboronate anion, which is formed under basic conditions.[3][4] The rate of protodeboronation is highly dependent on pH, the specific arylboronic acid, and the reaction conditions.[3][4]
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the protodeboronation and homocoupling side reactions.
Caption: Competing reaction pathways in Suzuki coupling.
Mitigation Strategies for Protodeboronation
The key to preventing protodeboronation is to minimize the exposure of the boronic acid to the conditions that promote it, primarily strong aqueous bases.
| Strategy | Mechanism of Action | Practical Implementation & Considerations |
| Use Anhydrous Conditions | Removes the primary proton source (water).[5] | Use dry solvents (e.g., dioxane, THF, toluene) and anhydrous bases (e.g., finely powdered K₃PO₄). This is often the most effective single change. |
| Employ Milder Bases | Reduces the rate of boronate anion formation, which is more susceptible to protonolysis.[5] | Consider using bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) instead of stronger options like NaOH or K₃PO₄ in aqueous media. |
| Use a More Stable Boron Species | Boronic esters, such as pinacol (Bpin) or MIDA esters, are generally more stable and less prone to protodeboronation than the free acid.[2][6] They act as a "slow-release" source of the boronic acid under the reaction conditions.[1] | The boronic acid can be converted to its pinacol ester prior to the coupling reaction. This is highly recommended for challenging substrates. |
| Optimize Reaction Time & Temp | Minimizes the time the boronic acid is exposed to harsh conditions. | Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures. |
Q2: My main impurity is a symmetrical biaryl, 4,4'-dichlorobiphenyl-2,2'-dicarboxylic acid. How can I minimize this homocoupling?
A2: This byproduct results from the homocoupling of two molecules of this compound.
Homocoupling is another common side reaction in Suzuki-Miyaura couplings.[7] It can be promoted by several factors, but it is most frequently an oxidative process mediated by the palladium catalyst, often in the presence of oxygen.[8] It can also occur through a non-oxidative pathway, especially with electron-deficient arylboronic acids.[9][10]
Troubleshooting Workflow for Homocoupling
Use this workflow to systematically diagnose and resolve issues with excessive homocoupling.
Caption: A step-by-step workflow for troubleshooting homocoupling.
Mitigation Strategies for Homocoupling
| Strategy | Mechanism of Action | Practical Implementation & Considerations |
| Rigorous Exclusion of Oxygen | Prevents the oxidation of Pd(0) to Pd(II), which can promote oxidative homocoupling pathways.[8] | Degas solvents thoroughly by sparging with an inert gas (Ar or N₂) for at least 20-30 minutes. Perform the reaction under a positive pressure of inert gas. Freeze-pump-thaw cycles are even more effective. |
| Use a Pd(0) Catalyst Source | Starts the catalytic cycle with the active species, avoiding in-situ reduction steps where Pd(II) might participate in side reactions.[6] | Use catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃. Note that these can be more sensitive to air than Pd(II) precatalysts. |
| Add a Mild Reducing Agent | A small amount of a reducing agent can help keep the palladium in its active Pd(0) state. | The addition of potassium formate has been shown to suppress homocoupling by ensuring Pd(II) is reduced.[8] |
| Optimize Stoichiometry | Using a slight excess of the boronic acid is common, but a large excess can sometimes favor homocoupling. | Start with a stoichiometry of 1.1-1.2 equivalents of the boronic acid relative to the aryl halide and adjust as needed based on results. |
Q3: My Suzuki coupling reaction is sluggish or fails to go to completion. What factors should I investigate?
A3: The low reactivity is likely due to the electronic and steric properties of this compound.
The ortho-substituents (boronic acid and carboxylic acid) create significant steric hindrance around the reaction center. Furthermore, the electron-withdrawing nature of the carboxylic acid can deactivate the ring, making the transmetalation step of the Suzuki cycle less favorable. Overcoming these challenges requires careful selection of the catalyst system and reaction conditions.
Recommended Suzuki Coupling Conditions
| Component | Recommendation for this compound | Rationale |
| Palladium Source | Use a high-activity precatalyst, such as a palladacycle (e.g., G3 or G4 palladacycles) or a pre-formed Pd(0) complex. | Standard catalysts like Pd(PPh₃)₄ may be insufficient. High-activity catalysts are designed to overcome steric hindrance and electronic deactivation.[5] |
| Ligand | Use bulky, electron-rich biarylphosphine ligands. | Ligands like SPhos, XPhos, or RuPhos are excellent choices. They accelerate both the oxidative addition and reductive elimination steps and help stabilize the catalytic species, preventing decomposition.[6][11] |
| Base | Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). | These bases are often effective in challenging couplings. Ensure the base is finely powdered and, if running an anhydrous reaction, thoroughly dried.[6] |
| Solvent | Anhydrous polar aprotic solvents or mixtures. | 1,4-Dioxane, THF, or toluene are good choices, often with a small amount of water if necessary for solubility, though this increases the risk of protodeboronation.[6] |
Frequently Asked Questions (FAQs)
-
Q: How should I store and handle this compound to ensure its stability?
-
A: Boronic acids can be sensitive to air and moisture. It is best to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dry place, such as a desiccator. Over time, boronic acids can dehydrate to form boroxines (cyclic trimers), which may have different reactivity. Using fresh material from a reputable supplier is always recommended.
-
-
Q: Can the carboxylic acid group interfere with the coupling reaction?
-
A: Yes. The acidic proton can react with the base, potentially requiring a higher stoichiometry of base. More importantly, the carboxylate anion formed under basic conditions can coordinate to the palladium center, potentially influencing the catalytic cycle. In some cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to coupling can lead to cleaner reactions and higher yields.
-
-
Q: Under what conditions might the chloro-substituent react?
-
A: While aryl chlorides are generally less reactive in Suzuki couplings than aryl bromides or iodides, they can react under more forcing conditions.[12][13] If your coupling partner is highly reactive (e.g., an aryl iodide) and you are using a very high-activity catalyst system (e.g., with ligands like SPhos or XPhos) at high temperatures, you may observe some side-coupling at the chloro position. This is typically a minor pathway but should be considered when analyzing byproducts.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization will be necessary for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M with respect to the aryl bromide).
-
Reaction: Place the vial in a preheated heating block or oil bath at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[14]
Protocol 2: Conversion to Pinacol Ester
This procedure can be used to convert the boronic acid to its more stable pinacol ester derivative to mitigate side reactions.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Continue refluxing until no more water is collected. The reaction can be monitored by TLC or LC-MS.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society.
- LeBlond, C. R., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
- BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Technical Support.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Wikipedia. (n.d.). Protodeboronation.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- BenchChem. (2025).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules.
- Chemistry LibreTexts. (2025). 3.2: Purification of Products.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 2-Bromo-4-chlorobenzoic Acid (CAS 936-08-3).
- PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid.
- PubChem. (n.d.). 4-Chlorobenzoic acid.
- ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid | Request PDF.
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. BenchChem Technical Support.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Alpha Resources. (2024). 4-CHLOROBENZOIC ACID - Safety Data Sheet.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. BenchChem Technical Support.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: The Impact of Chloro Substituents on Suzuki Coupling Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of aryl chlorides in Suzuki-Miyaura cross-coupling reactions. Given their cost-effectiveness and broad availability, aryl chlorides are attractive substrates, yet their lower reactivity compared to bromides and iodides presents unique challenges. This resource will equip you with the knowledge to overcome these hurdles and achieve successful couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with an aryl chloride failing or giving low yields?
A1: The primary reason for failed or low-yielding Suzuki reactions with aryl chlorides is the inherent low reactivity of the C-Cl bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][2] The strength of the carbon-chlorine bond makes it more difficult for the palladium catalyst to insert itself and initiate the coupling process.[3]
Several factors can contribute to this issue:
-
Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough.[4]
-
Reaction Conditions: Insufficient temperature or an inappropriate base can hinder the reaction.
-
Substrate Electronics: Electron-rich aryl chlorides are particularly challenging as the electron-donating groups further decrease the electrophilicity of the carbon attached to the chlorine, making oxidative addition even more difficult.[5]
Q2: What is the first thing I should check if my reaction isn't working?
A2: Before making significant changes to your protocol, perform these initial checks:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, rendering them inactive.[6]
-
Reagent Quality: Verify the purity and stability of your reagents. Boronic acids, especially, can degrade over time.[7] Consider using freshly purchased or purified reagents.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and has been stored correctly.[6]
Q3: How do electron-donating and electron-withdrawing groups on the aryl chloride affect the reaction?
A3: The electronic nature of the substituents on the aryl chloride has a significant impact on reactivity.
-
Electron-Withdrawing Groups (EWGs): Aryl chlorides with EWGs (e.g., -NO₂, -CN, -CF₃) are generally more reactive. These groups make the carbon of the C-Cl bond more electrophilic, facilitating the oxidative addition step.[8][9]
-
Electron-Donating Groups (EDGs): Aryl chlorides with EDGs (e.g., -OCH₃, -N(CH₃)₂) are less reactive. These groups increase the electron density on the aromatic ring, making the C-Cl bond less susceptible to oxidative addition.[5][10]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Low to No Conversion of the Aryl Chloride
This is the most common issue and directly relates to the challenge of C-Cl bond activation.
Root Cause Analysis:
-
Insufficient Catalyst Activity: The catalyst system is not potent enough to facilitate the oxidative addition of the aryl chloride.
-
Suboptimal Reaction Conditions: The temperature is too low, or the chosen base is not effective.
Solutions:
-
Catalyst and Ligand Selection: For challenging aryl chlorides, especially electron-rich or sterically hindered ones, the choice of ligand is critical.[2][11]
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and other bulky phosphines like P(t-Bu)₃ are highly effective.[12][13] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that readily undergoes oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent for activating aryl chlorides due to their strong σ-donating ability, which increases the electron density on the palladium center.[14][15]
-
-
Elevated Temperatures: Higher reaction temperatures (typically 80-110 °C) are often necessary to overcome the activation energy barrier for oxidative addition.[12]
-
Base Selection: The base plays a crucial role in the transmetalation step, but its choice can also influence the overall reaction efficiency.[16]
Experimental Protocol: General Procedure for a Challenging Aryl Chloride Coupling
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[12]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[12]
Issue 2: Significant Formation of Side Products
Even when conversion is observed, side reactions can drastically lower the yield of the desired product.
Common Side Products and Their Mitigation:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple to form a biaryl byproduct.[8]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct.[7]
-
Dehalogenation: The aryl chloride is reduced to the corresponding arene.[8]
-
Cause: Can occur via a competing pathway after oxidative addition, where a hydride source (from solvent or base) leads to reductive elimination of the arene.[8]
-
Solution: Careful selection of solvent and base can minimize this. In some cases, a change in the ligand system may be necessary.
-
Issue 3: Steric Hindrance Limiting Reactivity
Ortho-substituted aryl chlorides present a significant steric challenge.
Root Cause Analysis:
-
Steric bulk around the C-Cl bond hinders the approach of the palladium catalyst for oxidative addition.
-
Steric clash in the subsequent transmetalation and reductive elimination steps can also slow down the reaction.[12]
Solutions:
-
Specialized Ligands:
-
Forcing Conditions: Higher catalyst loadings and extended reaction times may be necessary for highly hindered substrates.[12]
Data and Visualizations
Table 1: Relative Reactivity of Aryl Halides in Suzuki Coupling
| Aryl Halide (Ar-X) | Relative Reactivity | Bond Dissociation Energy (kcal/mol) |
| Ar-I | Most Reactive | ~65 |
| Ar-Br | Reactive | ~81 |
| Ar-OTf | Reactive | N/A |
| Ar-Cl | Least Reactive | ~96 |
This table illustrates the general trend in reactivity, which correlates with the carbon-halogen bond strength. The C-Cl bond is the strongest, making it the most challenging to activate.[1][2]
Diagram 1: Simplified Catalytic Cycle for Suzuki Coupling
Caption: The catalytic cycle highlights the critical oxidative addition step for aryl chlorides.
Diagram 2: The Role of Bulky Ligands
Caption: Bulky ligands create a more reactive palladium center, accelerating the key oxidative addition step.
References
- Wikipedia. Suzuki reaction. [Link]
- Sowa, J. R., Jr., et al. (2007). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Sowa, J. R., Jr., et al. (2007). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- Ananikov, V. P., et al. (2011). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
- Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides.
- Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Tang, W., et al. (2022). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Choudary, B. M., et al. (2005). Activation of aryl chlorides for the Suzuki-Miyaura cross-coupling...
- Organ, M. G., et al. (2011). The Suzuki coupling reaction of aryl chlorides a.
- Various Authors. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- Glorius, F., et al. (2003).
- Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
- Ananikov, V. P., et al. (2014). Role of a base in Suzuki-Miyaura reaction.
- Ananikov, V. P., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
- Yam, V. W.-W., et al. (2019). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
- Organic Chemistry Explained. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
- ACS GCI Pharmaceutical Roundtable. (2017). Use of Base Metals in Suzuki Coupling. [Link]
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- Tang, W., et al. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Snieckus, V., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- Bedford, R. B., et al. (2019). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Li, J., et al. (2017). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar. [Link]
- Leadbeater, N. E., & Williams, V. A. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Steric Hindrance Effects in 2-Borono-4-chlorobenzoic Acid Coupling
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura coupling reactions involving 2-borono-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this sterically hindered substrate. Here, we will delve into the mechanistic underpinnings of the challenges you might face and provide actionable troubleshooting strategies and frequently asked questions to guide you toward a successful coupling.
Troubleshooting Guide: Overcoming Common Hurdles
The ortho-boronic acid and ortho-carboxylic acid functionalities in this compound introduce significant steric bulk around the reaction center. This steric hindrance can impede key steps in the Suzuki-Miyaura catalytic cycle, primarily the transmetalation and reductive elimination steps, leading to common issues such as low to no yield of the desired product.[1][2][3]
Problem 1: Low or No Yield of Coupled Product
Potential Cause: The primary reason for low or no yield is the steric hindrance caused by the ortho-substituents on the boronic acid. This bulkiness slows down crucial steps in the catalytic cycle.[1][4] Conventional palladium catalysts and ligands may not be effective for such demanding substrates.[2]
Solutions:
-
Catalyst and Ligand Selection: This is the most critical parameter to optimize for sterically hindered couplings.[2]
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands is essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective in accelerating both oxidative addition and reductive elimination for sterically hindered substrates.[1][2] For instance, robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency in these types of reactions, even at low catalyst loadings.[5]
-
Specialized Catalysts: Consider using specialized catalysts designed for sterically demanding reactions. For example, the Pd/BI-DIME catalyst has been shown to be effective for synthesizing highly hindered biaryls.[6] Similarly, a novel Buchwald-type ligand, HFT-Phos, has been developed to accelerate reductive elimination in sterically demanding couplings.[7]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is crucial.[2] A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the transmetalation step, which is often slowed by steric hindrance.[1]
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1]
-
Solvent: Aprotic polar solvents like dioxane or toluene are often effective.[5] The choice of solvent can influence catalyst solubility and activity.
-
-
Protecting Group Strategy: The carboxylic acid group can potentially interfere with the reaction. While not always necessary, especially with modern catalysts that tolerate a wide range of functional groups, in particularly challenging cases, protecting the carboxylic acid as an ester may improve yields.
Problem 2: Formation of Protodeboronation Side Product
Potential Cause: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can be a significant side reaction, especially with sterically hindered or electron-deficient boronic acids. This is often exacerbated by the presence of water and certain bases.
Solutions:
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use dry solvents and reagents.
-
Base Choice: While a strong base is often needed, some bases can promote protodeboronation more than others. Anhydrous potassium phosphate (K₃PO₄) is often a good choice. Interestingly, for anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial, but this should be carefully optimized.[8]
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can sometimes mitigate protodeboronation and improve stability.
Problem 3: Catalyst Deactivation
Potential Cause: The catalyst can deactivate over the course of the reaction, especially under harsh conditions required for hindered couplings. This can be due to the formation of palladium black or other inactive species.
Solutions:
-
Precatalysts: Utilize modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts. These are designed for efficient and clean activation to the active catalytic species.[1]
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be critical. For some sterically hindered systems, a higher ligand-to-palladium ratio (e.g., 3:1) has been shown to improve catalyst stability and activity.[9]
-
Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can contribute to catalyst decomposition.[1]
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a significant issue with this compound?
The Suzuki-Miyaura coupling mechanism involves several steps where the reactants coordinate to a palladium center.[3][10] The bulky ortho-boronic acid and ortho-carboxylic acid groups on this compound create a crowded environment around the palladium, making it difficult for the necessary bond formations and breakages to occur efficiently.[3] This is particularly true for the transmetalation step, where the organic group is transferred from boron to palladium, and the final reductive elimination step, which forms the new C-C bond.[1][11][12]
Q2: How do bulky, electron-rich ligands help overcome steric hindrance?
Bulky, electron-rich ligands play a dual role. Their large size promotes the reductive elimination step by creating steric pressure that encourages the two organic groups on the palladium to couple and dissociate.[13] Their electron-donating nature increases the electron density on the palladium center, which facilitates the initial oxidative addition step of the aryl halide to the palladium(0) complex.[1] Ligands like XPhos, SPhos, and RuPhos are specifically designed with these properties to tackle challenging, sterically hindered substrates.[1]
Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for this coupling?
While Pd(PPh₃)₄ is a versatile catalyst, it is often not effective for highly sterically hindered substrates like this compound.[3] The triphenylphosphine ligands are not as bulky or electron-rich as the modern biarylphosphine ligands, and the catalyst can struggle to facilitate the key steps of the catalytic cycle with such demanding substrates.[3] You are more likely to see low yields or no reaction.[14]
Q4: What is the recommended starting point for optimizing the reaction conditions?
A good starting point for a sterically hindered coupling with this compound would be:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or a Buchwald Precatalyst (G3/G4) | Provides a reliable source of Pd(0). Precatalysts ensure efficient generation of the active catalyst.[1] |
| Ligand | XPhos or SPhos | Proven to be effective for sterically hindered substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases that facilitate the transmetalation step.[1] |
| Solvent | Toluene/water or Dioxane/water | Common solvent systems for Suzuki couplings, allowing for dissolution of both organic and inorganic reagents.[1] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy barrier.[1] |
Q5: Are there any alternatives to boronic acids for this type of coupling?
Yes, in some cases, using organotrifluoroborates or boronic esters can be advantageous. Potassium trifluoroborates are often more stable than the corresponding boronic acids and can be less prone to protodeboronation. Boronic esters, such as pinacol esters, can also offer increased stability and may be beneficial in cases where the free boronic acid is problematic.
Experimental Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This is a general guideline; specific amounts and conditions should be optimized for your particular substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vessel.
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., toluene/water 10:1). Degas the reaction mixture again by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of the Catalytic Cycle and Steric Hindrance
Caption: The Suzuki-Miyaura catalytic cycle and points of steric inhibition.
References
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids.
- ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
- NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions.
- NIH. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- ACS Publications. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- RSC Publishing. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives.
- Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
- RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
electronic effects of substituents in Suzuki-Miyaura coupling
Technical Support Center: Suzuki-Miyaura Coupling
A Guide to Understanding and Troubleshooting the Electronic Effects of Substituents
Welcome to the technical support center for scientists navigating the complexities of the Suzuki-Miyaura cross-coupling reaction. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth, field-proven insights into one of the most critical factors governing reaction success: the electronic effects of substituents on your coupling partners.
This resource is structured to provide rapid answers to common questions and detailed troubleshooting workflows for when your reaction doesn't proceed as planned.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the influence of substrate electronics.
Q1: How do electron-withdrawing groups (EWGs) on the aryl halide affect the Suzuki-Miyaura reaction?
A1: Electron-withdrawing groups on the aryl halide partner significantly accelerate the reaction. The key reason is their impact on the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1] EWGs make the carbon-halogen bond more polarized and the aryl group more electrophilic, facilitating the insertion of the electron-rich Pd(0) catalyst.[2] This leads to a general reactivity trend where aryl halides with EWGs react more readily than those with electron-donating groups.[1][3]
Q2: What is the effect of electron-donating groups (EDGs) on the aryl halide?
A2: Electron-donating groups on the aryl halide slow down the reaction. By increasing the electron density on the aromatic ring, EDGs make the carbon-halogen bond less susceptible to cleavage by the Pd(0) catalyst, thus impeding the oxidative addition step.[4] Couplings involving electron-rich aryl halides, such as anisole derivatives, are notoriously more challenging than their electron-poor counterparts and often require more specialized and highly active catalyst systems.[4][5]
Q3: How do substituents on the organoboron reagent influence the reaction?
A3: Generally, electron-donating groups on the arylboronic acid enhance the reaction rate and yield.[6][7] EDGs increase the nucleophilicity of the organic group being transferred from boron to palladium during the transmetalation step.[8] Conversely, electron-withdrawing groups on the boronic acid can slow the reaction by decreasing this nucleophilicity.[7][9] However, successful couplings with electron-deficient boronic acids are common with proper optimization of reaction conditions.[6]
Q4: My reaction with an electron-deficient boronic acid is failing. What is a likely side reaction?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing side reaction, particularly with electron-deficient arylboronic acids.[10] This process is often promoted by the base and any water present in the reaction mixture. To mitigate this, consider using anhydrous solvents, rigorously degassing your reaction, or converting the boronic acid to a more stable form like a pinacol ester or an MIDA boronate.[10]
Q5: What is the general reactivity trend for the halide leaving group?
A5: The reactivity of the organohalide is highly dependent on the identity of the halogen. The typical trend for reactivity is I > Br > OTf >> Cl.[1][11] Aryl iodides and bromides are the most reactive and commonly used substrates. Aryl chlorides are significantly less reactive due to the strength of the C-Cl bond and require more active catalysts, often featuring bulky, electron-rich phosphine ligands, to achieve efficient coupling.[1][4]
Troubleshooting Guide: A Problem-Solving Workflow
When a Suzuki-Miyaura coupling yields unexpected results, a systematic approach is crucial. This guide helps diagnose and solve common issues rooted in the electronic properties of the substrates.
Problem 1: Low or No Conversion
Probable Cause A: Mismatched Substrate Electronics
The combination of an electron-rich aryl halide (e.g., chloroanisole) with an electron-deficient boronic acid (e.g., 4-carboxyphenylboronic acid) represents a particularly challenging scenario. The EDG on the halide slows oxidative addition, while the EWG on the boronic acid slows transmetalation, creating two kinetic bottlenecks.
Suggested Solutions:
-
Enhance Catalyst Activity: For deactivated (electron-rich) aryl chlorides or bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalyst system.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[1][4][12] These ligands promote the crucial oxidative addition step.[4][2]
-
Precatalyst: Use a modern, highly active precatalyst like a PEPPSI-type catalyst or a G3/G4 Buchwald precatalyst.[4]
-
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for sluggish oxidative addition or transmetalation steps. If using solvents like THF or Dioxane, refluxing at 80-100 °C is common.[10] For very challenging couplings, higher boiling point solvents like toluene or DMF may be necessary.
-
Choice of Base: A stronger base can sometimes accelerate the transmetalation step. While carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common, stronger bases like potassium tert-butoxide (KOt-Bu) may be effective, but must be used with caution as they can promote side reactions.[6][13]
Problem 2: Significant Homocoupling of Boronic Acid
Probable Cause B: Boronic Acid Instability
Homocoupling (R-B(OH)₂ + R-B(OH)₂) is often observed when using Pd(II) precatalysts like Pd(OAc)₂. The reduction of Pd(II) to the active Pd(0) can occur via the homocoupling of two boronic acid molecules.[4] This issue is exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).
Suggested Solutions:
-
Rigorous Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst and promote homocoupling.[4][10]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.
-
Stabilize the Boronic Acid: If protodeboronation or decomposition is suspected, convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[10][11] These reagents often release the boronic acid slowly in situ, minimizing its concentration and reducing side reactions.[10]
Problem 3: Hydrodehalogenation of the Aryl Halide
Probable Cause C: Competing Reductive Pathway
Hydrodehalogenation is the replacement of the halide with a hydrogen atom. This side reaction can occur after oxidative addition if the palladium intermediate reacts with a hydride source in the mixture (e.g., from certain bases, solvents, or additives) followed by reductive elimination.[4] Electron-deficient aryl halides can be more susceptible to this pathway.
Suggested Solutions:
-
Solvent and Base Selection: Avoid solvents or bases that can act as hydride donors. For example, using an amine base or alcoholic solvent can sometimes lead to dehalogenation.[4] Sticking to common solvent/base systems like Dioxane/Water with K₃PO₄ is often a safe starting point.
-
Optimize Ligand: The choice of ligand can influence the relative rates of productive C-C bond formation versus side reactions. Screening different ligands may be necessary to find one that favors the desired reductive elimination.
Visualizing the Process
Understanding the core catalytic cycle and the influence of electronics is key to effective troubleshooting.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle This diagram illustrates the three key steps of the reaction. Electronic effects are most pronounced during Oxidative Addition and Transmetalation.
Caption: The catalytic cycle highlighting key steps influenced by electronics.
Diagram 2: Troubleshooting Logic Flow A logical workflow for diagnosing a low-yielding Suzuki-Miyaura reaction based on substrate electronics.
Caption: A decision tree for troubleshooting based on substrate electronics.
Data Summary: Impact of Substituents
The following table summarizes the general trends observed for substituent effects on the two key coupling partners.
| Partner | Substituent Type | Effect on Key Step | Overall Reaction Rate | Common Issues |
| Aryl Halide | Electron-Withdrawing (EWG) | Accelerates Oxidative Addition | Faster [1][4] | Hydrodehalogenation |
| Aryl Halide | Electron-Donating (EDG) | Slows Oxidative Addition | Slower [4] | Requires highly active catalysts |
| Boronic Acid | Electron-Donating (EDG) | Accelerates Transmetalation | Faster [6] | Generally robust |
| Boronic Acid | Electron-Withdrawing (EWG) | Slows Transmetalation | Slower [7][9] | Protodeboronation |
Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point for coupling an electron-rich aryl chloride with an electron-poor arylboronic acid, a scenario requiring a highly active catalyst system.
Materials:
-
Electron-Rich Aryl Chloride (1.0 equiv)
-
Electron-Poor Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, palladium precatalyst, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. ResearchGate.
- Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- Suzuki reaction. Wikipedia.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 2-Borono-4-chlorobenzoic Acid Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 2-borono-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone in modern organic synthesis for forming carbon-carbon bonds.[1][2][3] The stability and activity of the palladium catalyst are critical for the success of these reactions.[1][4] Catalyst deactivation is a common challenge that can lead to lower yields, inconsistent reaction times, and the formation of unwanted byproducts.[5] This resource provides in-depth, experience-driven insights into identifying, mitigating, and resolving issues related to catalyst deactivation.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common and immediately observable issues encountered during reactions with this compound.
FAQ 1: My reaction mixture turned black, and the reaction has stalled. What's happening?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation.[6][7] This occurs when the soluble, catalytically active Pd(0) species agglomerates into inactive palladium nanoparticles.[8][9]
Primary Causes & Immediate Solutions:
-
Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate.[7]
-
High Reaction Temperature: Elevated temperatures can accelerate the decomposition of the catalyst.[6][11]
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[6] It may be necessary to perform a temperature screen to find the optimal balance between reaction rate and catalyst stability.
-
-
Inadequate Ligand Protection: The phosphine ligands stabilize the Pd(0) center and prevent aggregation.[8] If the ligand degrades or is not present in a sufficient amount, the catalyst will be more prone to precipitation.
-
Solution: Consider increasing the ligand-to-palladium ratio. Ensure the chosen ligand is robust under the reaction conditions. For challenging substrates, sterically bulky, electron-rich phosphine ligands are often more effective at stabilizing the catalyst.[12]
-
FAQ 2: The reaction is sluggish or shows low conversion despite the catalyst being soluble. What are the likely causes?
Answer: Low catalytic activity without the visible formation of palladium black can be attributed to more subtle forms of deactivation or inhibition.
Potential Causes & Troubleshooting Steps:
-
Catalyst Poisoning: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons by strongly binding to the active sites of the palladium catalyst.[6][13]
-
Troubleshooting: Verify the purity of all reaction components. Purification of starting materials, such as recrystallization of the this compound, may be necessary. Elemental analysis of the reagents can help identify potential inorganic poisons.[13]
-
-
Incorrect Base: The choice and stoichiometry of the base are crucial in the Suzuki-Miyaura reaction.[14][15] The base activates the boronic acid for transmetalation.[2][16] An inappropriate base can lead to slow transmetalation or degradation of the starting materials.
-
Troubleshooting: Screen different bases, such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate.
-
-
Protodeboronation of this compound: Boronic acids can undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, a process known as protodeboronation. This is often promoted by aqueous basic conditions and elevated temperatures.
FAQ 3: I'm observing significant formation of homocoupled byproducts. How can I suppress this?
Answer: Homocoupling of the boronic acid is a common side reaction that leads to the formation of a biaryl product derived from two molecules of the boronic acid.[18] This is often mediated by Pd(II) species.[8][10]
Causes & Mitigation Strategies:
-
Presence of Oxidants (e.g., Air): As mentioned, oxygen can generate Pd(II) species which promote homocoupling.
-
Mitigation: Rigorous deoxygenation of the reaction mixture is critical.[10]
-
-
Inefficient Reduction of Pd(II) Pre-catalyst: If using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) species. Incomplete reduction can leave residual Pd(II) that facilitates homocoupling.[8][19]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to diagnosing and resolving catalyst deactivation.
Guide 1: Systematic Investigation of Catalyst Deactivation
When facing persistent issues with catalyst deactivation, a structured investigation is necessary. This workflow helps to systematically identify the root cause.
Step-by-Step Protocol for Investigation:
-
Reagent and Solvent Purity Check:
-
Action: Obtain fresh, high-purity reagents and solvents. If possible, purify existing batches of this compound and the coupling partner.
-
Rationale: Impurities are a frequent and often overlooked cause of catalyst poisoning.[6]
-
-
Reaction Condition Optimization:
-
Action: Systematically vary the reaction temperature and concentration. Run a matrix of experiments at lower temperatures and concentrations to see if catalyst stability improves.
-
Rationale: High temperatures and concentrations can accelerate bimolecular decomposition pathways of the catalyst.[11]
-
-
Catalyst System Screening:
-
Action: Screen a panel of palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., PPh₃, Buchwald-type biaryl phosphines), and bases (e.g., K₂CO₃, K₃PO₄, CsF).[1][20]
-
Rationale: The optimal combination of pre-catalyst, ligand, and base is highly substrate-dependent. A different ligand may offer better stability or activity for your specific reaction.[19]
-
-
Analysis of the Deactivated Catalyst:
-
Action: If deactivation persists and palladium black is formed, isolate the precipitate by filtration. Analyze the solid using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to confirm its composition and identify any adsorbed poisons.[13][21]
-
Rationale: Characterizing the deactivated catalyst provides direct evidence of the deactivation mechanism, such as the presence of specific contaminants or changes in the palladium's oxidation state.[13][22]
-
Guide 2: Characterization Techniques for Deactivated Catalysts
Understanding the cause of deactivation often requires analyzing the catalyst itself.[13][23]
| Technique | Information Gained | Relevance to Deactivation |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states at the surface.[13][21] | Identifies surface poisons and confirms the oxidation state of palladium (e.g., Pd(0) vs. Pd(II)). |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Precise elemental composition of the bulk material. | Quantifies the amount of palladium and can detect trace metal impurities that may act as poisons. |
| Scanning Electron Microscopy (SEM) with EDX | Surface morphology and elemental mapping.[24] | Visualizes the agglomeration of palladium particles and can map the distribution of poisons on the surface. |
| X-ray Diffraction (XRD) | Crystalline structure and particle size.[22][25] | Confirms the formation of crystalline palladium black and can be used to estimate the size of the agglomerated particles. |
| BET Surface Area Analysis | Measures the active surface area of the catalyst.[13][23] | A significant decrease in surface area is indicative of sintering or fouling.[13] |
Section 3: Advanced Topics & Preventative Measures
Understanding Deactivation Mechanisms
Catalyst deactivation in Suzuki-Miyaura reactions can be broadly categorized into three main types.[13]
-
Chemical Deactivation (Poisoning): This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[13] For palladium catalysts, common poisons include sulfur-containing compounds, heavy metals, and some halides.
-
Thermal Deactivation (Sintering): At high temperatures, small catalyst particles can agglomerate into larger, less active particles.[13] This process, known as sintering, leads to a decrease in the catalyst's active surface area.
-
Mechanical Deactivation (Fouling): In heterogeneous catalysis, the deposition of reaction byproducts or polymeric material onto the catalyst surface can block active sites and pores.[13] While less common in homogeneous Suzuki couplings, the precipitation of insoluble byproducts can encapsulate and deactivate the catalyst.
Preventative Strategies for Robust Reactions
-
Use of High-Purity Reagents: This is the most straightforward way to prevent catalyst poisoning.
-
Careful Selection of Ligands: Modern biaryl phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ligands like PPh₃ at stabilizing the catalyst and promoting high turnover numbers, especially with challenging substrates like aryl chlorides.[1][4]
-
Inert Atmosphere: Always conduct reactions under a rigorously maintained inert atmosphere (nitrogen or argon) to prevent oxygen-induced deactivation.[6][7]
-
Controlled Addition of Reagents: In some cases, slow addition of one of the reagents can help to maintain a low concentration of reactive intermediates and prevent catalyst decomposition.
-
Consideration of Heterogeneous Catalysts: For some applications, using a supported palladium catalyst (e.g., palladium on carbon, Pd/C) can simplify catalyst removal and recycling.[24][26][27] However, it is important to be aware of potential palladium leaching into the solution, where the leached species may be the true active catalyst.
Catalyst Regeneration
In some instances, a deactivated catalyst can be regenerated.[13]
-
Washing: For deactivation caused by fouling or reversible poisoning, washing the isolated catalyst with appropriate solvents may restore some activity.[28]
-
Oxidative/Reductive Treatments: For more severe deactivation, chemical treatments may be necessary. For example, a sintered palladium catalyst might be redissolved and redeposited onto a support. However, for homogeneous catalysts used in fine chemical synthesis, it is often more practical to prevent deactivation in the first place or to recover the precious metal through refining.[29] Recent studies have also explored in-situ reactivation strategies, for example, by using additives that can re-oxidize Pd(0) aggregates back to active Pd(II) species which can then be reduced to re-enter the catalytic cycle.[30][31]
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. (n.d.). Benchchem.
- Lecture 10 Catalyst characteriz
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed.
- Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. (n.d.). AIChE.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2007).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Analysis of C
- Temperature effect on coupling reaction. (n.d.).
- How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. (n.d.). Benchchem.
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Formation of palladium black during Suzuki coupling. (2022). Reddit.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Lecture 6 Catalyst characteriz
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (n.d.).
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Recovery and/or reuse of palladium catalyst after a suzuki coupling. (2016).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.).
- Recyclable palladium catalysts for suzuki cross-coupling reaction. (n.d.).
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.).
- Palladium on Carbon - A Recyclable Catalyst for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water. (n.d.).
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.).
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library.
- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (n.d.).
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). NIH.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). IntechOpen.
- Suzuki reaction. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | AIChE [proceedings.aiche.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. scilit.com [scilit.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 22. uobabylon.edu.iq [uobabylon.edu.iq]
- 23. uomus.edu.iq [uomus.edu.iq]
- 24. mdpi.com [mdpi.com]
- 25. Catalyst Characterization Techniques [hidenanalytical.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 29. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in 2-Borono-4-chlorobenzoic Acid Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the yield of cross-coupling reactions involving 2-borono-4-chlorobenzoic acid. Given the unique electronic and steric properties of this substrate, achieving high yields can be challenging. This resource offers a structured approach to identifying and overcoming common experimental hurdles.
Section 1: Troubleshooting Guide for Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with this substrate often stem from a combination of factors related to its structure: the electron-withdrawing nature of the carboxylic acid and chloro groups, and the ortho-position of the boronic acid.
Here’s a systematic approach to troubleshooting:
-
Aryl Halide Partner Reactivity: The choice of your coupling partner is critical. Aryl chlorides are generally less reactive than bromides or iodides due to the stronger C-Cl bond, making oxidative addition the rate-limiting step.[1][2] If you are using an aryl chloride, a highly active catalyst system is essential. The general reactivity trend is I > Br > OTf >> Cl.[3]
-
Catalyst and Ligand Selection: For challenging substrates like aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition of aryl chlorides.[2][5]
-
Integrity of Reagents:
-
This compound Stability: Boronic acids can be susceptible to degradation, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen.[6] Ensure you are using a high-purity, fresh reagent.
-
Catalyst and Ligand Quality: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[6] Phosphines are prone to oxidation.
-
-
Reaction Conditions:
-
Inert Atmosphere: The presence of oxygen can lead to catalyst deactivation and side reactions like the homocoupling of the boronic acid.[6] Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Base Purity: Use high-purity, degassed solvents. The choice of base is also crucial and can influence both the reaction rate and the prevalence of side reactions.
-
Q2: I'm observing a significant amount of protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation is a major pathway for yield loss, especially with electron-deficient boronic acids. The acidic proton of the carboxylic acid group in your substrate can also complicate the reaction.
Here are strategies to mitigate protodeboronation:
-
Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but strong bases can also promote protodeboronation.[7] Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[6]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[6] Employing anhydrous conditions with a suitable base can help.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can protect it from premature decomposition.[6][8] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[9][10]
-
Reaction Time and Temperature: Optimizing for shorter reaction times and the lowest effective temperature can reduce the extent of protodeboronation.
Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What are the causes and how can I prevent it?
A3: The formation of a biaryl product from two molecules of this compound is a common side reaction that consumes your starting material.
The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[6][11]
Solutions:
-
Rigorous Degassing: Thoroughly degas your solvent(s) before use. This can be done by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure all reagent transfers and the reaction itself are conducted under a positive pressure of a high-purity inert gas.
-
Catalyst Choice: Some catalyst systems may be more prone to promoting homocoupling. If the problem persists, screening different palladium sources and ligands may be necessary.
Q4: The cross-coupling with my aryl chloride partner is very sluggish or fails completely. What specific changes should I make to my protocol?
A4: Activating aryl chlorides for Suzuki-Miyaura coupling is a known challenge and requires a tailored approach. [12]
Key Optimization Parameters:
-
Catalyst System: This is the most critical factor.
-
Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][13] These ligands promote the difficult oxidative addition step.
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can offer higher activity and reproducibility.[13]
-
-
Base: Stronger bases are often required for aryl chloride couplings to facilitate the formation of the active catalytic species.[2] However, this must be balanced with the risk of protodeboronation. Potassium phosphate (K₃PO₄) is often a good choice in these systems.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of a small amount of water can sometimes be beneficial, but care must be taken due to the risk of protodeboronation.[1]
-
Temperature: Higher reaction temperatures are typically necessary to overcome the activation barrier for C-Cl bond cleavage.
Experimental Protocol: General Starting Point for Aryl Chloride Coupling
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), this compound (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst).
-
Seal the vessel and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until completion.
Section 2: Frequently Asked Questions (FAQs)
Q: Why is this compound considered a challenging substrate? A: The combination of an electron-withdrawing chloro group and a carboxylic acid group deactivates the aromatic ring, making oxidative addition more difficult. The ortho-boronic acid is also sterically hindered and prone to protodeboronation, which is exacerbated by the presence of the acidic carboxylic acid proton.
Q: Can I use a boronic ester instead of the boronic acid? A: Yes, and it is often recommended. Boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids and can help to mitigate premature decomposition and side reactions.[7][14]
Q: What is the role of the base in the Suzuki-Miyaura reaction? A: The base plays a crucial role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center.[15] The choice of base can significantly impact the reaction's success.
Q: How do I know if my catalyst is deactivated? A: Catalyst deactivation can manifest as a stalled reaction or the formation of palladium black (precipitated palladium metal).[11][16] This can be caused by the presence of oxygen, impurities in the reagents, or high reaction temperatures.
Section 3: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting your experiments.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low-yield issues.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Section 4: Comparative Data
The selection of catalyst, ligand, and base is paramount for success, especially with deactivated aryl chlorides. The following table summarizes conditions that have proven effective for such challenging couplings.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [13] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-110 | Good to High | [13] |
| XPhos Pd G3 | (internal) | K₃PO₄ | Dioxane/H₂O | 80-100 | High | [13] |
| Pd(PPh₃)₄ | (internal) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Variable, often low for Ar-Cl | [4] |
References
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (n.d.). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (2011). Journal of the American Chemical Society.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- (a) Representative Suzuki coupling reaction and hydrolysis products for... (n.d.). ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2024). ACS Catalysis.
- Suzuki coupling reactions of aryl chlorides. (n.d.). ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. (2025). PMC - NIH.
- Optimizing Suzuki Coupling: A Guide for Boronic Acid Intermediate Buyers. (2025). Ningbo Inno Pharmchem Co.,Ltd..
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025). ResearchGate.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). ResearchGate.
- ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (n.d.). ResearchGate.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). PubMed.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. (n.d.). ResearchGate.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters - ACS Publications.
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. (2025). R Discovery.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv.
- Slow release of organoboronic acids in cross-coupling reactions. (n.d.). Google Patents.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI.
- Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. (2023). Future Journal of Pharmaceutical Sciences.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). PubMed.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC.
- Suzuki reaction. (n.d.). Wikipedia.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). ResearchGate.
- Towards iron-catalysed suzuki biaryl cross-coupling: Unusual reactivity of 2-halobenzyl halides. (2015). University of Bristol Research Portal.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. wwjmrd.com [wwjmrd.com]
- 16. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the most powerful and versatile tools in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction. Low conversion or reaction failure can be frustrating, often stemming from a subtle interplay of factors. This guide, presented in a question-and-answer format, directly addresses specific issues to help you diagnose and resolve common problems in your experiments, ensuring the integrity and success of your synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Quick Primer
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. Any disruption in this sequence can lead to low yields or reaction failure. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The Catalyst System - The Heart of the Reaction
Q1: My reaction shows low to no conversion. How do I determine if the palladium catalyst is the problem?
A: Catalyst-related issues are a primary suspect in failed Suzuki couplings.[4] The problem can be multifaceted, stemming from the generation of the active catalyst, its stability, or its inherent activity.
-
Inefficient Generation of Active Pd(0): Many common precatalysts, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are in the Pd(II) oxidation state and must be reduced in situ to the catalytically active Pd(0) species.[4] This reduction can be influenced by the choice of ligand, base, and solvent. If this step is inefficient, the concentration of the active catalyst will be too low to drive the reaction forward.
-
Expert Insight: Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) that are designed for rapid and efficient generation of the active Pd(0) species.[5]
-
-
Catalyst Decomposition: The active Pd(0) catalyst can be unstable, leading to the formation of inactive palladium black (elemental palladium).[4] This is often a sign of ligand dissociation, leaving the palladium atoms vulnerable to aggregation. Insufficient ligand concentration or the use of a ligand that binds weakly to palladium can exacerbate this issue.
-
Insufficient Catalyst Loading: While keeping catalyst loading low is economically and environmentally desirable, it might be insufficient for particularly challenging or sterically hindered substrates.[4] An initial screening with a higher catalyst loading (e.g., 1-2 mol%) can help overcome this barrier.[6]
-
Oxygen Sensitivity: The Pd(0) catalyst and phosphine ligands are susceptible to oxidation by atmospheric oxygen.[7] Failure to properly degas solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction is a very common cause of failure.[8][9]
Troubleshooting Workflow: Catalyst Issues
Caption: Figure 2. Decision workflow for catalyst-related issues.
Q2: How do I select the right ligand for my Suzuki coupling?
A: Ligand choice is critical and often substrate-dependent. The ligand stabilizes the palladium center, prevents aggregation into palladium black, and modulates its electronic and steric properties to influence the rates of oxidative addition and reductive elimination.[1][10]
-
Electron-Rich Ligands: These ligands (e.g., alkylphosphines, N-heterocyclic carbenes) increase the electron density on the palladium center, which promotes the oxidative addition step.[1] This is particularly important for less reactive electrophiles like aryl chlorides.[1][8]
-
Bulky Ligands: Sterically demanding ligands (e.g., t-butylphosphines, Buchwald-type biarylphosphines) facilitate the reductive elimination step, which is the final, product-forming step of the cycle.[1][11]
| Ligand Type | Key Feature | Promotes | Ideal for... |
| Triarylphosphines (e.g., PPh₃) | General purpose | General stability | Simple aryl bromides/iodides |
| Buchwald-type Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich | Oxidative addition & Reductive elimination | Challenging substrates, aryl chlorides |
| N-Heterocyclic Carbenes (NHCs) | Strongly electron-donating | Oxidative addition | Aryl chlorides, sterically hindered substrates |
| Ferrocenylphosphines (e.g., dppf) | Bidentate, robust | Catalyst stability | High-temperature reactions |
Table 1. Common Ligand Classes and Their Applications.
Part 2: Reagents and Reaction Conditions
Q3: My boronic acid seems to be decomposing. What is happening and how can I prevent it?
A: Boronic acid instability is a frequent cause of low yields, primarily through two degradation pathways: protodeboronation and homocoupling.[1][12]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophile.[2] This side reaction is often promoted by excess water, high temperatures, or harsh basic conditions.[2] Electron-deficient and certain heteroaryl boronic acids are particularly susceptible.[1][7]
-
Solution: Use anhydrous solvents and reagents where possible.[2] If protodeboronation is severe, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate salt, which slowly releases the boronic acid under the reaction conditions.[7][13]
-
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of Pd(II) species and oxygen.[1]
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain a positive pressure of an inert gas throughout the reaction.[2] Efficient reduction of the Pd(II) precatalyst to Pd(0) also minimizes this pathway.
-
Protocol: Preparation of a Boronic Acid Diethanolamine Adduct for Increased Stability [5]
-
In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will typically form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum. This more stable adduct can now be used directly in the Suzuki coupling.
Q4: The choice of base and solvent seems overwhelming. What are the guiding principles?
A: The base and solvent work in concert and their roles are deeply intertwined with catalyst activity and substrate solubility.[14][15]
-
Role of the Base: The base is not merely a spectator; it is crucial for activating the boronic acid in the transmetalation step.[3][16] It is believed to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which facilitates the transfer of the organic group to the palladium center.[3][17]
-
Choosing a Base:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective, and generally a good starting point, often used with aqueous solvent mixtures.[18]
-
Phosphates (K₃PO₄): A stronger base, often used under anhydrous conditions and particularly effective for coupling aryl chlorides.[5]
-
Fluorides (KF, CsF): Can be useful for preventing hydrolysis of base-sensitive functional groups, like esters.[19]
-
Organic Bases (e.g., amines): Generally less common but can be used in specific applications.
-
-
-
Role of the Solvent: The solvent must solubilize the reactants, base, and catalyst.[19] Its polarity can also influence the catalytic cycle.[14][15]
-
Common Solvents:
-
Ethereal (Dioxane, THF): Very common, often used with an aqueous base solution (e.g., 10:1 Dioxane/H₂O).[5]
-
Aromatic (Toluene): A non-polar option, often used with anhydrous conditions and a base like K₃PO₄.
-
Polar Aprotic (DMF, Acetonitrile): Can be effective but may also coordinate to the palladium center, influencing reactivity and selectivity.[14][20]
-
-
Q5: My reaction is sluggish. Should I increase the temperature?
A: Increasing the reaction temperature can often improve slow reaction rates, but it's a double-edged sword.[21]
-
Benefits of Heat: Higher temperatures (typically 80–110 °C) can accelerate slow steps in the catalytic cycle, particularly oxidative addition with less reactive halides (e.g., aryl chlorides).[5][22]
-
Risks of Excessive Heat: Overheating can lead to the degradation of sensitive substrates, the boronic acid (protodeboronation), or the catalyst itself.[2][22]
-
Expert Recommendation: Screen a range of temperatures to find the optimal balance between reaction rate and stability.[2] If a reaction fails at a moderate temperature (e.g., 80 °C), a modest increase to 100 °C may be beneficial. However, if side product formation increases, it's a sign that the temperature is too high.[22]
-
General Experimental Protocol for Troubleshooting
This protocol provides a robust starting point for a Suzuki-Miyaura coupling, incorporating best practices to avoid common pitfalls.[5][7]
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas like argon or nitrogen for 5-10 minutes. For more sensitive reactions, use a minimum of three evacuate/backfill cycles.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. Ensure the solvent has been sparged with inert gas for at least 15-30 minutes prior to use.
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By systematically evaluating each component of the reaction—from the integrity of the catalyst to the choice of reagents and conditions—you can effectively diagnose and resolve issues leading to low conversion, paving the way for successful and reproducible outcomes in your research.
References
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). [Link]
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- The effect of various temperatures on the Suzuki coupling reaction.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. [Link]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- The effect of altering temperature on the yield of Suzuki model...
- Suzuki reaction. Wikipedia. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
- Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Journal of the American Chemical Society. [Link]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Why can't I achieve good yields for this Suzuki reaction?
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Effect of Temperature on 2-Borono-4-chlorobenzoic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the Suzuki-Miyaura coupling of 2-borono-4-chlorobenzoic acid. As Senior Application Scientists, we understand the nuances and challenges that can arise during your experiments. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols, with a specific focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding or giving low yields. What is the first parameter I should investigate?
A1: Temperature is one of the most critical parameters in the Suzuki-Miyaura coupling of this compound. The coupling of an aryl chloride is often more challenging than that of the corresponding bromide or iodide, typically requiring more forcing conditions, including elevated temperatures, to facilitate the rate-determining oxidative addition step.[1][2] If your reaction is sluggish at a lower temperature (e.g., room temperature or 50 °C), a moderate increase to 80-100 °C is a logical first step.[3][4] However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[4]
Q2: I'm observing the formation of byproducts. What are the most common temperature-related side reactions with this substrate?
A2: At elevated temperatures, you may encounter several side reactions:
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This side reaction is often accelerated by high temperatures and the presence of water.[4] For electron-deficient boronic acids like this compound, this can be a significant issue.
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid can be promoted by the presence of oxygen and higher temperatures. Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial to minimize this.[4]
-
Decarboxylation: While less common under standard Suzuki conditions, there is a potential for the loss of the carboxylic acid group at very high temperatures, leading to the formation of 4-chlorophenylboronic acid and its subsequent coupling products. Palladium catalysts have been shown to facilitate decarboxylation of benzoic acids at elevated temperatures.[5]
Q3: Can the carboxylic acid group of this compound interfere with the reaction?
A3: Yes, the carboxylic acid functionality can present challenges. It can coordinate to the palladium catalyst, potentially inhibiting its activity. Additionally, in the presence of a base, the carboxylate anion is formed, which can also interact with the catalyst. It is crucial to select a suitable base and solvent system to mitigate these effects.
Q4: What is the optimal temperature range for the Suzuki coupling of this compound?
A4: The optimal temperature is highly dependent on the specific coupling partners, catalyst system, and solvent used. Generally, a starting point of 80-100 °C is recommended for couplings involving aryl chlorides.[6] Optimization is key, and we recommend running small-scale test reactions at different temperatures (e.g., 80 °C, 100 °C, and 120 °C) to determine the best conditions for your specific system. One study on a similar Suzuki-Miyaura coupling showed a significant increase in yield when the temperature was raised from 25 °C (20% yield) to 80 °C (optimal yield).[7]
Troubleshooting Guide: Temperature-Related Issues
This guide will help you diagnose and resolve common problems related to reaction temperature.
| Observation | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Conversion | Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy barrier for the oxidative addition of the aryl chloride.[1] | Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C or 120 °C). Monitor the reaction progress by TLC or LC-MS.[3] |
| Formation of Palladium Black | Catalyst Decomposition: The reaction temperature is too high, leading to the thermal degradation of the palladium catalyst.[4] | Reduce the reaction temperature. Consider using a more thermally stable catalyst or ligand. Ensure rigorous exclusion of oxygen. |
| Significant Protodeboronation | High Temperature & Protic Solvents: Elevated temperatures in the presence of water or other protic solvents accelerate the cleavage of the C-B bond.[4] | Lower the reaction temperature. Use anhydrous solvents and bases if possible. Alternatively, convert the boronic acid to a more stable derivative like a pinacol ester. |
| Increased Homocoupling of Boronic Acid | High Temperature & Oxygen: Higher temperatures can increase the rate of oxidative homocoupling, especially if oxygen is present.[4] | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). Consider a moderate reduction in temperature. |
| Presence of Decarboxylated Byproducts | Excessive Heat: The reaction temperature is high enough to induce palladium-catalyzed decarboxylation of the benzoic acid moiety.[5] | Reduce the reaction temperature. Screen different catalyst/ligand combinations that may be less prone to promoting this side reaction. |
Experimental Protocols & Methodologies
Below are two starting-point protocols for the Suzuki coupling of this compound. Note: These are general guidelines and may require optimization for your specific aryl halide.
Protocol 1: Standard Thermal Conditions
This protocol is a robust starting point for coupling with aryl bromides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv.)
-
1,4-Dioxane/Water (10:1 v/v), degassed
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, K₃PO₄, Pd₂(dba)₃, and SPhos.[6]
-
Evacuate and backfill the flask with inert gas three times.[4]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[6]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Conditions
This protocol can significantly reduce reaction times, particularly for challenging couplings.
Materials:
-
This compound (1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
PdCl₂(dppf) (5 mol%)
-
K₂CO₃ (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), degassed
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the aryl halide, PdCl₂(dppf), and K₂CO₃.
-
Add the degassed DMF.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizing the Process: Diagrams
To better understand the reaction and troubleshooting workflow, we have provided the following diagrams generated using Graphviz.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for low yield.
References
- Bahrami, K., & Kamrani, S. N. (2017). Synthesis, characterization and application of graphene palladium porphyrin as a nanocatalyst for the coupling reactions such as: Suzuki-Miyaura and Mizoroki-Heck. ResearchGate.
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371.
- Borhade, A. V., & Uphade, B. K. (2012). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. ResearchGate.
- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
- Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Singh, R., et al. (2015). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate.
- Macmillan Group. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Princeton University.
- Sig-Sauer, B. (2015). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Sharma, S., & Singh, B. (2018). Magnetically recoverable Pd-SILP-Fe3O4@SiO2 catalyst for the Suzuki–Miyaura cross-coupling. ResearchGate.
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
The Analytical Challenge: Understanding Boronic Acids
An In-Depth Guide to the HPLC and UPLC Purity Analysis of 2-Borono-4-chlorobenzoic Acid
For researchers and professionals in drug development, the chemical purity of starting materials is not merely a quality metric; it is a foundational pillar of a program's success. This compound is a critical building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura coupling reactions to construct complex molecular architectures.[1][2] The presence of impurities—be it residual starting materials, positional isomers, or degradation products—can have profound downstream consequences, impacting reaction yields, introducing toxicological risks, and complicating purification processes.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the stringent purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed, field-proven protocols, and offer a clear-eyed view of the performance trade-offs between these powerful analytical techniques.
The analysis of boronic acids by reversed-phase chromatography presents unique challenges. The boronic acid functional group is prone to dehydration, particularly under analytical conditions, to form a cyclic, trimeric anhydride known as a boroxine.[3] This equilibrium between the monomeric acid and the trimeric boroxine can lead to distorted peak shapes or the appearance of multiple peaks for a single analyte, complicating accurate purity assessment. Therefore, method development must focus on conditions that favor the stable, monomeric form of the acid.
Method A: The Workhorse - Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography is a staple in quality control laboratories due to its robustness and reliability.[4] For the analysis of this compound, a reversed-phase method using a C18 stationary phase is the logical starting point.
Causality Behind Method A Choices:
-
Stationary Phase: An XSelect™ Premier HSS T3 column is chosen. This high-strength silica column provides excellent retention for polar compounds and demonstrates superior stability under the acidic mobile phase conditions required for this analysis. The "T3" designation indicates a trifunctionally bonded C18 phase that is aqueous-stable, preventing phase collapse when using highly aqueous mobile phases.
-
Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is employed. The formic acid serves a critical purpose: by maintaining a low pH (typically around 2.7-3.0), it suppresses the ionization of the carboxylic acid moiety on the analyte. This ensures the molecule is in a single, neutral form, leading to consistent retention and sharp, symmetrical peaks.
-
Detector: UV detection at 254 nm is selected, as the aromatic ring of the analyte possesses a strong chromophore, providing excellent sensitivity for both the parent compound and related aromatic impurities.
Method B: The High-Performer - UPLC-UV
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[5] This fundamental change allows for significantly faster and more efficient separations.[6][7]
Rationale for UPLC Advancement:
The transition from HPLC's 3-5 µm particles to UPLC's <2 µm particles dramatically increases column efficiency.[5] This results in sharper, narrower peaks, which translates directly to higher resolution (the ability to separate closely eluting compounds) and greater sensitivity (taller peaks are easier to detect above baseline noise).[6][8] The trade-off is that pushing a mobile phase through these smaller particles requires much higher system pressures, necessitating specialized UPLC instrumentation.[7][9]
For the purity analysis of this compound, a UPLC method offers a significant boost in throughput and analytical detail, making it ideal for process development and high-volume screening environments.
Performance Comparison: HPLC vs. UPLC
The true measure of an analytical method lies in its performance metrics. The following table provides a direct comparison of the optimized HPLC and UPLC methods for the analysis of this compound, based on typical experimental outcomes.
| Parameter | Method A: HPLC-UV | Method B: UPLC-UV | Rationale for Difference |
| Analysis Time | ~11 minutes | ~3 minutes | UPLC's higher efficiency and flow rates allow for a much faster gradient separation.[6] |
| Resolution | Good | Excellent | Narrower peaks in UPLC lead to improved separation between the main peak and potential impurities.[5] |
| Solvent Consumption | ~11 mL per run | ~2.1 mL per run | Shorter run time and lower flow rates significantly reduce solvent usage and waste.[8] |
| System Backpressure | ~2,500 psi | ~9,500 psi | Pushing mobile phase through sub-2 µm particles generates substantially higher backpressure.[9] |
| Sensitivity (LOQ) | ~0.05% | ~0.01% | Sharper, more concentrated peaks in UPLC provide a better signal-to-noise ratio.[6] |
| Instrumentation Cost | Standard | Higher | UPLC systems require specialized pumps and detectors capable of handling high pressures.[7] |
Advanced Alternative: The Power of Mass Spectrometry (LC-MS)
While UV detection is sufficient for routine purity checks, it cannot identify unknown impurities. For investigational work, such as forced degradation studies or initial batch characterization, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is invaluable. LC-MS provides mass-to-charge ratio data for each eluting peak, enabling the confident identification of impurities and degradation products, a critical step in ensuring the safety and quality of pharmaceutical ingredients.[3][10]
Experimental Workflows and Protocols
A robust analytical method is built upon a well-defined workflow. The following diagram illustrates the logical steps for HPLC/UPLC purity analysis.
Caption: Workflow for HPLC/UPLC Purity Analysis.
Detailed Experimental Protocol: Method A (HPLC-UV)
1. Solution Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
2. Chromatographic Conditions
-
Instrument: HPLC System with PDA/UV Detector (e.g., Waters Arc™ HPLC System).[4]
-
Column: XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 11.0 | 95 | 5 |
3. System Suitability
-
Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
4. Purity Calculation
-
Calculate the percentage of each impurity by the area percent method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Detailed Experimental Protocol: Method B (UPLC-UV)
1. Solution Preparation
-
Solutions are prepared identically to Method A.
2. Chromatographic Conditions
-
Instrument: UPLC System with PDA/UV Detector.
-
Column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm.[3]
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 3.0 | 95 | 5 |
3. System Suitability & Calculation
-
System suitability and calculation are performed as described in Method A.
Conclusion and Recommendations
Both HPLC and UPLC are powerful and appropriate techniques for assessing the purity of this compound.
-
The HPLC method stands as a robust, reliable, and accessible option, perfectly suited for standard quality control labs where throughput is not the primary driver. Its longer run time is offset by its ubiquity and lower instrumentation cost.[4]
-
The UPLC method is the clear choice for environments demanding high throughput, superior resolution, and enhanced sensitivity.[6][8] The significant reduction in analysis time and solvent consumption offers substantial long-term cost and environmental benefits, making it ideal for research, process development, and high-volume QC testing.
Ultimately, the choice between HPLC and UPLC depends on the specific laboratory context, balancing the need for speed and analytical detail against available resources and instrumentation.[7] For critical applications, such as impurity identification and structural elucidation, complementing either technique with mass spectrometry is the authoritative approach.
References
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Alispharm. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.).
- WebofPharma. (2025, December 30). HPLC vs. UPLC. WebofPharma.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline.
- IntechOpen. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. IntechOpen.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Journal of Chromatography A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez LCMS.
- ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Analytical Methods. (n.d.).
- ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. waters.com [waters.com]
- 5. rjptonline.org [rjptonline.org]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. HPLC vs. UPLC [webofpharma.com]
- 8. biomedres.us [biomedres.us]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. pubs.acs.org [pubs.acs.org]
LC-MS method for 2-Borono-4-chlorobenzoic acid analysis
An In-Depth Comparative Guide to LC-MS Methods for 2-Borono-4-chlorobenzoic Acid Analysis
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of method selection, explaining the rationale behind experimental choices and presenting supporting data to guide your analytical strategy.
This compound is a crucial building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are fundamental to the creation of many pharmaceutical compounds and bioactive molecules[1]. Accurate quantification of this and other boronic acids is essential for reaction monitoring, purity assessment of starting materials, and quality control of final products.
However, the analysis of boronic acids by LC-MS presents unique challenges. These molecules are prone to dehydration, leading to the formation of cyclic anhydrides known as boroxines. They can also form dimers and solvent adducts, complicating mass spectra and compromising analytical accuracy[2][3]. Furthermore, their hydrophilic nature can result in poor retention on traditional reversed-phase columns, while their modest ionization efficiency can limit sensitivity.
This guide compares two primary LC-MS strategies to overcome these challenges:
-
Direct High-Throughput Analysis: A rapid approach using optimized mobile phases to analyze the underivatized molecule.
-
Analysis via Derivatization: A method involving chemical modification to enhance stability, chromatographic performance, and detection sensitivity.
Methodology Comparison: Direct Analysis vs. Derivatization
The choice between direct analysis and derivatization hinges on the specific requirements of the assay, such as required sensitivity, sample matrix complexity, and desired throughput.
Method A: Direct Analysis of Underivatized this compound
This approach prioritizes speed and simplicity, making it ideal for high-throughput applications like reaction monitoring. The core principle is to use conditions that suppress the formation of unwanted adducts and promote stable ionization of the target analyte.
-
Scientific Rationale: By avoiding a derivatization step, sample preparation time is significantly reduced, and potential sources of error associated with the chemical reaction are eliminated[3][4]. Success relies on carefully controlling the mobile phase pH and composition to maintain the boronic acid in a stable, ionized form. The use of a high-sensitivity tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures specificity and allows for quantification even at low levels[5].
-
Chromatographic Strategy:
-
Column: A C18 reversed-phase column is typically effective. Columns like the Acquity BEH C18 or Agilent Poroshell HPH C18 have demonstrated successful separation of various boronic acids[2][3][4]. The use of modern columns with advanced surface technology can also mitigate secondary interactions between the analyte and metal surfaces within the HPLC system, improving peak shape and reliability[1].
-
Mobile Phase: A key element for success is the mobile phase. Using a slightly basic mobile phase, such as 10 mM ammonium acetate or 0.1% ammonia in water, helps to deprotonate the acidic boronic acid, promoting its stability and enhancing ionization in negative ESI mode[2][3][4]. Acetonitrile is commonly used as the organic modifier.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode is highly effective for underivatized boronic acids, as it facilitates the formation of the [M-H]⁻ ion[4][6].
-
Detection: Tandem mass spectrometry (MS/MS) in MRM mode provides the highest degree of selectivity and sensitivity, which is crucial for distinguishing the analyte from matrix components and quantifying it at trace levels[5].
-
Method B: Analysis via Derivatization
This strategy is employed when direct analysis fails to meet sensitivity requirements or when the analyte is unstable under typical reversed-phase conditions. Derivatization converts the boronic acid into a more stable, less polar, and more easily ionizable complex.
-
Scientific Rationale: Derivatization with a diol, such as N-methyliminodiacetic acid (MIDA), forms a stable boronate ester[7]. This complex protects the reactive boronic acid moiety, preventing the formation of boroxines. The resulting derivative often exhibits improved retention on reversed-phase columns and can be tailored for enhanced ionization efficiency, leading to significantly lower detection limits[5][7]. While more complex, this approach can be essential for trace-level impurity analysis in final drug substances.
-
Chromatographic Strategy:
-
Column: A standard C18 column is generally suitable for the resulting boronate ester, which is typically more hydrophobic than the parent boronic acid.
-
Mobile Phase: The mobile phase can be simplified to standard acidic conditions, such as 0.1% formic acid in water and acetonitrile, as the stability of the boronic acid is no longer a primary concern.
-
-
Mass Spectrometry:
-
Ionization: The choice of ESI mode (positive or negative) depends on the derivatizing agent used. The goal is to select an agent that imparts a readily ionizable functional group onto the molecule.
-
Detection: MS/MS in MRM mode remains the gold standard for quantitation, providing the necessary selectivity to monitor the specific derivative.
-
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of each method, based on data from published literature for similar boronic acids.
| Parameter | Method A: Direct Analysis | Method B: Analysis via Derivatization | Rationale for Difference |
| Limit of Quantitation (LOQ) | 1.0 µg (general)[2]; 20 ng/mL (1 ppm)[4] | As low as 2-10 pg/mL (for phenylboronic acids)[6]; 1-5 ppm[5] | Derivatization can significantly improve ionization efficiency and reduce matrix effects, leading to lower detection limits. |
| Linearity (R²) | >0.98[2]; >0.99[4] | >0.99 | Both methods can achieve excellent linearity within their respective calibration ranges. |
| Precision (%RSD) | < 2.0%[2] | < 3%[6] | Both methods demonstrate high precision when properly validated. |
| Recovery (%) | 97.1 to 105.7%[2]; 80-120%[4] | 80-120% (typical target) | Acceptable recovery can be achieved with both methods, though it may be more challenging with derivatization due to the extra step. |
| Run Time | As low as 1-7 minutes[2][6] | Typically longer due to the derivatization step, though the LC run can be short. | Direct analysis is inherently faster due to the elimination of the offline derivatization reaction. |
| Sample Prep Complexity | Low (dilute and shoot) | High (requires chemical reaction, potential cleanup) | Derivatization adds significant time and complexity to the sample preparation workflow. |
Experimental Protocols
Recommended Protocol: High-Throughput Direct Analysis
This protocol is recommended for its balance of speed, simplicity, and sensitivity, making it suitable for most routine applications.
1. Reagent and Standard Preparation:
- Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water.
- Mobile Phase B: LC-MS grade Acetonitrile.
- Diluent: 50:50 (v/v) Acetonitrile:Water.
- Stock Solution: Accurately weigh and dissolve this compound in the diluent to create a 1 mg/mL stock solution.
- Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.
2. Sample Preparation:
- For reaction monitoring or purity analysis, accurately dilute the sample with the diluent to fall within the calibration range.
- Filter the final solution through a 0.22 µm syringe filter prior to injection.
3. LC-MS/MS Parameters:
- LC System: UPLC or HPLC system.
- Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
- Column Temperature: 40 °C.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 3.0 | 95 | | 4.0 | 95 | | 4.1 | 5 | | 5.0 | 5 |
- MS System: Tandem Quadrupole Mass Spectrometer.
- Ionization: ESI Negative.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- MRM Transition: For this compound (C₇H₆BClO₄, MW: 200.38), the precursor ion [M-H]⁻ would be m/z 199.4. The product ion would need to be determined by infusing the standard and performing a product ion scan. A likely fragmentation would be the loss of HBO₂ (m/z 43.8), resulting in a product ion of m/z 155.6.
Visualizations: Workflow and Decision Logic
Caption: Workflow for Direct LC-MS/MS Analysis.
Caption: Decision Tree for Method Selection.
References
- Pandiyan, J. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Behrens, L.K. et al. (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. National Institutes of Health.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. ResearchGate.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
- Duval, F. et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Akolgo, G.A. et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. National Institutes of Health.
- ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate.
- Chidella, K.S. et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- North, R. & Eisenbeis, S. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
Sources
- 1. waters.com [waters.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Confirmation of Biphenyls Derived from 2-Borono-4-chlorobenzoic Acid
This guide provides an in-depth comparison of analytical methodologies for the definitive structural confirmation of biphenyl compounds synthesized from 2-Borono-4-chlorobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer a decision-making framework grounded in scientific principles and practical application. We will explore the nuances of spectroscopic and crystallographic techniques, elucidating not just the "how" but the critical "why" behind experimental design for unambiguous structural elucidation.
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis via Suzuki-Miyaura cross-coupling is a cornerstone of modern organic chemistry, prized for its functional group tolerance and high yields.[1][2][3][4] However, the synthesis of a target molecule is only the first step; rigorous structural confirmation is paramount to ensure the integrity of downstream biological and pharmacological studies. This guide will use a representative biphenyl synthesized from this compound to illustrate a multi-faceted approach to structural verification.
The Synthetic Pathway: A Foundation in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the C-C bond between the two aryl rings of our target biphenyls.[1][3][5] This reaction offers a robust and versatile route from this compound and a suitable aryl halide.
Caption: General workflow for the synthesis of biphenyls from this compound via Suzuki-Miyaura coupling.
The choice of palladium source, ligand, base, and solvent system is critical and can influence reaction efficiency and byproduct formation.[6] For instance, the use of bulky, electron-rich phosphine ligands can accelerate the oxidative addition step, which can be sluggish with sterically hindered substrates.[6]
A Multi-Pronged Approach to Structural Confirmation
No single analytical technique provides a complete structural picture. A judicious combination of spectroscopic and, when possible, crystallographic methods is essential for unequivocal confirmation.
Comparative Analysis of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Application to Biphenyls from this compound |
| ¹H NMR | Proton environment, chemical shift, coupling constants (J-values), integration. | Rapid, non-destructive, provides detailed information on proton connectivity. | Can be complex for molecules with many overlapping signals. | Crucial for confirming the presence of both aromatic rings and their substitution patterns. The number of signals, their splitting patterns, and integration values are primary indicators of a successful coupling. |
| ¹³C NMR | Carbon skeleton, chemical shifts of individual carbon atoms. | Complementary to ¹H NMR, confirms the number of unique carbon atoms. | Lower sensitivity than ¹H NMR, requires longer acquisition times. | Confirms the total number of carbons in the biphenyl structure, including the quaternary carbons of the biphenyl linkage and the carboxylic acid. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei (H-H, C-H). | Elucidates complex spin systems and long-range correlations, essential for unambiguous assignment of protons and carbons. | Requires more instrument time and expertise in data interpretation. | COSY confirms neighboring protons on each aromatic ring. HSQC correlates protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) C-H correlations, which are vital for confirming the connectivity between the two aromatic rings. |
| Mass Spectrometry (MS/HRMS) | Molecular weight and fragmentation patterns. | High sensitivity, provides exact molecular formula (HRMS). | Does not provide information on stereochemistry or isomeric substitution patterns. | Essential for confirming the molecular weight of the synthesized biphenyl. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Fragmentation patterns can offer clues about the structure.[7][8] |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, and stereochemistry. | Unambiguous determination of the molecular structure in the solid state.[9][10][11] | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. | Provides the ultimate proof of structure, including the dihedral angle between the phenyl rings, which is a key conformational feature of biphenyls.[12][13] |
Experimental Protocols: A Practical Guide
Synthesis of a Representative Biphenyl: 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid
This protocol details the synthesis of a model biphenyl compound from this compound and 4-bromotoluene.
Materials:
-
This compound
-
4-bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-bromotoluene (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structural Confirmation Workflow
Caption: A systematic workflow for the structural confirmation of synthesized biphenyls.
In-Depth Analysis: Interpreting the Data
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of the product is expected to show distinct signals for the aromatic protons of both rings. The integration of these signals should correspond to the number of protons on each ring. The presence of the carboxylic acid proton will likely be a broad singlet. The ¹³C NMR will confirm the presence of the correct number of carbon atoms.[14][15][16]
2D NMR Spectroscopy: For complex substitution patterns, 2D NMR is indispensable. A COSY spectrum will reveal the coupling network of protons within each aromatic ring. The key experiment for confirming the biphenyl linkage is HMBC (Heteronuclear Multiple Bond Correlation). An HMBC spectrum should show a correlation between the protons on one ring and the quaternary carbon of the other ring at the point of linkage.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the biphenyl product.[17][18] High-resolution mass spectrometry (HRMS) will provide the exact mass, allowing for the determination of the molecular formula with high confidence.
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural evidence.[11][19][20] It will not only confirm the connectivity but also provide precise bond lengths, bond angles, and the dihedral angle between the two aromatic rings. This conformational information can be critical for understanding structure-activity relationships.[9]
Conclusion
The structural confirmation of biphenyls synthesized from this compound requires a comprehensive and logical application of modern analytical techniques. While ¹H NMR and mass spectrometry provide strong initial evidence, a combination of ¹³C NMR, 2D NMR techniques, and HRMS is necessary for unambiguous confirmation. For absolute proof of structure and stereochemistry, single-crystal X-ray crystallography remains the gold standard. By employing the multi-faceted approach detailed in this guide, researchers can ensure the structural integrity of their synthesized biphenyls, providing a solid foundation for subsequent research and development.
References
- BenchChem. (n.d.). Characterization of polyhydroxylated biphenyl compounds.
- McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-biological interactions, 34(3), 257–273.
- Pop, A., Vlase, T., Vlase, G., & Muntean, C. (2010). DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD.
- Clark, G. L., & Pickett, L. W. (1931). An X-Ray Study of Substituted Biphenyls. Journal of the American Chemical Society, 53(1), 167-175.
- Wikipedia. (2024). Biphenyl.
- Haase, W., Paulus, H., & Müller, H. J. (1983). X-ray Studies of Biphenylcyclohexanes in the Solid Crystalline and Liquid Crystalline States. Molecular Crystals and Liquid Crystals, 97(1-4), 131-140.
- ResearchGate. (n.d.). X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S)‐biphenyl‐capped CD 2 a.
- Erickson, M. D., Kelner, L., Bursey, J. T., Rosenthal, D., Zweidinger, R. A., & Pellizzari, E. D. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical mass spectrometry, 7(3), 99–104.
- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1964). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 68(6), 1754-1755.
- National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem.
- Chemistry LibreTexts. (2023). Conformations of Biphenyls.
- ResearchGate. (n.d.). Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation.
- Pearson+. (n.d.). Determining if substituted biphenyls are chiral or not.
- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST WebBook.
- SpectraBase. (n.d.). Biphenyl - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437).
- ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Zhu, W., et al. (2008). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Serbian Chemical Society, 73(10), 941-965.
- BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- ResearchGate. (n.d.). Scheme 1 Synthesis of biphenyls 4a and 4b. Reagents and conditions.
- Gerard, H., Avalos, J., Galland, D., & Volino, F. (1994). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 16(2), 257-269.
- Wikipedia. (2024). Suzuki reaction.
- Frontiers in Pharmacology. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling.
- Wikipedia. (2024). X-ray crystallography.
- Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & medicinal chemistry, 4(5), 659–666.
- Journal of the American Chemical Society. (2002). An X-Ray Study of Substituted Biphenyls.
- Dalal Institute. (n.d.). Optical Activity in Absence of Chiral Carbon (Biphenyls, Allenes and Spiranes).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Biphenyl [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of 2-Borono-4-chlorobenzoic Acid: The Ascendancy of qNMR
In the landscape of pharmaceutical development, the precise and accurate quantification of Active Pharmaceutical Ingredients (APIs) is not merely a regulatory hurdle but the bedrock of product safety and efficacy. 2-Borono-4-chlorobenzoic acid, a vital building block in organic synthesis, demands an analytical methodology that is robust, reliable, and definitive. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques for the assay of this compound, supported by experimental insights and protocols.
The Principle of Absolute Quantification: An Introduction to qNMR
Quantitative NMR (qNMR) operates on a fundamental principle that sets it apart from most other analytical techniques: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][2][3][4] This relationship allows for the direct measurement of the molar ratio between an analyte and a co-dissolved internal standard of known purity, without the need for compound-specific calibration curves that are requisite for methods like HPLC or UV spectroscopy.[1][2] This makes qNMR a primary ratio method of measurement, capable of delivering SI-traceable results that are fundamental to establishing the purity of reference standards and APIs.[4][5][6]
For an API like this compound, where the accuracy of the assay directly impacts dosage and quality control, the absolute nature of qNMR provides a level of analytical certainty that is unparalleled.[7][8]
The qNMR Workflow: A Self-Validating System
The power of qNMR lies in a meticulously planned and executed workflow. Each stage is designed to mitigate potential errors, ensuring the final quantitative result is both accurate and precise. The process can be systematically broken down into four key stages: Method Planning, Sample Preparation, Data Acquisition, and Data Processing.[7]
Experimental Protocol: qNMR Assay of this compound
This protocol outlines the internal standard method, which is recommended for the highest accuracy.[9]
A. Method Planning & Rationale:
-
Analyte: this compound (FW: 200.38 g/mol ). The signals of interest are the aromatic protons, which are distinct and well-resolved.
-
Internal Standard Selection: Maleic acid is an excellent choice.[10] It is stable, non-hygroscopic, possesses a high purity, and has a simple spectrum with a sharp singlet for its two olefinic protons that does not overlap with the aromatic signals of the analyte.[1][10]
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6). This solvent is chosen for its ability to readily dissolve both the acidic analyte and the maleic acid internal standard, ensuring a homogeneous solution critical for accurate integration.[7][10]
B. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial using a calibrated analytical balance. Record the mass precisely.
-
Accurately weigh approximately 10 mg of a certified maleic acid internal standard into the same vial. Record the mass precisely. Causality: Weighing both components into the same vial minimizes transfer errors.
-
Add approximately 0.75 mL of DMSO-d6 to the vial.
-
Securely cap the vial and vortex or sonicate until both the analyte and the internal standard are completely dissolved. Visually inspect for any undissolved particulates.
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
C. Data Acquisition (¹H NMR):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to improve signal dispersion and sensitivity.[7]
-
Temperature: Maintain a constant, controlled temperature (e.g., 298 K) to ensure spectral stability.
-
Shimming: Perform automated or manual shimming to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.
-
Pulse Program: Use a simple, single-pulse program (e.g., 'zg' on Bruker instruments).[7]
-
Key Parameters for Quantification:
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and standard signals being quantified. A conservative value of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration. Causality: An inadequate relaxation delay is a common source of error, leading to signal saturation and underestimation of the integral area.[1]
-
Pulse Width: Use a calibrated 90° pulse width to ensure uniform excitation across the entire spectrum.[11]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks chosen for quantification.[11] This is crucial for integration precision.
-
D. Data Processing and Purity Calculation:
-
Apply a zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N without significantly distorting the lineshape.
-
Carefully perform phase correction and baseline correction across the entire spectrum to ensure accurate integration.
-
Integrate the well-resolved, non-overlapping signal for this compound (e.g., an aromatic proton singlet or doublet) and the singlet for the two olefinic protons of maleic acid.
-
Calculate the purity (Purityₓ) of the analyte using the following formula[7][12]:
Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
ₓ: Analyte (this compound)
-
ₛₜₐ: Internal Standard (Maleic acid)
-
Comparative Analysis: qNMR vs. Alternative Techniques
While qNMR offers a direct path to absolute quantification, other methods are often employed. However, for boronic acids, these alternatives present unique challenges.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of boronic acids can be complicated. These compounds may exhibit poor retention on standard reversed-phase columns and can undergo on-column hydrolysis or form boroxines.[13][14] Successful methods often require specialized columns, ion-pairing reagents, or post-column derivatization to achieve sensitive and selective detection, adding complexity to method development and validation.[15][16][17]
-
Gas Chromatography (GC): Due to their high polarity and low volatility, boronic acids are generally unsuitable for direct GC analysis.[14][18] A derivatization step is typically required to convert the analyte into a more volatile and thermally stable form, which introduces additional sample preparation steps and potential sources of error.[19]
-
Acid-Base Titration: As a very weak acid, direct titration of boric acid (and by extension, boronic acids) is not feasible.[20][21] The method requires the addition of a polyol, such as mannitol, to form a stronger ester-acid complex, which can then be titrated with a strong base.[22][23] While established, this method lacks the specificity of spectroscopic or chromatographic techniques and can be susceptible to interference from other acidic or basic impurities.
Performance Characteristics at a Glance
The following table summarizes the objective performance comparison of these analytical techniques for the assay of this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS (with Derivatization) | Potentiometric Titration |
| Principle | Absolute (Primary Ratio) | Comparative | Comparative | Stoichiometric |
| Calibration | Not required[1][2] | Required (Analyte-specific) | Required (Analyte-specific) | Titrant standardization required |
| Specificity | Very High (Structure-based) | High (Separation-based) | Very High (Mass-based) | Low to Moderate |
| Accuracy | Excellent (<1% RSD typical)[24] | Good to Excellent | Excellent | Good |
| Precision | Excellent (<1% RSD typical)[24] | Excellent | Excellent | Good |
| Sample Prep | Simple (Weigh & Dissolve) | Moderate (Filtration, Dilution) | Complex (Derivatization) | Moderate (Mannitol addition) |
| Analysis Time | ~15 min/sample[2] | 10-30 min/sample | 20-40 min/sample | 10-20 min/sample |
| Destructive? | No[1][25] | Yes | Yes | Yes |
| Key Advantage | No analyte reference standard needed | High throughput, widely available | High sensitivity for trace analysis | Low instrument cost |
| Key Limitation | Lower sensitivity than MS[1][26] | Method development can be complex | Derivatization adds complexity | Lack of specificity |
Conclusion: Why qNMR is the Authoritative Choice
For the definitive assay of this compound, quantitative NMR emerges as the superior methodology. Its fundamental advantage lies in its ability to perform absolute quantification using a single, well-characterized internal standard, thereby eliminating the need to procure or synthesize a high-purity reference standard of the analyte itself.[24][27] This is a significant benefit in early-stage drug development when such standards may be scarce or unavailable.
The non-destructive nature of the technique preserves the sample for further analysis, while the structural information inherent in the NMR spectrum simultaneously confirms the identity of the analyte, providing a two-in-one (qualitative and quantitative) analysis.[8] While techniques like HPLC and GC have their place, the inherent complexities associated with analyzing boronic acids make qNMR the more direct, robust, and scientifically rigorous choice for establishing an authoritative purity value for this compound.
References
- Vertex AI Search. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
- ResearchGate. (2017). QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy?.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
- AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
- National Institutes of Health (NIH). (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
- Duval, F. L., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- BIPM. (n.d.). qNMR.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Marinenko, G., & Champion, C. E. (n.d.). High-precision coulometric titrations of boric acid.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
- FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Quantitative NMR (qNMR).
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Taylor & Francis Online.
- Pazenok, S., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed.
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
- AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy.
- Duval, F. L., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Hach. (n.d.). Boric Acid.
- Metrohm. (n.d.). Potentiometric and thermometric determination of boric acid.
- ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS.
- ResearchGate. (2025). The Acid-Base Titration of a Very Weak Acid: Boric Acid.
- Azevedo, M. C. C., & Cavaleiro, A. M. V. (n.d.). The Acid–Base Titration of a Very Weak Acid: Boric Acid. Journal of Chemical Education.
- JEOL Ltd. (n.d.). System Validation in Quantitative NMR.
- ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Pauli, G. F., et al. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.
- Emery Pharma. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
- Chromatography Forum. (2018). Analysis of Boronic Acid and Identified Boranes.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- SIELC Technologies. (2018). 4-Bromo-2-chlorobenzoic acid.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-chlorobenzoic acid 97 936-08-3.
- ChemicalBook. (n.d.). This compound Product Description.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid.
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for 4-Amino-2-chlorobenzoic Acid: A Comparative Guide.
- Chemsrc. (2025). 2-Bromo-4-chlorobenzoic acid.
- Benchchem. (n.d.). Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices.
- Chem-Impex. (n.d.). 4-Bromo-2-chlorobenzoic acid.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. azom.com [azom.com]
- 3. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. qNMR - BIPM [bipm.org]
- 6. usp.org [usp.org]
- 7. emerypharma.com [emerypharma.com]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. enfsi.eu [enfsi.eu]
- 13. tandfonline.com [tandfonline.com]
- 14. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. research.wur.nl [research.wur.nl]
- 17. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. cdn.hach.com [cdn.hach.com]
- 23. metrohm.com [metrohm.com]
- 24. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. azooptics.com [azooptics.com]
- 27. enovatia.com [enovatia.com]
A Researcher's Guide to 2-Borono-4-chlorobenzoic Acid: A Comparative Analysis for Synthetic Strategy
For Immediate Release
In the intricate world of synthetic chemistry, particularly in the highly utilized Suzuki-Miyaura cross-coupling reaction, the selection of the boronic acid partner is a critical decision that dictates reaction efficiency, yield, and scope. This guide offers an in-depth comparison of 2-Borono-4-chlorobenzoic acid with other boronic acids, providing researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed strategic decisions in their synthetic endeavors.
The Unique Profile of this compound
This compound is a trifunctional reagent characterized by a specific arrangement of substituents that imparts a unique reactivity profile. The ortho-boronic acid group, the para-chloro atom, and the benzoic acid moiety each play a distinct role:
-
The ortho-Carboxy Group: This group can influence the reaction through steric hindrance and by altering the electronic properties of the boronic acid. It may also participate in intramolecular interactions that can either facilitate or hinder the catalytic cycle.
-
The para-Chloro Substituent: As an electron-withdrawing group, the chloro atom decreases the electron density of the phenyl ring, which can impact the transmetalation step of the Suzuki-Miyaura reaction.
-
The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura coupling, enabling the formation of a new carbon-carbon bond.
The interplay of these three groups results in a reagent with a nuanced reactivity that can be advantageous in certain synthetic contexts, but may also present challenges such as a propensity for protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2]
Comparative Performance in Suzuki-Miyaura Coupling
To objectively assess the performance of this compound, a comparative analysis with other structurally related boronic acids is essential. The following table summarizes the expected relative performance based on established principles of reactivity in Suzuki-Miyaura coupling. The data is a qualitative guide compiled from various sources and should be considered in the context of specific reaction conditions.
| Boronic Acid | Key Structural Features | Expected Reactivity | Potential Challenges |
| This compound | ortho-carboxy (EWG), para-chloro (EWG) | Moderate to Good | Protodeboronation, steric hindrance from ortho group.[1][3] |
| Phenylboronic acid | Unsubstituted | Baseline | Standard reactivity. |
| 4-Chlorophenylboronic acid | para-chloro (EWG) | Good | Electron-withdrawing group can slow transmetalation. |
| 2-Carboxyphenylboronic acid | ortho-carboxy (EWG) | Moderate | High susceptibility to protodeboronation.[1] |
| 4-Methoxyphenylboronic acid | para-methoxy (EDG) | Excellent | Electron-donating group accelerates transmetalation. |
| Mesitylboronic acid | ortho, ortho, para-trimethyl (EDG, Sterically hindered) | Slow | Severe steric hindrance can impede coupling.[3] |
Insights into Reactivity:
-
Electronic Effects: Electron-donating groups (EDGs) like methoxy generally increase the nucleophilicity of the aryl group, facilitating the transmetalation step and accelerating the overall reaction rate.[4] Conversely, electron-withdrawing groups (EWGs) such as chloro and carboxylic acid reduce the electron density, which can hinder this crucial step.[4]
-
Steric Hindrance: Substituents in the ortho position can sterically encumber the boronic acid, making it more difficult for the palladium catalyst to approach and for transmetalation to occur.[3] This is particularly evident with bulky groups like in mesitylboronic acid.
-
Protodeboronation: Boronic acids with ortho-substituents, especially those containing acidic protons like a carboxylic acid, can be more susceptible to protodeboronation, particularly under basic reaction conditions.[1][3] This side reaction consumes the starting material and reduces the yield of the desired product.[1][2]
Experimental Validation: A Protocol for Comparative Analysis
To provide a practical framework for evaluation, the following is a robust, step-by-step protocol for the Suzuki-Miyaura coupling of a generic aryl bromide with a boronic acid. This protocol can be used to systematically compare the performance of this compound with other alternatives.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In the flame-dried Schlenk flask, combine the aryl bromide, the selected boronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for a wide range of Suzuki-Miyaura couplings. For more challenging or sterically hindered substrates, more advanced catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary.[5][6]
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7] The choice of base can significantly impact the reaction outcome, and milder bases like K₃PO₄ or Cs₂CO₃ are often employed to minimize side reactions like protodeboronation.[1]
-
Solvent: A mixture of an organic solvent like dioxane or THF with water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Visualizing the Core Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Conclusion and Strategic Recommendations
This compound offers a unique combination of functional groups that can be leveraged for the synthesis of complex molecular architectures. Its reactivity is a balance between the deactivating effects of the chloro and carboxyl groups and the potential for steric interactions at the ortho position.
Researchers should consider the following when selecting a boronic acid:
-
For rapid and high-yielding couplings with unhindered substrates, boronic acids with electron-donating groups are often the preferred choice.
-
When significant steric hindrance is present on either coupling partner, specialized, highly active palladium catalysts with bulky ligands are often required to achieve reasonable yields.[5][8]
-
For substrates prone to protodeboronation, such as many ortho-substituted boronic acids, careful optimization of the base and reaction temperature is critical.[1] The use of boronic esters, such as MIDA boronates, can also be an effective strategy to mitigate this side reaction by slowly releasing the boronic acid into the reaction mixture.[9][10][11]
By understanding the interplay of electronic and steric effects, and by employing robust experimental protocols, researchers can effectively utilize this compound and its counterparts to achieve their synthetic goals.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid. BenchChem.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Protodeboronation of (Hetero)
- minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. BenchChem.
- Protodeboron
- Carboxylic Acid Reactivity. MSU chemistry.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Suzuki reaction. Wikipedia.
- A Comparative Analysis of the Reactivity of 2-Borono-4,5-dimethoxybenzoic Acid in Suzuki-Miyaura Coupling. BenchChem.
- Suzuki Coupling. Organic Chemistry Portal.
- The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.
- Photocatalytic direct borylation of carboxylic acids. PMC - PubMed Central - NIH.
- How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of Chlorophenylboronic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1] Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organohalides, is preeminent.[2] Phenylboronic acids, as key coupling partners, are foundational reagents. However, the reactivity of substituted phenylboronic acids is not uniform; it is a nuanced interplay of electronic and steric factors dictated by the nature and position of the substituent.
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-chlorophenylboronic acid isomers. Moving beyond a simple datasheet, we will dissect the underlying chemical principles that govern their behavior in the context of the Suzuki-Miyaura reaction, supported by mechanistic insights and a practical experimental framework. Our objective is to equip you with the predictive understanding necessary to select the appropriate isomer and optimize reaction conditions for your specific synthetic target.
The Decisive Factors: Electronic and Steric Effects
The reactivity of a chlorophenylboronic acid isomer in a Suzuki-Miyaura coupling is primarily governed by two intrinsic properties: the electronic influence of the chlorine substituent on the boronic acid's Lewis acidity and the steric hindrance around the boron center. These factors most critically impact the transmetalation step of the catalytic cycle.[3][4]
Electronic Effects: A Tale of Two Forces
The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the phenyl ring through the sigma bond framework. This effect is strongest at the carbon atom directly attached to the chlorine and diminishes with distance.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This donates electron density, primarily at the ortho and para positions.
The net electronic effect at any given position is a balance of these two forces. For halogens, the inductive effect is generally stronger than the resonance effect. This withdrawal of electron density increases the Lewis acidity of the boronic acid group, which can facilitate the formation of the key boronate intermediate required for transmetalation.[5][6]
-
para-Isomer: The electron-withdrawing inductive effect (-I) outweighs the electron-donating resonance effect (+M). This results in a more Lewis-acidic boron atom and an electron-deficient phenyl ring, which is generally favorable for the transmetalation step.
-
meta-Isomer: The resonance effect does not operate at the meta position. Therefore, the strong inductive effect (-I) dominates, significantly withdrawing electron density from the ring and enhancing the boron's Lewis acidity.
-
ortho-Isomer: Like the para position, the ortho position is influenced by both -I and +M effects. However, the proximity of the substituent introduces a powerful new factor: steric hindrance.
Steric Hindrance: The Ortho Effect
For the ortho-chlorophenylboronic acid, the chlorine atom is positioned directly adjacent to the boronic acid group. This spatial proximity creates significant steric bulk, which can impede the approach of the boronic acid to the palladium center during the transmetalation step.[7][8] This steric clash can dramatically slow the reaction rate, often overriding any favorable electronic effects. In some cases, intramolecular hydrogen bonding between the chlorine and the B(OH)₂ group can also influence the molecule's conformation and reactivity.[9]
The interplay of these effects is visually summarized below.
Caption: Factors influencing the reactivity of chlorophenylboronic acid isomers.
Comparative Reactivity Summary
While precise kinetic data depends heavily on the specific reaction partners, catalyst, and conditions, a general reactivity trend can be established based on the principles discussed.
| Isomer | Key Steric Factor | Net Electronic Effect | Predicted Relative Reactivity | Rationale |
| para | None | Strong electron withdrawal (-I > +M) | Highest | Exhibits strong, favorable electronic activation for transmetalation without any steric penalty. |
| meta | None | Very strong electron withdrawal (-I only) | High | Strong electronic activation and no steric hindrance make it a highly reactive partner. |
| ortho | High | Strong electron withdrawal (-I > +M) | Lowest | Severe steric hindrance around the reaction center typically overrides the favorable electronic effects, making it the most challenging isomer to couple.[7][8] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rationalizing the isomers' behavior. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The reactivity differences among the chlorophenylboronic acid isomers primarily manifest in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a robust framework for coupling an aryl bromide with 4-chlorophenylboronic acid. It is designed to be a self-validating system where careful execution and monitoring will lead to predictable outcomes. The same conditions can be applied to the ortho and meta isomers to directly compare their reactivity.
Objective: To synthesize 4-chloro-1,1'-biphenyl via Suzuki-Miyaura coupling.
Materials:
-
Bromobenzene (1.0 equiv)
-
4-Chlorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.5 equiv), finely ground
-
Toluene (5 mL per mmol of bromobenzene)
-
Deionized Water (1 mL per mmol of bromobenzene)
-
Reaction vessel (e.g., Schlenk flask) with condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Justification of Reagents:
-
Boronic Acid Pre-treatment: Commercially available boronic acids can contain significant amounts of their anhydride trimers (boroximes), which are less reactive.[10] For optimal and reproducible results, it is highly recommended to recrystallize the boronic acid from hot water before use.[10]
-
Catalyst System: Pd(OAc)₂ with PPh₃ forms a Pd(0) species in situ. Phosphine ligands like PPh₃ are crucial; they stabilize the palladium center, increase electron density to facilitate oxidative addition, and their bulkiness promotes the final reductive elimination step.[2]
-
Base: K₂CO₃ is a common, cost-effective base. Its role is critical: it reacts with the boronic acid to form the more nucleophilic tetrahedral boronate anion, [ArB(OH)₃]⁻, which is the active species in the transmetalation step.[2][3][11]
-
Solvent System: The toluene/water biphasic system is effective for dissolving the organic substrates and the inorganic base, facilitating the interaction of all components at the phase interface.
Step-by-Step Procedure:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add potassium carbonate (2.5 equiv) and 4-chlorophenylboronic acid (1.2 equiv).
-
Inerting: Seal the flask, and subject it to three cycles of evacuating and backfilling with an inert gas (Nitrogen or Argon). This is critical to prevent oxygen from deactivating the palladium catalyst.
-
Solvent/Substrate Addition: Under a positive flow of inert gas, add toluene, deionized water, and bromobenzene (1.0 equiv) via syringe.
-
Degassing: Vigorously stir the mixture and bubble inert gas through the solution for 15-20 minutes to remove any residual dissolved oxygen.
-
Catalyst Loading: While maintaining a positive inert gas flow, briefly remove the stopper and add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv). Immediately seal the flask and attach a condenser.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The biphasic mixture should be agitated sufficiently to ensure efficient mixing.
-
Monitoring: Track the consumption of the limiting reagent (bromobenzene) using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction is typically complete within 4-12 hours. When comparing isomers, a lower reaction time for the para and meta isomers is expected, while the ortho isomer may show significantly slower conversion or require more forcing conditions.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-1,1'-biphenyl.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The choice of a chlorophenylboronic acid isomer is a critical decision in synthesis design. While all three isomers can participate in Suzuki-Miyaura coupling, their reactivities differ substantially. The para- and meta-isomers are generally highly reactive due to favorable electronic effects and a lack of steric hindrance. In contrast, the ortho-isomer is often significantly less reactive due to a pronounced steric effect that impedes the crucial transmetalation step. This predictive framework, grounded in the fundamental principles of physical organic chemistry, allows researchers to anticipate challenges, select optimal reagents, and design more efficient and successful synthetic strategies.
References
- Nowak, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
- Nowak, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides... [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Fine Chemicals: Applications of 4-Chlorophenylboronic Acid. [Link]
- ResearchGate. (2025). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
- Google Patents. (n.d.). CN111004262A - Synthetic method of p-chlorophenylboronic acid.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- eScholarship.org. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. [Link]
- National Center for Biotechnology Information. (2022).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1... [Link]
- PubMed Central. (n.d.).
- ResearchGate. (2025). Which Is Reactive in Alkaline Solution, Boronate Ion or Boronic Acid? Kinetic Evidence for Reactive Trigonal Boronic Acid in an Alkaline Solution. [Link]
- ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- ACS Publications. (2022).
- PubMed. (2022). Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Borono-4-chlorobenzoic Acid and 3-Borono-4-chlorobenzoic Acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient construction of complex biaryl structures.[1][2] However, not all boronic acids exhibit the same reactivity. The subtle placement of substituents on the phenyl ring can dramatically influence reaction outcomes. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 2-Borono-4-chlorobenzoic acid and 3-Borono-4-chlorobenzoic acid, offering insights for researchers, scientists, and drug development professionals to inform their synthetic strategies.
Structural and Electronic Properties: A Tale of Two Isomers
The fundamental difference between this compound and its 3-borono counterpart lies in the relative positions of the boronic acid [-B(OH)₂] and carboxylic acid [-COOH] groups. This seemingly minor variation has profound implications for the electronic and steric environment of the carbon-boron bond, the critical site of reaction.
| Property | This compound | 3-Borono-4-chlorobenzoic acid |
| CAS Number | 874290-67-2[3] | 145240-37-3 |
| Molecular Formula | C₇H₆BClO₄[3] | C₇H₆BClO₄ |
| Molecular Weight | 200.38 g/mol [3] | 200.38 g/mol |
| Melting Point | 236-238 °C[3] | >300 °C |
| pKa (Predicted) | ~3.5 - 4.0 | ~3.8 - 4.2 |
Note: Experimental pKa values can vary based on the determination method and solvent system. The predicted values are based on the electronic effects of the substituents.
The key to understanding the reactivity differences lies in two primary factors:
-
Steric Hindrance: In this compound, the boronic acid group is situated in the ortho position relative to the bulky carboxylic acid group. This proximity creates significant steric hindrance around the boron center.[4][5] This steric congestion can impede the approach of the palladium catalyst, a necessary step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle.[2] In contrast, the meta positioning of the boronic acid group in the 3-isomer results in a much less sterically encumbered environment.
-
Electronic Effects: Both isomers possess a chlorine atom and a carboxylic acid group, which are electron-withdrawing groups (EWGs). EWGs decrease the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boronic acid.[6][7] This enhanced acidity can facilitate the formation of the boronate species required for transmetalation. However, the proximity of the ortho-carboxylic acid in the 2-isomer can also lead to intramolecular interactions that may influence reactivity in a complex manner.
Reactivity in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is the most common application for these reagents, and it serves as an excellent platform for comparing their reactivity. The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2][8] The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step and is highly sensitive to the steric and electronic nature of the boronic acid.
This compound:
Due to the significant steric hindrance from the adjacent carboxylic acid group, this isomer is generally expected to exhibit lower reactivity in Suzuki-Miyaura couplings.[5][9] The bulky substituent can slow down the rate of transmetalation by sterically shielding the boron atom from the palladium complex. Furthermore, the ortho-carboxylic acid is prone to a side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[6][10] This side reaction is often more pronounced with sterically hindered and electron-deficient arylboronic acids.
3-Borono-4-chlorobenzoic acid:
In contrast, the 3-isomer is anticipated to be more reactive. The boronic acid group is less sterically hindered, allowing for more facile approach of the palladium catalyst and a faster rate of transmetalation.[9] While still an electron-deficient system, the reduced steric bulk generally leads to higher yields and cleaner reactions compared to its ortho-substituted counterpart.
Experimental Protocol: A Head-to-Head Comparison
To provide a practical framework for evaluating the reactivity of these two isomers, the following is a detailed protocol for a comparative Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, where the direct comparison of yields under identical conditions provides a clear measure of relative reactivity.
Objective: To compare the reaction yield of this compound and 3-Borono-4-chlorobenzoic acid in a Suzuki-Miyaura coupling with a model aryl bromide.
Materials:
-
This compound
-
3-Borono-4-chlorobenzoic acid
-
4-Bromotoluene (or other suitable aryl bromide)
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow Diagram:
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 874290-67-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. aablocks.com [aablocks.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
A Head-to-Head Battle of Halogens: 2-Borono-4-chlorobenzoic Acid vs. 2-Borono-4-fluorobenzoic Acid in Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide to Selecting the Optimal Boronic Acid for Biaryl Carboxylic Acid Synthesis
In the intricate world of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan, forging carbon-carbon bonds with remarkable efficiency to construct complex molecular architectures.[1][2][3][4][5] The biaryl carboxylic acid motif, in particular, is a privileged scaffold found in numerous blockbuster drugs and advanced materials. The choice of the boronic acid reagent is a critical parameter that dictates the success of these syntheses. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 2-Borono-4-chlorobenzoic acid and 2-Borono-4-fluorobenzoic acid . We will delve into their reactivity, supported by established electronic principles, and provide detailed experimental protocols to guide researchers in making an informed selection for their specific synthetic challenges.
The Contenders: A Physicochemical Overview
At first glance, the two molecules appear remarkably similar, differing only by a single halogen atom at the para position to the boronic acid. However, this seemingly minor change has significant implications for their electronic properties and, consequently, their performance in the palladium-catalyzed cross-coupling cycle.
| Property | This compound | 2-Borono-4-fluorobenzoic acid |
| Structure | ||
| CAS Number | 874290-67-2 | 131748-95-3 |
| Molecular Formula | C₇H₆BClO₄ | C₇H₆BFO₄ |
| Molecular Weight | 200.39 g/mol | 183.93 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
The Decisive Factor: Electronic Effects in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The electronic nature of the substituents on the arylboronic acid primarily influences the transmetalation step, which is often rate-determining. In this step, the aryl group is transferred from the boron atom to the palladium center.
The reactivity of the boronic acid is a delicate balance between two opposing electronic effects of the halogen substituent:
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and pull electron density away from the aromatic ring through the sigma bond network. This effect deactivates the ring, making the aryl group less nucleophilic and potentially slowing down the transmetalation step. Fluorine is more electronegative than chlorine, exerting a stronger inductive effect.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the halogen atom can be donated back to the aromatic ring through pi-conjugation. This effect increases the electron density on the ring, enhancing its nucleophilicity. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of the carbon atoms in the benzene ring compared to the larger 3p orbitals of chlorine. Consequently, the +M effect is more pronounced for fluorine than for chlorine.
In the para position, these two effects are in direct opposition. For fluorine , the strong -I and significant +M effects nearly cancel each other out.[8] For chlorine , the -I effect is weaker than fluorine's, but its +M effect is also considerably weaker. The net result is that both substituents are electron-withdrawing, but the overall electron-withdrawing effect of chlorine at the para position is slightly stronger than that of fluorine.
This leads to a nuanced prediction of reactivity:
-
2-Borono-4-fluorobenzoic acid: The slightly lower net electron-withdrawing nature of the fluorine substituent (due to its stronger +M effect) should render the aryl ring slightly more electron-rich compared to the chloro-substituted analog. This would suggest a potentially faster rate of transmetalation.
-
This compound: The stronger net electron-withdrawing character of the chlorine substituent is expected to make the aryl ring more electron-deficient, potentially leading to a slower transmetalation step.
However, the acidity of the boronic acid can also play a role. Electron-withdrawing groups increase the Lewis acidity of the boron center, which can facilitate the formation of the boronate complex required for transmetalation. Studies have shown that the acidity of fluorinated phenylboronic acids is increased, particularly with ortho-substituents, but this effect is less pronounced from the para position.[9]
Given these competing factors, a definitive prediction of reactivity without direct experimental comparison is challenging. However, based on the principle that increased nucleophilicity of the aryl group generally accelerates transmetalation, 2-borono-4-fluorobenzoic acid may exhibit slightly higher reactivity and yields under identical conditions .
Experimental Protocols and Performance Data
Representative Reaction:
Figure 1: Representative Suzuki-Miyaura coupling of 2-borono-4-halobenzoic acids with 4-bromoanisole.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol employs a highly active Buchwald-type palladacycle precatalyst (XPhos Pd G2), which is known for its efficiency in coupling sterically hindered and electronically challenging substrates.[11][][13][14]
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), XPhos Pd G2 (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of 2-Borono-4-fluorobenzoic Acid
This protocol utilizes the same robust conditions as for the chloro-analog to allow for a theoretical comparison of performance.
Materials:
-
2-Borono-4-fluorobenzoic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and heating plate/oil bath
Procedure:
The procedure is identical to that described in Protocol 1, with 2-borono-4-fluorobenzoic acid used in place of its chloro-substituted counterpart.
Visualization of Key Concepts
To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for reagent selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting the boronic acid coupling partner.
Conclusion and Recommendations
Both this compound and 2-borono-4-fluorobenzoic acid are valuable and effective reagents for the synthesis of biaryl carboxylic acids via the Suzuki-Miyaura cross-coupling reaction. The choice between them may depend on the specific requirements of the synthesis, including the nature of the coupling partner and the desired reaction kinetics.
-
2-Borono-4-fluorobenzoic acid is predicted to be slightly more reactive due to the more effective resonance donation of fluorine's lone pairs, which increases the nucleophilicity of the transferring aryl group. This may translate to higher yields or the ability to use milder reaction conditions.
-
This compound remains an excellent choice, particularly given its commercial availability and successful application in numerous synthetic routes. Its slightly more electron-deficient nature might require more robust catalytic systems or slightly more forcing conditions compared to its fluoro-analog, but it is a reliable and cost-effective option.
For challenging couplings involving electron-poor or sterically hindered aryl halides, starting with 2-borono-4-fluorobenzoic acid may provide a slight advantage. However, for most standard transformations, both reagents are expected to perform well under optimized conditions, such as those detailed in the provided protocols. Ultimately, the optimal choice should be determined empirically through reaction screening and optimization in the context of the specific substrates and desired outcomes of the research program.
References
- Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., & Karuvalam, R. P. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707. [Link]
- Liu, W., Zhou, X., Mei, G., & Liu, S. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-189. [Link]
- Jadhav, S. A., Patil, R. H., & Salunkhe, R. B. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 77–88. [Link]
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893-1933. [Link]
- Wang, X., Yang, Y., & Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
- Antemir, A., Zand, N., Kianfar, F., Gunning, P., Kotha, A. K., & Whitfield, C. (2011). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Tetrahedron, 67(4), 758-765. [Link]
- Das, B., Nath, S., & Saikia, L. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(25), 17897-17904. [Link]
- Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2)
- Roy, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II)
- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. NIH. [Link]
- Dąbrowski, M., & Jurczak, J. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Langer, P., & Dindar, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]
- Bak, J., et al. (2019). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
- Doucet, H., & Santelli, M. (2021). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
- Szostak, M., & Shi, S. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
- Cerra, S., & Vitale, P. (2019). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Cosimi, E., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Gáti, T., et al. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.
- El-faham, A., & El-hady, D. (2019). Microwave-Assisted Palladium-Catalyzed Cross- Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar. [Link]
- Kumar, A., et al. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. NIH. [Link]
- Various Authors. (2014). Why is p-chloro phenol more acidic than p-flouro phenol? Quora. [Link]
- Strassner, T., et al. (2014). Electronic Effects of para-Substitution on the Melting Points of TAAILs.
- Guella, G., et al. (2019).
Sources
- 1. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quora.com [quora.com]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nasc.ac.in [nasc.ac.in]
- 13. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
2-Borono-4-chlorobenzoic acid vs 4-Bromo-2-chlorobenzoic acid reactivity
An In-Depth Guide to the Comparative Reactivity of 2-Borono-4-chlorobenzoic Acid and 4-Bromo-2-chlorobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, substituted benzoic acids serve as indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among these, This compound and 4-Bromo-2-chlorobenzoic acid are two key reagents, frequently employed in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. While structurally similar, their reactivity profiles are fundamentally distinct, dictated by the nature of their key functional groups—a boronic acid versus a bromine substituent.
This guide provides a comprehensive analysis of the reactivity of these two compounds, grounded in mechanistic principles and supported by experimental evidence. We will explore their distinct roles in the context of the Suzuki-Miyaura reaction, dissect the electronic and steric factors governing their performance, and provide validated experimental protocols for their application.
Theoretical Framework: Understanding Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (the nucleophile) with an organohalide (the electrophile) in the presence of a palladium catalyst and a base.[4][5] The reactivity of each partner is governed by its ability to efficiently participate in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
The Organohalide (Electrophile): The reaction is initiated by the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond. The rate of this step is highly dependent on the bond dissociation energy of the C-X bond, following the general trend: C-I > C-Br >> C-Cl .[6][7] Therefore, aryl iodides and bromides are significantly more reactive than aryl chlorides, which often require more forcing conditions or specialized, highly active catalyst systems.[6][8]
-
The Organoboron Reagent (Nucleophile): The organoboron compound, after activation by a base to form a more nucleophilic "ate" complex, transfers its organic group to the palladium center in the transmetalation step.[9][10] The efficiency of this step is influenced by the electronic nature of the boronic acid. Electron-withdrawing groups (EWGs) on the aromatic ring can decrease the nucleophilicity of the ipso-carbon, potentially slowing the rate of transmetalation, whereas electron-donating groups (EDGs) can accelerate it.[11][12]
Structural and Role Comparison
A critical point of understanding is that This compound and 4-Bromo-2-chlorobenzoic acid do not compete for the same role in a Suzuki-Miyaura coupling. They are complementary partners.
Caption: Molecular structures and roles of the two compounds.
Reactivity Analysis
4-Bromo-2-chlorobenzoic acid: The Electrophilic Partner
The primary determinant of reactivity for this molecule is the presence of two different halogen substituents: bromine at the 4-position and chlorine at the 2-position.
-
Chemoselectivity: In a palladium-catalyzed cross-coupling reaction, the oxidative addition will occur selectively at the more reactive C-Br bond.[6][13] The C-Cl bond is substantially stronger and less reactive, meaning it will typically remain intact under standard Suzuki-Miyaura conditions used for aryl bromides.[14] This inherent chemoselectivity is a powerful synthetic tool, allowing for the bromine to be coupled first, leaving the chlorine available for a subsequent, more demanding coupling reaction if desired.
-
Electronic and Steric Effects:
-
The carboxylic acid (-COOH) and the chlorine atom are both electron-withdrawing groups, which increases the electrophilicity of the aromatic ring and facilitates the rate-limiting oxidative addition step.[12]
-
However, the chlorine atom ortho to the carboxylic acid introduces significant steric hindrance. This can potentially slow the reaction and may necessitate the use of bulky phosphine ligands to promote efficient catalysis.[8]
-
This compound: The Nucleophilic Partner
As the organoboron component, its reactivity is centered on the transmetalation step.
-
Electronic Effects: This molecule contains two strong electron-withdrawing groups: the boronic acid (-B(OH)₂) itself (which acts as a Lewis acid) and the chloro and carboxylic acid substituents.[15] These groups decrease the electron density on the aromatic ring. This reduced nucleophilicity of the ipso-carbon (the carbon attached to boron) can make the transmetalation step more challenging compared to electron-rich or neutral arylboronic acids.[16]
-
Side Reactions: Boronic acids are susceptible to a key side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[17] This is often promoted by high temperatures and aqueous basic conditions. The electron-deficient nature of this particular boronic acid can make it more prone to this decomposition pathway.
The distinct roles of these molecules are best visualized within the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle showing the distinct entry points.
Quantitative Data & Experimental Protocols
While a direct head-to-head reaction between these two specific molecules is not applicable, we can summarize the general conditions required for each type of substrate to achieve high yields in a typical Suzuki-Miyaura coupling.
| Parameter | 4-Bromo-2-chlorobenzoic acid (as Electrophile) | This compound (as Nucleophile) | Rationale |
| Typical Partner | An aryl- or vinylboronic acid | An aryl- or vinyl bromide/iodide | Complementary roles in the Suzuki coupling. |
| Catalyst (Pd Source) | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective palladium precatalysts.[8] |
| Ligand | PPh₃, SPhos, RuPhos | PPh₃, dppf, SPhos | PPh₃ is standard for reactive bromides. Bulky, electron-rich ligands like SPhos can overcome steric hindrance and improve rates.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, KF | Base is required to activate the boronic acid and for the metathesis step.[9] K₃PO₄ is often effective for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane/H₂O, Toluene/H₂O | Biphasic solvent systems are common and effective for Suzuki reactions.[9] |
| Temperature | 80 - 110 °C | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Key Challenge | Potential steric hindrance from ortho-Cl. | Protodeboronation; reduced nucleophilicity. | These factors can lead to sluggish reactions or byproduct formation.[8][17] |
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a template for coupling an aryl halide (like 4-Bromo-2-chlorobenzoic acid) with an arylboronic acid.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl Halide (e.g., 4-Bromo-2-chlorobenzoic acid, 1.0 eq.)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Dioxane and Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), base (2.5 eq.), palladium catalyst (2 mol%), and ligand (4 mol%).
-
Solvent Addition: Add the degassed solvent mixture (to achieve a concentration of ~0.1 M with respect to the aryl halide) via cannula or syringe.
-
Degassing (Crucial): Subject the resulting slurry to three cycles of vacuum/backfill with the inert gas to ensure all dissolved oxygen is removed. Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[17]
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-100 °C) using an oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.
Troubleshooting Workflow
When reactions are sluggish or yield undesirable byproducts, a systematic approach is necessary.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.[8]
Conclusion
This compound and 4-Bromo-2-chlorobenzoic acid are not direct competitors but rather complementary reagents in the powerful Suzuki-Miyaura cross-coupling reaction.
-
4-Bromo-2-chlorobenzoic acid functions as a reliable electrophile , offering excellent chemoselectivity for reaction at the C-Br bond over the more inert C-Cl bond. Its reactivity is generally high due to the nature of the C-Br bond and the presence of electron-withdrawing groups, though steric hindrance from the ortho-substituents may require optimized catalyst systems.
-
This compound serves as the nucleophilic partner. Its reactivity is modulated by the strong electron-withdrawing character of its substituents, which can make transmetalation less facile and increase its susceptibility to protodeboronation.
A successful synthetic strategy depends on understanding these distinct electronic and steric properties to select the appropriate reaction partners, catalyst systems, and conditions to favor the desired C-C bond formation and minimize competing side reactions.
References
- ResearchGate. Comparison of reactivity of different aryl halides.
- ACS Publications. Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids | Organic Letters.
- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
- ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics.
- National Institutes of Health. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).
- NINGBO INNO PHARMCHEM CO.,LTD. Fine Chemical Synthesis: The Versatility of 2-Bromo-4-chlorobenzoic Acid.
- University College Dublin. Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite.
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
- ResearchGate. Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Royal Society of Chemistry. Supramolecular palladium catalysts for the Suzuki-Miyaura coupling reaction in aqueous media.
- ResearchGate. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- National Institutes of Health. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds.
- Wikipedia. Suzuki reaction.
- Myers Research Group, Harvard University. The Suzuki Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- PubChem. 4-Bromo-2-chlorobenzoic acid.
- PubMed Central. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies.
- National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Borono-4-chlorobenzoic Acid
Introduction: The Strategic Importance of Biaryl Carboxylic Acids
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds.[1] Its tolerance for a wide array of functional groups has made it a cornerstone in the synthesis of complex molecular architectures. A particularly valuable class of building blocks are biaryl carboxylic acids, which are prevalent motifs in numerous pharmaceuticals. 2-Borono-4-chlorobenzoic acid is a key synthon for accessing these structures, offering a strategic point of diversification.
However, the presence of a chloride on the aromatic ring introduces a significant synthetic challenge. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high dissociation energy of the C-Cl bond.[2] Consequently, achieving high-yield couplings with these substrates is critically dependent on the selection of a highly active and robust palladium catalyst system. This guide provides a comprehensive comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound and its analogs, offering field-proven insights and detailed experimental data to aid researchers in optimizing this crucial transformation.
The Core Challenge: Activating the C-Cl Bond
The rate-limiting step in many Suzuki-Miyaura reactions, especially with unreactive electrophiles, is the initial oxidative addition of the aryl halide to the palladium(0) center.[2] The strength of the carbon-halogen bond (C-I < C-Br < C-Cl) dictates the energy barrier for this step. For aryl chlorides, this barrier is substantial, often leading to low or no conversion with traditional catalyst systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
To overcome this hurdle, modern catalyst design has focused on the development of ligands that can enhance the reactivity of the palladium center. The key to success lies in using ligands that are both sterically bulky and highly electron-donating.
-
Electron-Richness: Increases the electron density on the palladium(0) center, making it more nucleophilic and promoting the oxidative addition into the C-Cl bond.
-
Steric Bulk: Facilitates the final reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst. It also helps to prevent the formation of inactive catalyst species.[3]
Catalyst systems based on bulky biaryl monophosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) have emerged as the gold standard for activating challenging aryl chlorides.[4][5][6]
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is crucial for rational catalyst selection and troubleshooting. The reaction proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Palladium Catalyst Systems
The selection of the palladium source, ligand, base, and solvent are all critical variables that must be optimized. The data below, compiled from literature reports on the coupling of this compound analogs and other challenging aryl chlorides, serves as a guide for catalyst selection. Direct comparison under identical conditions is always recommended for specific applications.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes & Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100-120 | 1-4 | >95 | Highly effective for unactivated and hindered aryl chlorides.[4][7] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1-2 | >95 | Excellent for sterically demanding couplings.[5] |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25-80 | 12-24 | ~95 | Effective even at room temperature for some substrates.[8] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 80 | 2 | ~99 | Highly selective for C(sp²)-Br over C(sp³)-Cl, indicating high activity.[9] |
| Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O | 100 | 18-24 | <20 | Generally ineffective for aryl chlorides without strong activation.[2][10] |
| Pd/C | None | K₃PO₄ | Ethanol/H₂O | 80 | 6-12 | 60-85 | Heterogeneous catalyst, good for recyclability but may be less active.[11] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Precatalyst ensures efficient generation of active Pd(0).[5] |
Key Insights from the Data:
-
Classical Catalysts Fail: Traditional catalysts like Pd(PPh₃)₄ are generally not suitable for this transformation, leading to low yields.
-
Bulky Monophosphines Excel: The most reliable and high-yielding results are obtained with catalyst systems employing bulky, electron-rich biaryl monophosphine ligands such as SPhos and XPhos.[4][5][7]
-
Base and Solvent are Key: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is crucial for activating the boronic acid.[4] Aprotic polar solvents like dioxane or toluene, often with water as a co-solvent, are typically employed.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are representative of high-yielding methods for the Suzuki-Miyaura coupling of this compound analogs.
Protocol 1: High-Yield Coupling using Pd(OAc)₂ with SPhos Ligand
This protocol utilizes a catalyst system generated in situ from a stable Pd(II) source and a state-of-the-art Buchwald ligand.
Rationale: The combination of Palladium(II) acetate and the electron-rich, bulky SPhos ligand generates a highly active Pd(0) catalyst capable of efficiently activating the C-Cl bond of the substrate.[4][7] Potassium phosphate is a sufficiently strong base to facilitate the transmetalation step without causing significant side reactions. n-Butanol is a high-boiling polar solvent suitable for this transformation.
Materials:
-
Aryl Chloride (e.g., a derivative to couple with the boronic acid) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
n-Butanol, anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and anhydrous K₃PO₄ (2.5 mmol).
-
In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add 5 mL of anhydrous n-butanol. Briefly sparge the solution with inert gas.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Acidify the mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid and any remaining base.
-
Transfer the mixture to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
Conclusion and Strategic Recommendations
For researchers, scientists, and drug development professionals working with this compound, achieving high yields in Suzuki-Miyaura cross-couplings is not a matter of chance, but of informed catalyst selection. The experimental evidence overwhelmingly demonstrates that catalyst systems based on bulky, electron-rich biaryl monophosphine ligands are superior for activating the challenging C-Cl bond.
Recommendations:
-
For Highest Yields and Broad Scope: Employ a catalyst system based on a Buchwald ligand such as SPhos or XPhos with Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source.
-
For Process Development and Reproducibility: Utilize a well-defined palladacycle precatalyst like XPhos Pd G2 to ensure consistent generation of the active catalyst.
-
Starting Point for Optimization: A robust starting condition is 2 mol% Pd(OAc)₂, 4 mol% SPhos, and 2.5 equivalents of K₃PO₄ in a suitable solvent like n-butanol or a dioxane/water mixture at 100-110 °C.
By leveraging these advanced catalytic systems and understanding the mechanistic principles behind their efficacy, researchers can confidently and efficiently synthesize a diverse range of biaryl carboxylic acids, accelerating the pace of discovery and development.
References
- Barder, T. E., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Request PDF. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
- Xu, L., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Khan, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Sullivan, J. A., Flanagan, K. A., & Hain, H. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. UCD Research Repository.
- Ledingham, A., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- Ledingham, A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Ghavami, M., et al. (2015). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. DOI.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
- Wang, D., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
- Lu, P.-P., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. NIH.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
Sources
- 1. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Biphenyls from 2-Borono-4-chlorobenzoic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, lending rigidity and unique electronic properties to a molecule. The synthesis of substituted biphenyls is therefore a critical endeavor. This guide provides an in-depth, comparative analysis of synthetic routes to biphenyls starting from 2-Borono-4-chlorobenzoic acid, a substrate that presents unique challenges due to its electronic and steric profile. We will dissect the premier Suzuki-Miyaura coupling and evaluate it against classical and modern alternatives, providing the experimental rationale and data necessary for informed methodological selection.
The Challenge: this compound as a Substrate
The structure of this compound presents a trifecta of synthetic hurdles:
-
Steric Hindrance: The ortho-positioning of the boronic acid and carboxylic acid groups can sterically impede the approach of the coupling partners to the catalytic center.
-
Electronic Deactivation: The electron-withdrawing nature of the carboxylic acid and the chloro substituent can decrease the nucleophilicity of the boronic acid, slowing the crucial transmetalation step in many cross-coupling reactions.
-
Potential Side Reactions: The presence of the carboxylic acid opens pathways for unwanted side reactions such as protodeboronation and decarboxylation under certain conditions.
This guide will explore three primary synthetic strategies to overcome these challenges: the workhorse Suzuki-Miyaura coupling, the classic Ullmann reaction, and the modern decarboxylative cross-coupling.
Method 1: The Suzuki-Miyaura Coupling - The Gold Standard Under Scrutiny
The palladium-catalyzed Suzuki-Miyaura cross-coupling is the most widely employed method for the synthesis of biaryl compounds, lauded for its mild reaction conditions and broad functional group tolerance.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G3)
-
Bulky phosphine ligand (e.g., XPhos, SPhos) if using a simple Pd source
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: The Ullmann Reaction - A Classic Reimagined
The Ullmann reaction, one of the oldest methods for biaryl synthesis, involves the copper-mediated coupling of two aryl halides.[3][4][5] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have improved its utility. For our specific substrate, an Ullmann-type reaction would involve the coupling of a 2-halo-4-chlorobenzoic acid with another aryl halide.
Mechanistic Considerations
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. Oxidative addition of an aryl halide to a Cu(I) species, followed by a second oxidative addition or reaction with another aryl halide, leads to a Cu(III) intermediate which then undergoes reductive elimination to form the biaryl product.
Experimental Protocol: Ullmann-Type Reaction
Materials:
-
2-Bromo-4-chlorobenzoic acid (as a proxy for the boronic acid starting material, which would first need to be converted)
-
Arene (e.g., iodobenzene)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling solvent (e.g., DMF, NMP, DMSO)
Procedure:
-
In a sealed tube, combine 2-bromo-4-chlorobenzoic acid (1.0 equiv.), the arene (1.5-2.0 equiv.), the copper catalyst (10-20 mol%), the ligand (20-40 mol%), and the base (2.0-3.0 equiv.).
-
Add the high-boiling solvent.
-
Seal the tube and heat the reaction mixture to 120-180 °C for 12-48 hours.
-
After cooling, dilute the mixture with water and acidify with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Method 3: Decarboxylative Cross-Coupling - A Modern, Atom-Economical Approach
Decarboxylative cross-coupling has emerged as a powerful alternative, utilizing carboxylic acids directly as coupling partners, thus avoiding the pre-functionalization to an organometallic reagent. This method is particularly appealing for our target synthesis as it could potentially use a more readily available starting material like 4-chlorobenzoic acid.
Mechanistic Insights
This reaction typically involves a bimetallic catalytic system (e.g., Pd/Cu or Pd/Ag). The proposed mechanism involves the formation of an aryl-copper or aryl-silver species via decarboxylation of the benzoic acid salt. This intermediate then undergoes transmetalation to a palladium center, which has already undergone oxidative addition with an aryl halide. Reductive elimination then affords the biaryl product.
Experimental Protocol: Decarboxylative Cross-Coupling
Materials:
-
4-Chlorobenzoic acid
-
Arylboronic acid (e.g., 2-boronobenzoic acid) or Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Co-catalyst (e.g., CuI, Ag₂CO₃)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
To a reaction vessel, add 4-chlorobenzoic acid (1.0 equiv.), the arylboronic acid or aryl halide (1.5 equiv.), the palladium catalyst (2-5 mol%), the co-catalyst (10-20 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).
-
Add the degassed solvent.
-
Heat the reaction mixture to 120-160 °C for 12-24 hours.
-
After cooling, perform an aqueous workup similar to the other methods.
-
Purify the product by column chromatography.
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction | Decarboxylative Cross-Coupling |
| Starting Material | This compound | 2-Halo-4-chlorobenzoic acid | 4-Chlorobenzoic acid |
| Catalyst System | Palladium (often with phosphine ligands) | Copper (often with N-ligands) | Bimetallic (e.g., Pd/Cu, Pd/Ag) |
| Reaction Conditions | Mild to moderate (RT to 110 °C) | Harsh (120-200 °C) | Harsh (120-160 °C) |
| Typical Yields | Good to excellent | Moderate to good | Moderate to good |
| Functional Group Tolerance | Broad | Moderate | Moderate |
| Key Advantages | High yields, mild conditions, well-established | Low-cost catalyst, useful for specific substrates | Uses readily available carboxylic acids |
| Key Disadvantages | Potential for protodeboronation and homocoupling | Harsh conditions, often requires stoichiometric copper | High temperatures, potential for side reactions |
Conclusion and Recommendations
For the synthesis of biphenyls from this compound, the Suzuki-Miyaura coupling remains the method of choice due to its generally milder conditions, higher yields, and broader functional group tolerance. The challenges posed by the substrate can be effectively addressed by employing bulky, electron-rich phosphine ligands (such as SPhos or XPhos) and a suitable base like potassium phosphate, which can accelerate the catalytic cycle and suppress side reactions.
The Ullmann reaction , while a viable alternative, typically requires harsher conditions that may not be compatible with sensitive functional groups. However, for specific applications where cost is a major driver and the substrate is robust, modern Ullmann protocols can be considered.
Decarboxylative cross-coupling presents an intriguing, atom-economical alternative. Its main advantage lies in the use of more accessible carboxylic acid starting materials. However, the high temperatures required and the need for a bimetallic catalytic system can be drawbacks. This method is a promising area of research and may become more competitive as milder and more efficient catalytic systems are developed.
Ultimately, the optimal choice of method will depend on the specific requirements of the synthesis, including the desired scale, the presence of other functional groups in the coupling partner, and the available laboratory resources. This guide provides the foundational knowledge and experimental frameworks to approach this synthetic challenge with a strategic and informed perspective.
References
- Becht, J.-M., & Le Drian, C. (2010). Biaryl Synthesis via Decarboxylative Pd-Catalyzed Reactions of Arenecarboxylic Acids and Diaryliodonium Triflates. Organic Letters, 12(16), 3588–3591. [Link]
- Macmillan Group, Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)
- Meng, G., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2435-2449. [Link]
- BYJU'S. Ullmann Reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Monnier, F., & Taillefer, M. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Chemical Society Reviews, 42(21), 8443-8471. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Su, W., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 23534-23538. [Link]
- Wikipedia. Ullmann reaction. [Link]
- Wikipedia.
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]
- Liu, S., et al. (2015). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 13(1), 184-191. [Link]
- Goossen, L. J., et al. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5049-5066. [Link]
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
- Amaral e Silva, N. A., & de Luna Martins, D. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
- Yin, L. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(2), 249. [Link]
- Quora. How do you convert chlorobenzene to benzoic acid and vice versa?. [Link]
- ResearchGate. (2023).
- ResearchGate. (2017).
- ResearchGate. (2018).
- sathee.jee. Chemistry Ullmann Reaction. [Link]
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(24), 16195–16202. [Link]
- ResearchGate. (2019). Decarboxylative Coupling of Benzoic Acids with Diarylacetylenes. [Link]
- ResearchGate. (2022). Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects. [Link]
- ResearchGate. (2023). (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Zhang, W., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(8), 2974–2981. [Link]
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (2012). In Current Organic Synthesis (Vol. 9, Issue 2, pp. 208–239). [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Analytical Methods for Monitoring 2-Borono-4-chlorobenzoic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly reactions involving versatile reagents like 2-Borono-4-chlorobenzoic acid, rigorous analytical monitoring is not merely a quality control step—it is fundamental to understanding reaction kinetics, optimizing yield, and ensuring the purity and safety of intermediates and final products. This guide provides an in-depth, objective comparison of the principal analytical techniques for monitoring reactions such as the Suzuki-Miyaura coupling, where this compound is a common participant. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our discussion in established scientific principles and field-proven insights.
The analytical techniques are compared based on their applicability to different stages of the chemical process, from real-time kinetic analysis to final product purity assessment. Each method is presented with a self-validating framework, ensuring that the data generated is accurate, reliable, and fit for purpose.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical chemistry in the pharmaceutical industry for its robustness, versatility, and high resolving power.[1][2] For monitoring reactions involving this compound, reversed-phase HPLC is the most common and effective modality.
Principle of Operation: The technique separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[3] Analytes with higher polarity elute earlier, while less polar compounds are retained longer on the column.
Expertise & Causality in Method Design: The choice of a C18 column is deliberate; its hydrophobic nature is well-suited for retaining the aromatic structure of this compound and related reactants or products.[4] The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The inclusion of an acid modifier, such as formic or acetic acid, is crucial. It serves to suppress the ionization of the carboxylic acid and boronic acid moieties, ensuring sharp, symmetrical peak shapes and reproducible retention times.[1]
For detection, a Diode Array Detector (DAD) or UV-Vis detector is standard, leveraging the chromophoric nature of the aromatic ring.[2] However, for unambiguous peak identification, especially when tracking unknown impurities or by-products, coupling HPLC with a mass spectrometer (LC-MS) is the authoritative choice. MS detection provides molecular weight information, which is invaluable for structural elucidation.[4][5]
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement, utilizing columns with smaller particle sizes (~1.7 µm) and operating at much higher pressures.[6] This results in dramatically faster analysis times, superior resolution, and increased sensitivity, making it ideal for high-throughput screening and trace impurity analysis.[4][7]
Experimental Protocol: Reversed-Phase HPLC for Reaction Monitoring
-
Instrumentation and Materials:
-
HPLC or UPLC system with a quaternary pump, autosampler, column oven, and DAD or MS detector.
-
Column: C18 reversed-phase column (e.g., Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm).[1]
-
Chemicals: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, linear gradient to 90% B over 8 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm or MS in electrospray ionization (ESI) negative mode.
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction vessel at a specific time point.
-
Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B. This prevents further reaction and precipitates any incompatible salts.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter before injection.
-
Workflow for HPLC Analysis
Caption: General workflow for HPLC-based reaction monitoring.
Gas Chromatography (GC): A Specialized Approach for Volatile Analytes
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique. However, due to the low volatility and thermal lability of boronic acids, its application requires a specific, deliberate chemical modification step.
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. Volatile compounds travel through the column faster and are detected earlier.
Expertise & Causality in Method Design: Direct analysis of this compound by GC is challenging. Boronic acids can dehydrate at elevated temperatures in the GC inlet to form cyclic boroxine trimers, complicating quantification.[4] Therefore, a critical and validating step is derivatization . The boronic acid is converted into a more volatile and thermally stable derivative, often an ester. For instance, reaction with triethanolamine can convert boric acid into a volatile borate ester suitable for GC analysis.[8] This choice is causal: it overcomes the inherent physical limitations of the analyte to make it compatible with the analytical technique. GC-MS is particularly advantageous for identifying and quantifying low-level boron-containing impurities that might be mutagenic.[9]
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation and Materials:
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Chemicals: Aprotic solvent (e.g., Dichloromethane), Derivatizing Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), Internal Standard (e.g., Tetradecane).
-
-
Derivatization and Sample Preparation:
-
Withdraw a reaction aliquot and quench as described for HPLC.
-
Evaporate the solvent from a known volume of the quenched sample under a stream of nitrogen.
-
To the dry residue, add 100 µL of dichloromethane, 10 µL of the internal standard solution, and 50 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Detection: Mass spectrometer in full scan mode (e.g., m/z 40-500).
-
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis including derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural and Quantitative Insight
NMR spectroscopy provides direct structural information and can be rigorously quantitative (qNMR), making it an exceptionally powerful tool for reaction monitoring. For boron-containing compounds, ¹¹B NMR offers a unique analytical window.
Principle of Operation: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency, providing detailed structural information.
Expertise & Causality in Method Design: While ¹H NMR is standard for tracking the disappearance of reactant signals and the appearance of product signals, ¹¹B NMR is particularly insightful for this application.[10] Boron-11 is a high-abundance, NMR-active nucleus.[11] The key insight is that the chemical shift of ¹¹B is highly sensitive to the coordination environment of the boron atom. A trigonal planar boronic acid (sp²) gives a broad signal at a distinct chemical shift (typically ~27-30 ppm), while a tetrahedral boronate ester or complex (sp³) appears as a sharper signal at a much higher field (~2-9 ppm).[10][12] This allows for direct, unambiguous monitoring of the boronic acid's consumption or its participation in intermediate complexes.
For quantification, qNMR is performed by adding a known amount of an internal standard to the sample. By comparing the integral of a specific analyte signal to the integral of a standard's signal, the exact concentration of the analyte can be determined without the need for a calibration curve.[3] This is a self-validating system, as the accuracy depends only on the purity of the standard and precise weighing.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-quality NMR tubes.
-
Deuterated Solvent: A solvent that dissolves all reaction components and does not react with them (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A high-purity compound with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the internal standard into a vial.
-
Withdraw a reaction aliquot and quench as previously described.
-
Transfer a precise weight or volume of the quenched reaction mixture into the vial containing the internal standard.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the protons being integrated). This is essential for accurate integration and is a cornerstone of a trustworthy qNMR experiment.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the concentration using the standard qNMR equation.
-
Workflow for qNMR Analysis
Caption: General workflow for quantitative NMR (qNMR) analysis.
Comparative Summary of Analytical Methods
The selection of an analytical method is dictated by the specific question being asked—whether it pertains to reaction kinetics, impurity profiling, or routine quality control.
| Parameter | High-Performance Liquid Chromatography (HPLC/UPLC) | Gas Chromatography (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Liquid-phase separation based on polarity.[3] | Gas-phase separation based on volatility.[9] | Nuclear spin transitions in a magnetic field.[10] |
| Primary Use | Purity assessment, quantification of major components, reaction conversion. | Trace impurity analysis, analysis of volatile side products.[9] | Structural confirmation, mechanistic studies, absolute quantification (qNMR).[3] |
| Selectivity | High; can resolve isomers and closely related compounds.[3] | Very high, especially with MS detection. | High; provides detailed structural differentiation. ¹¹B NMR is specific to boron species.[10] |
| Sensitivity | Good (UV) to Excellent (MS). UPLC enhances sensitivity.[4][6] | Excellent, especially in Selected Ion Monitoring (SIM) mode. | Moderate; requires higher sample concentration than chromatographic methods.[10] |
| Sample Prep | Simple: Dilute and filter.[3] | Complex: Often requires solvent exchange and chemical derivatization.[8] | Simple: Dissolve in deuterated solvent with an internal standard.[3] |
| Throughput | High (UPLC) to Moderate (HPLC).[4] | Moderate; derivatization adds time. | Low to Moderate. |
| Validation | Well-established protocols (ICH guidelines) for linearity, accuracy, precision.[13][14] | Requires validation of both derivatization and chromatographic steps.[13] | Requires validation of internal standard purity and acquisition parameters (D1). |
Conclusion: A Multi-faceted Approach to Reaction Analysis
There is no single "best" method for monitoring reactions of this compound. Instead, an integrated analytical strategy provides the most comprehensive understanding.
-
For rapid, routine monitoring of reaction progress and purity assessment in a QC environment, HPLC or UPLC with UV detection is the method of choice due to its speed, robustness, and ease of use.[1]
-
For identifying unknown by-products or confirming the structure of impurities, coupling liquid chromatography to a mass spectrometer (LC-MS) is essential.
-
For mechanistic studies and obtaining unambiguous, calibration-free quantification, NMR spectroscopy (¹H and ¹¹B) is unparalleled.[3][10] It provides direct structural evidence and can reveal transient intermediates that are invisible to other techniques.
-
For specialized applications, such as detecting trace volatile impurities, GC-MS following a validated derivatization protocol is the most suitable technique.[9]
By understanding the fundamental principles and the causal logic behind the experimental design of each technique, researchers can select the most appropriate tool to generate trustworthy, high-quality data, thereby accelerating drug development and ensuring scientific integrity.
References
- Benotti, M. J., & Snyder, S. A. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry.
- PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information.
- Kiselar, J., & Wete, F. K. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Valenzuela, F., & El-Kouedi, M. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 95(47), 17363–17370. [Link]
- Wang, Y., et al. (2023). In Situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction via Bifunctional “Black Raspberry-like” Plasmonic Nanoreactors. Analytical Chemistry. [Link]
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Stolar, T., et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 26(1), 169-176. [Link]
- ResearchGate. (2016). Anyone could suggest HPLC method for Boronic acid samples? Discussion Forum. [Link]
- ResearchGate. (n.d.). Degradation pathway of 2,4-dichlorobenzoic acid by strain....
- Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(16), 4058-4064. [Link]
- Chen, C. H., et al. (2022). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(19), 6527. [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Chen, Z., et al. (2012). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine.
- Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Valenzuela, F., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
- Technology Networks. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
- ResearchGate. (n.d.). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Request PDF. [Link]
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Request PDF. [Link]
- Wang, Y., et al. (2020). In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy. The Journal of Chemical Physics, 153(18), 184702. [Link]
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Kalyanaraman, B., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. ACS Chemical Biology, 7(6), 1013-1021. [Link]
- ResearchGate. (n.d.).
- MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(24), 8944. [Link]
- Chromatography Today. (2021).
- Magritek. (2018). Boron NMR Spectroscopy. [Link]
- BenchChem. (n.d.). Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Figshare. (n.d.). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - Organic Letters. [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
Sources
- 1. waters.com [waters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boron NMR Spectroscopy - Magritek [magritek.com]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Borono-4-chlorobenzoic Acid
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical reagents we employ. 2-Borono-4-chlorobenzoic acid, a versatile building block in organic synthesis, requires meticulous handling and disposal to ensure personnel safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for its proper disposal, moving beyond simple steps to explain the critical reasoning behind each procedure.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is paramount. This compound, like many organoboron compounds, presents multiple hazards that dictate our handling and disposal strategy. It is classified as a hazardous substance and must be managed as hazardous waste.[1][2] Under no circumstances should this chemical or its waste be disposed of via standard drain or trash services.[1][2][3]
Hazard Identification Summary
| Hazard Classification | Description | Primary Concern |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4][5] | Ingestion can lead to adverse health effects. |
| Skin Irritation (Category 2) | Causes skin irritation.[4][5][6] | Direct contact can cause redness and discomfort. |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[4][5][6] | Contact with eyes can result in significant injury. |
| Respiratory Irritation | May cause respiratory irritation.[1][4][5][6] | Inhalation of dust can irritate the respiratory tract. |
Mandatory Engineering Controls and Personal Protective Equipment (PPE)
Adherence to the following PPE and engineering controls is non-negotiable. This is a self-validating system: proper protection mitigates exposure, which in turn prevents accidents and ensures procedural integrity.
| Control / PPE | Specification & Rationale |
| Engineering Control | Certified Chemical Fume Hood: All handling and disposal procedures must be conducted within a fume hood to prevent the inhalation of fine dust particles or potential vapors.[2][7][8] |
| Eye Protection | Chemical Safety Goggles: Protects against splashes and airborne dust. A face shield should be used if there is a significant splash risk.[2][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene): Provides a barrier against direct skin contact. Double-gloving is recommended for enhanced protection.[2] |
| Body Protection | Fully-Fastened Laboratory Coat: Protects skin and personal clothing from contamination.[1][2] |
Part 2: The Core Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a systematic process centered on the principles of segregation, containment, and decontamination.
Step 1: Waste Segregation
The foundational principle of safe chemical disposal is segregation. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[7][9] Incompatible chemicals can react violently or release toxic gases.[10][11]
-
Solid Waste: Collect any solid material contaminated with the compound, such as unused reagent, contaminated weighing paper, gloves, and bench paper, in a designated container for solid hazardous waste.[1][2]
-
Liquid Waste: Any solutions containing this compound must be collected in a separate, designated container for liquid hazardous waste.[1][2]
Step 2: Waste Collection and Containment
Proper containment is crucial to prevent environmental release and accidental exposure.
-
Select Appropriate Containers: Use only sealable, chemically compatible containers, typically made of high-density polyethylene (HDPE), for waste accumulation.[3][11] Ensure containers are in good condition, free from cracks or defects.
-
Label Containers Clearly: All waste containers must be labeled immediately with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[2][3][9]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[3][11][12] This minimizes the release of vapors and prevents spills.
Step 3: Decontamination of Empty Containers
An "empty" container is never truly empty and must be decontaminated before it can be considered non-hazardous.
-
Initial Solvent Rinse: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).[2][7] Crucially, the first rinseate is considered acutely hazardous and must be collected and added to your liquid hazardous waste container for this compound. [1][7][12]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]
-
Final Cleaning: After the solvent rinses, allow the container to air dry completely in the fume hood.
-
Deface Label: Completely remove or obliterate the original manufacturer's label to prevent any possibility of misuse.[1][12]
-
Final Disposal: The clean, dry, and unlabeled container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[7][12]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific, secure location within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste containers.[3][9]
-
The SAA must be located at or near the point of generation.
-
Store waste containers with secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.[12]
-
Ensure incompatible waste types are segregated within the SAA.[9]
-
Once a waste container is full, it must be dated and arrangements made for pickup by your institution's EHS department or a licensed waste disposal company.[9][12]
Part 3: Procedural Logic and Decision Making
The following diagram visualizes the decision-making workflow for handling waste generated from procedures involving this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of professional scientific conduct. By internalizing the principles of Characterize, Segregate, Contain, and Decontaminate, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department, as they are the final authority on waste management protocols in your facility.[10][13]
References
- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- MilliporeSigma. (2025). Safety Data Sheet for 4-Chlorobenzoic acid.
- Benchchem. (n.d.). Essential Procedures for the Proper Disposal of ARI-3531.
- Benchchem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
- Fisher Scientific. (2024). Safety Data Sheet for 2-Bromo-4-chlorobenzoic acid.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Carboxyphenylboronic acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chlorobenzoic acid.
- CymitQuimica. (2024). Safety Data Sheet for (2-Carboxy-5-chlorophenyl)boronic acid.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Apollo Scientific. (n.d.). Safety Data Sheet for 4-Chlorobenzoic acid.
- University of Texas at Arlington. (2010). Laboratory Safety and Waste Management.
- CymitQuimica. (2024). Safety Data Sheet for 3-Borono-2-chlorobenzoic acid.
- Aldrich. (2012). Safety Data Sheet for 4-Chlorobenzoic acid.
- Santa Cruz Biotechnology. (2015). Safety Data Sheet for 4-chlorobenzoic acid.
- National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols.
- Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. coshep.ppu.edu [coshep.ppu.edu]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. laballey.com [laballey.com]
- 11. ethz.ch [ethz.ch]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Comprehensive Safety and Handling Guide for 2-Borono-4-chlorobenzoic acid
As a Senior Application Scientist, my primary objective is to ensure that your engagement with our products is not only successful but, more importantly, safe. This guide provides an in-depth, procedural framework for the safe handling of 2-Borono-4-chlorobenzoic acid. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and security. The protocols described herein are designed as a self-validating system to protect you, your research, and your colleagues.
Hazard Identification and Risk Profile
This compound, like many boronic acid derivatives, presents specific hazards that must be managed through appropriate engineering controls and Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from close structural analogs, such as other chlorinated benzoic acids and various boronic acids, provide a clear and consistent risk profile. The primary hazards are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][2][3]
Hazard Summary Table
| Hazard Classification | Description | GHS Statements (Anticipated) | Source |
| Acute Oral Toxicity | Harmful if swallowed. | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. Direct contact can lead to redness and discomfort. | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Airborne dust or splashes can damage eye tissue. | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust. | H335: May cause respiratory irritation | [1][2] |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory. The following table outlines the minimum required PPE for handling this compound.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[5][6] | Causality : The compound is a serious eye irritant.[3] Standard safety glasses lack protection from the top and sides, where fine dust particles can enter. Goggles provide a complete seal, and a face shield offers an additional barrier against splashes when handling solutions.[7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[8][9] | Causality : The compound is a known skin irritant.[1] Nitrile gloves provide effective protection against incidental contact. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[7][10] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[8][11] | Causality : This protects the skin on the arms and body from accidental spills and dust.[8] Closed-toe shoes are a fundamental laboratory safety rule to protect feet from spills and falling objects.[10][12] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask or higher).[8][9] | Causality : The compound is a fine solid that can easily become airborne, posing a respiratory irritation hazard.[3] A respirator is critical when weighing or transferring the solid material outside of a certified chemical fume hood to prevent inhalation.[13] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is the foundation of safe chemical handling.[14] This procedure integrates the use of PPE with best laboratory practices to minimize exposure risk.
Step 1: Preparation and Area Setup
-
Verify Engineering Controls : All handling of solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.[1][11]
-
Emergency Equipment Check : Before starting, ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[4][6]
-
Assemble Materials : Prepare all necessary glassware, spatulas, and reagents. Ensure the work area is clean and uncluttered to prevent cross-contamination and spills.[10][14]
-
Labeling : Ensure all containers are clearly and accurately labeled with the chemical name and any hazard warnings.[15]
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your chemical safety goggles.
-
Put on your N95 respirator or higher, ensuring a proper seal.
-
Finally, put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Step 3: Handling the Chemical
-
Weighing and Transfer : When weighing the solid, use a spatula and handle it gently to avoid generating dust.[8] Perform this task inside the fume hood or in a designated weighing enclosure.
-
Container Management : Keep the container of this compound tightly closed when not in use to prevent moisture absorption and dust dispersal.[8][9]
-
Making Solutions : When dissolving the solid, add the solid slowly to the solvent. If adding acid to water, always add the acid to the water, never the other way around, to control any exothermic reactions.[11]
Step 4: Post-Handling and Decontamination
-
Clean-Up : Thoroughly clean the work area, including the balance and any surfaces, to remove any residual chemical.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Remove gloves first, followed by the lab coat, then eye and respiratory protection.
-
Personal Hygiene : Wash your hands thoroughly with soap and water after handling is complete, even if gloves were worn.[10]
Logistical Plan: Spill and Disposal
Emergency Spill Response
-
Evacuate and Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : For a small, manageable spill of the solid, ensure proper PPE is worn. Cover the spill with an inert absorbent material like sand or vermiculite.[1]
-
Collect Waste : Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[6][9] Avoid actions that create dust.[13]
-
Decontaminate : Clean the spill area thoroughly.
Waste Disposal Plan
-
Segregation : Do not mix this compound waste with other waste streams.[13]
-
Containerization : All waste, including the chemical itself and any contaminated materials (gloves, paper towels, absorbent), must be placed in a clearly labeled, sealed container designated for hazardous chemical waste.[6]
-
Disposal : Dispose of the hazardous waste in accordance with all local, regional, and national regulations.[13][16] This material should not be discharged into drains or the environment.[1]
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- Quimivita. Best practices for handling chemical reagents to prevent cross-contamination.
- Actylis. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- BenchChem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Laboratory Disposable Products. Safe Lab Reagent Storage Guide | Best Practices 2025.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- BenchChem. Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
- MilliporeSigma. SAFETY DATA SHEET.
- Thermo Fisher Scientific. 4-Chlorobenzoic acid - SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Spectrum Chemical. Material Safety Data Sheet - 2-Chlorobenzoic acid.
- University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories.
- Chemistry LibreTexts. Proper Protective Equipment.
- CymitQuimica. Safety Data Sheet - 3-Borono-2-chlorobenzoic acid.
- Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid.
- Fluorochem. Safety Data Sheet.
- Sigma-Aldrich. 4-Chlorobenzoic acid - Safety Data Sheet.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 15. One moment, please... [labdisposable.com]
- 16. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
